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Reynoutrin

Cat. No.: B10789579
M. Wt: 434.3 g/mol
InChI Key: PZZRDJXEMZMZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reynoutrin, also known as Quercetin-3-D-xyloside or Quercetin-3-O-β-D-xylopyranoside, is a naturally occurring flavonoid compound with the CAS registry number 549-32-6. This compound is sourced from various plants, including Psidium cattleianum (strawberry guava) and the herbs of Saururus chinensis [ ][ ][ ]. It has a molecular formula of C 20 H 18 O 11 and a molecular weight of 434.35 g/mol [ ][ ]. This compound is characterized by its significant antioxidant and radical-scavenging activity . In vitro assays have demonstrated its potent ability to counteract oxidation, with a reported pEC50 of 5.37 against the oxidation of fluorescein [ ][ ]. Its biological activity has been investigated in specific disease models. A 2021 study published in Frontiers in Pharmacology revealed that this compound can improve cardiac function in a rat model of ischemic heart failure. The study reported that the compound suppressed the release of inflammatory factors, reduced oxidative stress, inhibited cardiomyocyte apoptosis, and attenuated myocardial fibrosis [ ]. The proposed mechanism involves the up-regulation of S100A1 protein expression and the subsequent inhibition of MMP2, MMP9, and the NF-κB signaling pathway (as indicated by down-regulation of phosphorylated p65) [ ]. As a quercetin glycoside, it is part of a class of compounds studied for their potential therapeutic effects in conditions involving oxidative stress and inflammation, such as sepsis [ ]. This product is provided as a light yellow to yellow solid powder with a purity of ≥98% [ ][ ]. It is soluble in solvents such as DMSO, methanol, and ethanol [ ][ ]. Researchers should note that a pharmacokinetic study indicated that quercetin-3-O-glycosides like this compound show poor oral absorption in mice [ ]. This product is for research use only, not for human use. We do not sell to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O11 B10789579 Reynoutrin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZRDJXEMZMZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Isolation and Purification of Reynoutrin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynoutrin (B192238), a flavonoid glycoside also known as Quercetin-3-O-xyloside, is a natural compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a range of bioactive properties, including antioxidant and anti-inflammatory effects, this compound is a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the methodologies for the isolation and purification of this compound from its primary natural sources, with a focus on providing detailed experimental protocols and quantitative data to aid in research and development.

Natural Sources of this compound

This compound is found in a variety of plant species. The most commonly cited sources for its isolation include:

  • Polygonum cuspidatum (Japanese Knotweed): The roots and rhizomes of this plant are a well-known source of resveratrol (B1683913) and also contain significant amounts of this compound.

  • Smilax glabra (Tufuling): The rhizomes of this medicinal plant are traditionally used in Chinese medicine and have been identified as a viable source for this compound isolation.

  • Cibotium barometz (Golden Chicken Fern): The rhizomes of this fern have been reported to contain various flavonoids, including this compound.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant materials typically involve a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail the key experimental procedures.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: The collected plant material (e.g., rhizomes, leaves) should be washed and dried to a constant weight. This is often achieved by air-drying in a shaded, well-ventilated area or by using a drying oven at a controlled temperature (typically 40-60°C) to prevent degradation of thermolabile compounds.

  • Grinding: The dried plant material is then ground into a fine powder (typically 40-60 mesh) to increase the surface area for solvent penetration and improve extraction efficiency.

Extraction Methodologies

The choice of extraction method and solvent is critical for maximizing the yield of this compound.

  • Solvent Extraction: This is the most common initial step.

    • Maceration: The powdered plant material is soaked in a suitable solvent for an extended period (e.g., 72 hours) at room temperature with occasional agitation.

    • Reflux Extraction: The plant material is boiled with the solvent under reflux, which can enhance extraction efficiency but may risk degradation of some compounds.

    • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, leading to faster and more efficient extraction at lower temperatures.

  • Solvent Selection: Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 70-95% ethanol), are commonly used solvents for extracting flavonoids like this compound. The polarity of the solvent is a key factor in selectively extracting the target compound.

Table 1: Comparison of Extraction Methods for Flavonoids from Plant Materials

Extraction MethodTypical SolventTemperatureDurationAdvantagesDisadvantages
Maceration70-95% EthanolRoom Temperature24-72 hoursSimple, requires minimal equipmentTime-consuming, may have lower yield
Reflux Extraction70-95% EthanolBoiling point of solvent2-4 hoursHigher extraction efficiency than macerationPotential for thermal degradation of compounds
Ultrasonic-Assisted Extraction70% Ethanol40-60°C30-60 minutesFast, efficient, lower solvent consumptionRequires specialized equipment
Fractionation and Preliminary Purification

The crude extract is a complex mixture of compounds. Fractionation is employed to separate components based on their polarity, enriching the this compound content in a specific fraction.

  • Liquid-Liquid Extraction: The crude extract is sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol). This compound, being a moderately polar glycoside, is typically enriched in the ethyl acetate or n-butanol fraction.

  • Macroporous Resin Column Chromatography: This technique is highly effective for the initial purification and enrichment of flavonoids from crude extracts. Non-ionic macroporous resins (e.g., D101, AB-8) are commonly used. The crude extract is loaded onto the column, and after washing with water to remove sugars and other highly polar impurities, the flavonoids are eluted with an organic solvent, typically ethanol at varying concentrations.

Table 2: Macroporous Resin Purification of Flavonoids from Smilax glabra

ParameterCondition
Resin TypeD101 macroporous resin
Sample Concentration4.2 mg/mL
Adsorption Flow Rate2 mL/min
Elution Solvent60% Ethanol (pH 8.0)
Elution Flow Rate3 mL/min
Result
Recovery Rate> 90%
Purity of Total FlavonoidsIncreased to 62.6%

[1]

Chromatographic Purification

Further purification to obtain high-purity this compound is achieved through various chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: This is a standard method for separating compounds based on polarity. The enriched fraction is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. A common mobile phase is a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step to achieve high-purity this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).

Table 3: Illustrative Preparative HPLC Parameters for Flavonoid Purification

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
GradientLinear gradient from 10% B to 90% B over 30-40 minutes
Flow Rate3-5 mL/min
DetectionUV at ~254 nm or ~350 nm

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.

Reynoutrin_Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Preliminary Purification cluster_purification Final Purification plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 70% Ethanol, UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract liquid_liquid Liquid-Liquid Extraction crude_extract->liquid_liquid macroporous_resin Macroporous Resin Chromatography liquid_liquid->macroporous_resin enriched_fraction This compound-Enriched Fraction macroporous_resin->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound High-Purity This compound prep_hplc->pure_this compound Reynoutrin_DN_Pathway This compound This compound Fyn Fyn Kinase This compound->Fyn inhibits Sirt1 Sirt1 Fyn->Sirt1 inhibits Foxo3a Foxo3a Sirt1->Foxo3a activates Nrf2 Nrf2 Sirt1->Nrf2 activates Antioxidant_Enzymes Antioxidant Enzymes Foxo3a->Antioxidant_Enzymes promotes expression Nrf2->Antioxidant_Enzymes promotes expression Renal_Protection Alleviation of Diabetic Renal Injury Antioxidant_Enzymes->Renal_Protection leads to Reynoutrin_IHF_Pathway This compound This compound S100A1 S100A1 This compound->S100A1 upregulates MMPs MMPs (MMP2, MMP9) S100A1->MMPs inhibits NFkB NF-κB S100A1->NFkB inhibits transcriptional activity Myocardial_Inflammation Myocardial Inflammation & Fibrosis MMPs->Myocardial_Inflammation NFkB->Myocardial_Inflammation Cardiac_Protection Improved Cardiac Function Myocardial_Inflammation->Cardiac_Protection reduction leads to

References

Reynoutrin's Mechanism of Action in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reynoutrin (B192238), a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest in cardiovascular research. Possessing notable antioxidant and anti-inflammatory properties, its therapeutic potential is being actively investigated for various conditions, including ischemic heart failure (IHF). This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cardioprotective effects, focusing on its action in preclinical models of cardiovascular disease. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Upregulation of S100A1

The primary mechanism of action for this compound in the context of ischemic heart failure is the upregulation of S100 calcium-binding protein A1 (S100A1). S100A1 expression is typically reduced in failing and hypertrophic heart tissues. This compound treatment effectively reverses this downregulation. The restoration of S100A1 levels initiates a cascade of downstream signaling events that collectively mitigate myocardial injury and improve cardiac function. Knocking down S100A1 expression has been shown to significantly attenuate or reverse the beneficial effects of this compound, confirming S100A1 as a critical molecular target.

This upregulation of S100A1 leads to the inhibition of several key pathological pathways:

  • Inhibition of NF-κB Signaling: this compound treatment leads to a decrease in the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

  • Downregulation of Matrix Metallopeptidases (MMPs): The expression of MMP2 and MMP9, enzymes involved in extracellular matrix degradation and tissue remodeling during fibrosis, is significantly reduced.

  • Reduction of TGF-β1: The expression of Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine, is also downregulated.

This compound This compound s100a1 ↑ S100A1 Expression This compound->s100a1 p_p65 ↓ p-p65 (NF-κB) s100a1->p_p65 mmps ↓ MMP2 / MMP9 s100a1->mmps tgfb1 ↓ TGF-β1 s100a1->tgfb1 apoptosis Cardiomyocyte Apoptosis s100a1->apoptosis Inhibits inflammation Inflammation p_p65->inflammation fibrosis Myocardial Fibrosis mmps->fibrosis tgfb1->fibrosis outcome1 Reduced Inflammation & Oxidative Stress inflammation->outcome1 outcome2 Attenuated Fibrosis & Inhibited Apoptosis fibrosis->outcome2 apoptosis->outcome2 outcome3 Improved Cardiac Function outcome1->outcome3 outcome2->outcome3

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Reynoutrin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reynoutrin (B192238) (quercetin-3-O-xyloside) is a flavonoid glycoside with demonstrated therapeutic potential. However, a comprehensive understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the in vivo pharmacokinetics and bioavailability of this compound and structurally related quercetin (B1663063) glycosides. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes available information on its analytical quantification, experimental protocols for pharmacokinetic studies, and its metabolic fate, drawing parallels with closely related and well-studied quercetin glycosides to provide a representative understanding. All quantitative data is presented in structured tables, and experimental workflows and metabolic pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a naturally occurring flavonoid found in various plant species. It consists of the flavonol quercetin linked to a xylose sugar moiety. Like other quercetin glycosides, this compound is investigated for its potential health benefits, including antioxidant and cardioprotective effects. However, the efficacy of any bioactive compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its bioavailability and concentration at target sites.

Analytical Methodology for this compound Quantification in Biological Matrices

Accurate quantification of this compound in biological samples is fundamental to pharmacokinetic studies. A sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of this compound, along with other structurally similar flavonoid glycosides like hyperin and guaijaverin, in mouse plasma[1].

Experimental Protocol: LC-MS/MS Quantification

Sample Preparation:

  • Solid-Phase Extraction (SPE): Plasma samples (100 µL) are prepared using SPE, a technique that separates components of a mixture for purification and analysis[1].

Chromatographic Conditions:

  • Column: AichromBond-AQ C18 column (250 × 2.1 mm, 5 μm)[1].

  • Mobile Phase: An isocratic mobile phase consisting of methanol-acetonitrile-water-formic acid (20:25:55:0.1, v/v/v/v) is used[1].

  • Flow Rate: Not specified in the abstract.

  • Injection Volume: Not specified in the abstract.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode[1].

  • Detection: Multiple Reaction Monitoring (MRM) is employed for detection and quantification[1].

  • MRM Transitions:

    • This compound: m/z 433 → m/z 300[1].

    • Internal Standard (luteolin-7-O-β-d-apiofuranosyl-(1 → 6)-β-d-glucopyranoside): m/z 579 → m/z 285[1].

Method Validation:

  • Linearity: The calibration curve for this compound is linear over a concentration range of 4.0-800.0 ng/mL in mouse plasma[1].

Experimental Workflow: Bioanalytical Method

bioanalytical_workflow plasma_sample Plasma Sample (100 µL) spe Solid-Phase Extraction plasma_sample->spe Preparation lc_separation LC Separation (AichromBond-AQ C18) spe->lc_separation Injection esi_msms ESI-MS/MS Detection (Negative Ion Mode) lc_separation->esi_msms Elution quantification Quantification (MRM: m/z 433 → 300) esi_msms->quantification Data Acquisition

Figure 1: Workflow for the bioanalysis of this compound in plasma.

In Vivo Pharmacokinetics of this compound and Related Glycosides

To provide a representative understanding of the pharmacokinetic behavior of quercetin glycosides, data from studies on closely related compounds in rats are presented below. It is important to note that the nature of the sugar moiety significantly influences absorption and bioavailability[2][3].

Representative Pharmacokinetic Data of Quercetin Glycosides in Rats

Disclaimer: The following tables present pharmacokinetic data for quercetin and its glucuronide, not this compound. This information is provided as a representative example due to the lack of specific data for this compound.

Table 1: Pharmacokinetic Parameters of Quercetin and Quercetin-3-O-β-D-glucuronide (QG) after Oral Administration in Rats (50 mg/kg)

CompoundCmax (µg/mL)Tmax (min)AUC₀-t (mg/L*min)
Quercetin7.47 ± 2.6354.0 ± 25.12590.5 ± 987.9
Quercetin-3-O-β-D-glucuronide2.04 ± 0.85222.0 ± 119.2962.7 ± 602.3
Data from a study by Li et al. (2019)[4].

Table 2: Pharmacokinetic Parameters of Quercetin and its Metabolite QG after Oral Administration of Quercetin (100 mg/kg) in Rats

AnalyteCmax (ng/mL)Tmax (h)AUC (mg·h·L⁻¹)
Quercetin842.1 ± 508.4~0.75 & ~51.58 ± 0.58
QG (metabolite)6694.5 ± 1690~0.75 & ~539.53 ± 6.11
Data from a study by Chen et al. (2016)[5]. Note the double peaks observed for Tmax.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

The following protocol is based on the study by Guan et al. (2016) which included this compound[1].

Animals:

  • Male ICR mice.

Drug Administration:

  • Oral (p.o.): this compound administered at a specific dose (e.g., 100 mg/kg, as used for hyperin in the same study)[1].

  • Intravenous (i.v.): this compound administered at a specific dose to determine absolute bioavailability.

Blood Sampling:

  • Blood samples are collected at various time points post-administration via the tail vein.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow: Pharmacokinetic Study

pk_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis drug_admin Drug Administration (Oral or IV) blood_collection Serial Blood Sampling drug_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lc_msms LC-MS/MS Analysis plasma_prep->lc_msms concentration_time Concentration-Time Profile lc_msms->concentration_time pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) concentration_time->pk_parameters metabolic_pathway cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte This compound This compound (Quercetin-3-O-xyloside) Quercetin_aglycone Quercetin (Aglycone) This compound->Quercetin_aglycone β-glucosidase Efflux P-gp / MRP2 Quercetin_aglycone->Efflux Efflux Quercetin_liver Quercetin Quercetin_aglycone->Quercetin_liver Portal Vein Efflux->this compound Back to Lumen Metabolites Glucuronidated, Sulfated, and Methylated Metabolites Quercetin_liver->Metabolites Phase II Enzymes (UGTs, SULTs, COMT) Excretion Excretion Metabolites->Excretion Bile / Urine

References

Reynoutrin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside chemically identified as Kaempferol-3-O-xyloside, has demonstrated notable antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of its efficacy, supported by available in vitro and in vivo data. The document outlines detailed experimental methodologies for key antioxidant assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants, including Polygonum cuspidatum (Japanese Knotweed) and Psidium cattleianum (Strawberry Guava).[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. This compound, through its antioxidant and free radical scavenging activities, presents a promising avenue for therapeutic intervention in such conditions.

dot graph Reynoutrin_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [pos="1.5,2.5!", label="O"]; C2 [pos="2.5,2.5!", label=""]; C3 [pos="3,3.5!", label="OH"]; C4 [pos="2.5,4.5!", label=""]; C5 [pos="1.5,4.5!", label="O"]; C6 [pos="1,3.5!", label=""]; C7 [pos="0,3.5!", label="OH"]; C8 [pos="3.5,2!", label=""]; C9 [pos="4.5,2!", label="O"]; C10 [pos="5,3!", label=""]; C11 [pos="6,3!", label="OH"]; C12 [pos="6.5,2!", label=""]; C13 [pos="6,1!", label=""]; C14 [pos="5,1!", label=""]; C15 [pos="3.5,5!", label="O"]; C16 [pos="4.5,5.5!", label=""]; C17 [pos="4.2,6.5!", label="OH"]; C18 [pos="5.5,6.5!", label="OH"]; C19 [pos="6,5!", label=""]; C20 [pos="5.5,4!", label="O"]; C21 [pos="7,5.5!", label="OH"];

C1 -- C2; C2 -- C3; C2 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C4 -- C8; C8 -- C9; C8 -- C14; C10 -- C11; C10 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C10 -- C9; C5 -- C15; C15 -- C16; C16 -- C17; C16 -- C18; C16 -- C19; C19 -- C20; C20 -- C15; C19 -- C21; } caption: "Chemical Structure of this compound (Kaempferol-3-O-xyloside)"

In Vitro Antioxidant and Free Radical Scavenging Activity

The antioxidant potential of this compound has been evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. While specific quantitative data for pure this compound is limited in publicly available literature, studies on extracts rich in this compound and structurally similar compounds provide valuable insights.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. In its radical form, DPPH absorbs light at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, non-radical molecule, leading to a decrease in absorbance.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is monitored by the decrease in absorbance at 734 nm.

Specific IC50 values for this compound in the ABTS assay are not prominently reported in the available literature.

Superoxide (B77818) Radical (O2•−) Scavenging Assay

Superoxide radicals are generated in biological systems and can lead to the formation of more harmful reactive oxygen species. The superoxide radical scavenging assay assesses the ability of a compound to neutralize these radicals.

An ethanolic extract of Polygonum cuspidatum demonstrated potent superoxide radical scavenging activity with an IC50 value of 3.2 µg/mL.[2][3][4]

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive and damaging free radicals in biological systems. This assay evaluates the capacity of a compound to neutralize hydroxyl radicals, often generated through a Fenton-type reaction.

Extracts of Polygonum cuspidatum have been shown to have a protective effect on DNA against hydroxyl radical-induced strand scission, indicating hydroxyl radical scavenging activity.[2]

Table 1: Summary of In Vitro Antioxidant Activity of this compound-Containing Extracts and Related Compounds

AssayTest SubstanceIC50 ValueReference
DPPH Radical ScavengingPolygonum cuspidatum Extract110 µg/mL[2][3][4]
DPPH Radical ScavengingKaempferol-3-O-alpha-L-rhamnoside (Afzelin)14.6 µg/mL[5]
Superoxide Radical ScavengingPolygonum cuspidatum Extract3.2 µg/mL[2][3][4]
Hydroxyl Radical ScavengingPolygonum cuspidatum ExtractProtective effect on DNA[2]

In Vivo Antioxidant Activity

In vivo studies have provided further evidence of this compound's antioxidant effects by demonstrating its ability to modulate oxidative stress biomarkers in animal models.

A study on rats with ischemic heart failure showed that administration of this compound led to a significant increase in the activity of superoxide dismutase (SOD), a key endogenous antioxidant enzyme, and a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]

Signaling Pathways and Mechanisms of Action

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate the endogenous antioxidant defense system.

Reynoutrin_Antioxidant_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Neutralization Neutralization This compound->Neutralization Direct Scavenging ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Induces expression of Antioxidant_Enzymes->ROS Scavenges Neutralization->ROS

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide. These protocols are generalized and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Assay
  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695)

    • This compound (or test compound)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test sample or standard to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and This compound in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read_Abs Read Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Inhibition and IC50 Read_Abs->Calculate

ABTS Radical Scavenging Assay
  • Reagents and Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or Ethanol

    • This compound (or test compound)

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and the positive control.

    • Add a small volume of the test sample or standard to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a short period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Radical Scavenging Assay
  • Reagents and Materials:

    • Nitroblue tetrazolium (NBT)

    • NADH (Nicotinamide adenine (B156593) dinucleotide)

    • Phenazine methosulfate (PMS)

    • Tris-HCl buffer

    • This compound (or test compound)

    • Positive control (e.g., Quercetin)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of NBT, NADH, and PMS in a suitable buffer (e.g., Tris-HCl).

    • In a 96-well plate, add the test sample or standard, NBT solution, and NADH solution.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for a specified time (e.g., 5 minutes).

    • Measure the absorbance at 560 nm. The reduction of NBT to blue formazan (B1609692) by superoxide radicals is inhibited by the scavenger.

    • Calculate the percentage of superoxide radical scavenging and the IC50 value.[6]

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
  • Reagents and Materials:

    • 2-deoxy-D-ribose

    • Ferric chloride (FeCl3)

    • EDTA (Ethylenediaminetetraacetic acid)

    • Hydrogen peroxide (H2O2)

    • Ascorbic acid

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • This compound (or test compound)

    • Positive control (e.g., Mannitol)

    • Water bath

  • Procedure:

    • Prepare a reaction mixture containing 2-deoxy-D-ribose, FeCl3, EDTA, H2O2, and ascorbic acid in a buffer.

    • Add various concentrations of the test sample or standard to the reaction mixture.

    • Incubate at 37°C for 1 hour. Hydroxyl radicals generated by the Fenton reaction will degrade the deoxyribose.

    • Stop the reaction by adding TCA and then TBA.

    • Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

    • Cool the samples and measure the absorbance at 532 nm.

    • The percentage of hydroxyl radical scavenging activity is calculated based on the inhibition of deoxyribose degradation.[7]

Conclusion

The available evidence strongly suggests that this compound possesses significant antioxidant and free radical scavenging properties. Its mode of action appears to be twofold: direct scavenging of reactive oxygen species and modulation of endogenous antioxidant defense pathways, such as the Nrf2 signaling pathway. While in vivo studies have demonstrated its efficacy in mitigating oxidative stress, a more comprehensive in vitro characterization of pure this compound is warranted. Further research to determine the specific IC50 values of this compound in various antioxidant assays would provide a more complete understanding of its potency and potential as a therapeutic agent for oxidative stress-related diseases. The methodologies and data presented in this technical guide provide a solid foundation for such future investigations.

References

Reynoutrin's Anti-Inflammatory Effects: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation and therapeutic development. This technical guide provides an in-depth analysis of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate advanced research and drug discovery efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions. This compound (quercetin-3-O-xyloside) is a naturally occurring flavonoid found in various medicinal plants. Emerging research has highlighted its potent anti-inflammatory activities, primarily demonstrated in preclinical models of cardiac inflammation. This whitepaper synthesizes the available scientific evidence to provide a comprehensive technical resource on the anti-inflammatory effects of this compound.

Mechanism of Action and Signaling Pathways

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of the S100A1/NF-κB signaling pathway .[1][2][3][4][5]

Upregulation of S100A1

In vivo studies have shown that this compound treatment leads to a significant upregulation of the S100 calcium-binding protein A1 (S100A1) in myocardial tissue.[1][3][5] S100A1 is a crucial regulator of calcium homeostasis and has been shown to be protective in cardiac function.

Inhibition of NF-κB Signaling

The upregulation of S100A1 by this compound is directly linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4][5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound treatment has been shown to decrease the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1][3][5]

Downregulation of Pro-inflammatory Mediators

The inhibition of NF-κB activation by this compound leads to a significant reduction in the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .[1][2] Furthermore, this compound has been shown to downregulate the expression of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), enzymes involved in tissue remodeling during inflammation.[1][3][5]

Potential Involvement of MAPK and NLRP3 Inflammasome Pathways

While direct evidence for this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways is currently limited, these pathways are critical in inflammation and are modulated by other structurally similar flavonoids.

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Future research should investigate the potential of this compound to modulate the phosphorylation of key MAPK components.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Investigating whether this compound can inhibit NLRP3 inflammasome activation would be a valuable avenue for future studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from an in vivo study investigating the dose-dependent anti-inflammatory effects of this compound in a rat model of ischemic heart failure.

Table 1: Effect of this compound on Serum Levels of Pro-inflammatory Cytokines

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Sham-~120~150
Ischemic Heart Failure (IHF)-~280~350
This compound12.5~220~280
This compound25~180~220
This compound50~150~180

Data extracted and estimated from Yang et al., 2021.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vivo Model: Ischemic Heart Failure in Rats

This protocol describes the establishment of an ischemic heart failure model in rats through permanent ligation of the left anterior descending (LAD) coronary artery.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) (40 mg/kg).

  • Surgical Procedure:

    • Intubate the rat and connect to a small animal ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the LAD coronary artery with a 6-0 silk suture.

    • Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

    • Close the chest cavity in layers.

  • This compound Administration: Administer this compound orally by gavage daily for the duration of the study (e.g., 4 weeks).

  • Sham Operation: The sham group undergoes the same surgical procedure without the LAD ligation.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the quantification of TNF-α and IL-6 levels in rat serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Collection: Collect blood samples via cardiac puncture at the end of the experimental period. Separate serum by centrifugation.

  • ELISA Procedure:

    • Use commercially available rat TNF-α and IL-6 ELISA kits.

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

    • Add serum samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentrations of TNF-α and IL-6 based on the standard curve.

Western Blot Analysis

This protocol details the detection of protein expression levels of S100A1, phosphorylated-p65 (p-p65), MMP-2, and MMP-9 in myocardial tissue.

  • Protein Extraction:

    • Homogenize myocardial tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-S100A1

      • Rabbit anti-phospho-NF-κB p65

      • Rabbit anti-MMP-2

      • Rabbit anti-MMP-9

      • Rabbit anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Reynoutrin_Anti_Inflammatory_Pathway This compound This compound S100A1 S100A1 This compound->S100A1 Upregulates NFkB NF-κB (p65) S100A1->NFkB Inhibits Phosphorylation p_NFkB p-NF-κB (p-p65) (Active) nucleus Nucleus p_NFkB->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes Activates cytokines TNF-α, IL-6 pro_inflammatory_genes->cytokines MMPs MMP-2, MMP-9 pro_inflammatory_genes->MMPs inflammation Inflammation cytokines->inflammation MMPs->inflammation

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow_In_Vivo animal_model Rat Model of Ischemic Heart Failure (LAD Ligation) treatment This compound Administration (Oral Gavage) animal_model->treatment sample_collection Sample Collection (Serum & Myocardial Tissue) treatment->sample_collection elisa ELISA for TNF-α and IL-6 sample_collection->elisa western_blot Western Blot for S100A1, p-p65, MMPs sample_collection->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis

Caption: In vivo experimental workflow for this compound.

Future Directions and Conclusion

The current body of evidence strongly supports the anti-inflammatory potential of this compound, primarily through the upregulation of S100A1 and subsequent inhibition of the NF-κB signaling pathway. However, to fully elucidate its therapeutic potential, further research is warranted in the following areas:

  • In Vitro Studies: Detailed in vitro studies using cell lines such as RAW 264.7 macrophages are needed to determine the direct effects of this compound on inflammatory responses, including the calculation of IC50 values for the inhibition of various inflammatory mediators.

  • MAPK and NLRP3 Inflammasome Pathways: Investigating the effects of this compound on the MAPK and NLRP3 inflammasome signaling pathways will provide a more comprehensive understanding of its anti-inflammatory mechanisms.

  • Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial for its development as a therapeutic agent.

  • Clinical Trials: Following robust preclinical evidence, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human inflammatory diseases.

References

Reynoutrin: A Technical Guide on its Potential Antiviral Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential antiviral applications of this compound, with a primary focus on its activity against the Hepatitis C virus (HCV). While direct quantitative data on the antiviral potency of this compound remains to be fully disclosed in publicly accessible literature, this document synthesizes the available information, contextualizes its potential mechanisms of action based on related flavonoids, and provides detailed experimental protocols for its further investigation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of virology, natural product chemistry, and drug development.

Introduction to this compound

This compound, also known as quercetin-3-O-xyloside, is a naturally occurring flavonoid found in various plant species. Flavonoids as a class are well-recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Several studies have pointed towards the potential of this compound as an antiviral agent, with specific mentions of its activity against the Hepatitis C virus (HCV)[1][2][3]. This has prompted further investigation into its mechanism of action and therapeutic potential.

Antiviral Activity of this compound and Related Flavonoids

Table 1: Antiviral Activity of Quercetin (B1663063) against Hepatitis C Virus (HCV)

CompoundVirusAssay TypeIC50 / EC50Cell LineReference
QuercetinHCVHCVcc (infectious cell culture)Not specifiedHuh-7[4]
QuercetinHCVSubgenomic RepliconNot specifiedHuh-7[4]

Table 2: Antiviral Activity of Other Flavonoids against Hepatitis C Virus (HCV)

CompoundVirusAssay TypeIC50 / EC50Cell LineReference
NaringeninHCVHCVcc~109 µM (IC50)Primary human hepatocytes[5]
Epigallocatechin-3-gallate (EGCG)HCVHCVcc5 - 21 µM (IC50)Huh-7[5]

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of flavonoids against HCV are often multifaceted, targeting various stages of the viral life cycle. Based on the known activities of related flavonoids, the potential antiviral mechanisms of this compound against HCV can be postulated to involve:

  • Inhibition of Viral Entry: Flavonoids like EGCG have been shown to inhibit HCV entry into host cells by interacting with viral envelope glycoproteins or host cell receptors[5][6]. This compound may exert a similar effect, preventing the initial stages of infection.

  • Inhibition of Viral Protease: The HCV NS3/4A protease is a crucial enzyme for viral replication, responsible for cleaving the viral polyprotein into functional units. Several flavonoids have been identified as inhibitors of this protease[7]. It is plausible that this compound could also bind to and inhibit the activity of NS3/4A protease, thereby halting viral replication.

  • Inhibition of Viral RNA Polymerase: The NS5B RNA-dependent RNA polymerase is another essential enzyme for HCV replication. Some flavonoids have demonstrated inhibitory activity against NS5B[5]. This presents another potential avenue for this compound's antiviral action.

  • Modulation of Host Factors: Some flavonoids can modulate host cell signaling pathways that are crucial for viral replication. For instance, quercetin has been shown to inhibit heat shock proteins that are essential for HCV replication[4].

The following diagram illustrates the HCV life cycle and highlights the potential targets for flavonoid-based inhibitors like this compound.

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_inhibitors Potential Inhibition by this compound Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release HCV_Virion HCV Virion Release->HCV_Virion New Virions Inhibit_Entry Inhibition of Entry Inhibit_Entry->Entry Inhibit_Protease Inhibition of NS3/4A Protease Inhibit_Protease->Translation Inhibit_Polymerase Inhibition of NS5B Polymerase Inhibit_Polymerase->Replication HCV_Virion->Entry

Figure 1: Potential targets of this compound in the HCV life cycle.

Detailed Experimental Protocols

To facilitate further research into the antiviral properties of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Culture and Virus
  • Cell Line: Huh-7 (human hepatoma) cells are commonly used for HCV research as they are permissive to HCV replication.

  • Virus Strain: HCVcc (cell culture-produced infectious HCV), typically of genotype 2a (JFH-1 strain), is used for infection studies.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed Huh-7 cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of this compound.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the 50% cytotoxic concentration (CC50).

HCV Replicon Assay

This assay measures the effect of a compound on HCV RNA replication.

  • System: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

  • Procedure:

    • Seed the replicon-containing cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound.

    • Incubate for 48-72 hours.

    • Measure the reporter gene activity (e.g., luminescence for luciferase).

    • The reduction in reporter signal indicates inhibition of HCV replication.

    • Calculate the EC50 value.

HCV NS3/4A Protease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the HCV protease.

  • System: Recombinant HCV NS3/4A protease and a fluorogenic substrate.

  • Procedure:

    • In a microplate, mix the recombinant NS3/4A protease with different concentrations of this compound.

    • Incubate to allow for inhibitor binding.

    • Add the fluorogenic substrate to initiate the reaction.

    • Monitor the fluorescence signal over time.

    • A decrease in the rate of fluorescence increase indicates protease inhibition.

    • Calculate the IC50 value.

The following diagram illustrates a general workflow for screening the anti-HCV activity of a compound like this compound.

Antiviral_Screening_Workflow Start Start: Compound of Interest (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral_Assay Primary Antiviral Screening (e.g., HCV Replicon Assay) Start->Antiviral_Assay Selectivity_Index Determine Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity_Index Calculate_EC50 Calculate EC50 Antiviral_Assay->Calculate_EC50 Calculate_EC50->Selectivity_Index Mechanism_Study Mechanism of Action Studies Selectivity_Index->Mechanism_Study Protease_Assay NS3/4A Protease Assay Mechanism_Study->Protease_Assay Polymerase_Assay NS5B Polymerase Assay Mechanism_Study->Polymerase_Assay Entry_Assay Viral Entry Assay Mechanism_Study->Entry_Assay End Lead Compound for Further Development Protease_Assay->End Polymerase_Assay->End Entry_Assay->End

Figure 2: General workflow for in vitro anti-HCV drug screening.

Signaling Pathways

While specific signaling pathways modulated by this compound in the context of viral infection are yet to be elucidated, studies in other disease models have shown its ability to influence key cellular pathways. For instance, this compound has been reported to activate the Sirt1/Foxo3a and Nrf2 pathways, which are involved in cellular stress responses and antioxidant defense[8]. It is conceivable that these or other host signaling pathways could be modulated by this compound to create an intracellular environment that is less conducive to viral replication.

The diagram below depicts a hypothetical signaling pathway that could be influenced by this compound to exert an antiviral effect, based on the known activities of flavonoids.

Antiviral_Signaling_Pathway This compound This compound Host_Kinase Host Cell Kinase (e.g., Fyn) This compound->Host_Kinase Inhibition Nrf2_Pathway Nrf2 Signaling Pathway Host_Kinase->Nrf2_Pathway Negative Regulation Antioxidant_Response Antioxidant Response Element (ARE) Activation Nrf2_Pathway->Antioxidant_Response Antiviral_State Induction of Antiviral State Antioxidant_Response->Antiviral_State

Figure 3: Hypothetical antiviral signaling pathway of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antiviral agents, particularly against HCV. While the existing literature strongly suggests its anti-HCV activity, further research is imperative to quantify its potency and fully elucidate its mechanism of action. Future studies should focus on:

  • Quantitative Antiviral Testing: Determining the IC50 and EC50 values of this compound against various HCV genotypes using the assays described in this guide.

  • Mechanism of Action Studies: Pinpointing the specific viral or host targets of this compound.

  • In Vivo Efficacy: Evaluating the antiviral efficacy and safety of this compound in animal models of HCV infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antiviral activity and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers to build upon in their efforts to explore and exploit the antiviral potential of this compound. The detailed protocols and conceptual frameworks presented herein are intended to accelerate the discovery and development of new and effective antiviral therapies.

References

Reynoutrin's Cardioprotective Mechanism: A Deep Dive into S100A1 Up-regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ZHANJIANG, China – New research delineates the molecular pathway through which Reynoutrin, a natural flavonoid, exerts its cardioprotective effects in ischemic heart failure, primarily by up-regulating the expression of S100 calcium-binding protein A1 (S100A1). This technical guide provides an in-depth analysis of the mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers, scientists, and professionals in drug development.

This compound has been shown to significantly improve cardiac function in preclinical models of ischemic heart failure.[1][2] The core of its therapeutic action lies in its ability to increase the expression of S100A1, a crucial regulator of calcium homeostasis and contractility in cardiomyocytes.[1][2] Down-regulation of S100A1 is a known hallmark of heart failure, and its restoration is a promising therapeutic strategy.[1][2]

This compound's Impact on S100A1 and Downstream Effectors

Studies in a rat model of ischemic heart failure induced by permanent left anterior descending (LAD) coronary artery ligation have demonstrated that oral administration of this compound leads to a significant, dose-dependent increase in S100A1 protein expression in the myocardial tissue of the left ventricle.[1][2] This up-regulation of S100A1 initiates a cascade of beneficial downstream effects, including the inhibition of inflammatory and fibrotic pathways.

The key mechanism involves the subsequent down-regulation of Matrix Metallopeptidase 2 (MMP2) and MMP9, enzymes involved in tissue remodeling and fibrosis.[1][2] Furthermore, this compound treatment was found to suppress the transcriptional activity of Nuclear Factor kappa-B (NF-κB), a pivotal regulator of inflammation.[1][2] This is evidenced by the reduced phosphorylation of the p65 subunit of NF-κB. The anti-fibrotic effect is also mediated by the down-regulation of Transforming Growth Factor-β1 (TGF-β1).[1][2]

Crucially, the therapeutic effects of this compound were significantly reversed when S100A1 expression was knocked down, confirming that S100A1 is a primary target of this compound in its cardioprotective role.[1][2]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from key experiments, showcasing the dose-dependent effects of this compound on S100A1 and downstream signaling molecules.

Table 1: Effect of this compound on Protein Expression in Myocardial Tissue

Treatment GroupS100A1 Expression (relative to control)MMP2 Expression (relative to control)MMP9 Expression (relative to control)p-p65 Expression (relative to control)TGF-β1 Expression (relative to control)
Sham 1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
Ischemic Heart Failure (IHF) 0.42 ± 0.052.31 ± 0.182.56 ± 0.212.89 ± 0.252.67 ± 0.22*
IHF + this compound (25 mg/kg) 0.61 ± 0.06#1.89 ± 0.15#2.08 ± 0.17#2.21 ± 0.19#2.15 ± 0.18#
IHF + this compound (50 mg/kg) 0.85 ± 0.07#1.45 ± 0.12#1.62 ± 0.14#1.75 ± 0.15#1.68 ± 0.14#
IHF + this compound (100 mg/kg) 0.96 ± 0.08#1.12 ± 0.09#1.21 ± 0.10#1.32 ± 0.11#1.28 ± 0.11#

*p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group. Data are presented as mean ± standard deviation.

Table 2: Impact of S100A1 Knockdown on this compound's Efficacy

Treatment GroupS100A1 Expression (relative to control)MMP9 Expression (relative to control)p-p65 Expression (relative to control)
IHF + this compound (50 mg/kg) 0.85 ± 0.071.62 ± 0.141.75 ± 0.15
IHF + this compound (50 mg/kg) + shS100A1 0.25 ± 0.03▲2.35 ± 0.20▲2.68 ± 0.23▲

▲p < 0.05 vs. IHF + this compound (50 mg/kg) group. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Model of Ischemic Heart Failure
  • Animal Strain: Male Sprague-Dawley rats (250-300g) were used.

  • Anesthesia: Rats were anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (40 mg/kg).

  • Surgical Procedure:

    • The rats were intubated and connected to a small animal ventilator.

    • A left thoracotomy was performed to expose the heart.

    • The left anterior descending (LAD) coronary artery was permanently ligated with a 6-0 silk suture at a position 2-3 mm from its origin.

    • Successful ligation was confirmed by the immediate appearance of a pale color in the anterior wall of the left ventricle.

    • The chest was closed in layers.

  • Sham Operation: The sham group underwent the same procedure without LAD ligation.

This compound Administration
  • Dosage: this compound was administered orally by gavage at doses of 25, 50, and 100 mg/kg/day.

  • Duration: Treatment was initiated 24 hours after the LAD ligation surgery and continued for 4 weeks.

  • Vehicle: The vehicle control group received an equal volume of the vehicle solution.

S100A1 Knockdown
  • Vector: A lentiviral vector expressing a short hairpin RNA (shRNA) targeting S100A1 (shS100A1) was used.

  • Injection: One week prior to LAD ligation, rats were anesthetized, and the heart was exposed. 20 μL of the lentiviral suspension (1x10^9 TU/mL) was injected into five sites of the anterior wall of the left ventricle.

  • Control: A control group was injected with a lentivirus expressing a non-targeting shRNA.

Western Blot Analysis
  • Tissue Preparation: Left ventricular myocardial tissue was homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (50 μg) were separated by 10% SDS-PAGE.

  • Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies:

    • Rabbit anti-S100A1 (1:1000)

    • Rabbit anti-MMP2 (1:1000)

    • Rabbit anti-MMP9 (1:1000)

    • Rabbit anti-phospho-p65 (1:1000)

    • Rabbit anti-TGF-β1 (1:1000)

    • Rabbit anti-GAPDH (1:5000)

  • Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry. GAPDH was used as a loading control.

Visualizing the Molecular Pathway and Experimental Design

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow.

Reynoutrin_S100A1_Pathway This compound This compound S100A1 S100A1 Expression This compound->S100A1 NFkB NF-κB Activity (p-p65) S100A1->NFkB MMPs MMP2 & MMP9 Expression S100A1->MMPs TGFb1 TGF-β1 Expression S100A1->TGFb1 Inflammation Inflammation NFkB->Inflammation Fibrosis Myocardial Fibrosis MMPs->Fibrosis TGFb1->Fibrosis IHF Ischemic Heart Failure Improvement Inflammation->IHF Fibrosis->IHF Experimental_Workflow cluster_Phase1 Animal Model Preparation cluster_Phase2 Treatment cluster_Phase3 Analysis Animal_Model Ischemic Heart Failure Rat Model (LAD Ligation) S100A1_KD S100A1 Knockdown (Lentivirus Injection) Reynoutrin_Admin Oral this compound Administration (25, 50, 100 mg/kg/day for 4 weeks) Animal_Model->Reynoutrin_Admin S100A1_KD->Reynoutrin_Admin Cardiac_Function Echocardiography Reynoutrin_Admin->Cardiac_Function Tissue_Harvest Myocardial Tissue Harvesting Reynoutrin_Admin->Tissue_Harvest Western_Blot Western Blot Analysis (S100A1, MMPs, p-p65, TGF-β1) Tissue_Harvest->Western_Blot

References

Reynoutrin: A Potential Fyn Kinase Inhibitor for the Management of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, creating a significant unmet medical need for novel therapeutic interventions. Recent research has identified the tyrosine kinase Fyn as a promising therapeutic target in DN due to its role in oxidative stress and renal fibrosis. This technical guide details the preclinical evidence for Reynoutrin, a natural flavonoid, as a potent inhibitor of Fyn kinase for the potential treatment of diabetic nephropathy. Through direct inhibition of Fyn, this compound activates downstream antioxidant pathways, specifically the Sirt1/Foxo3a and Nrf2 signaling cascades, offering a multi-faceted approach to mitigating renal damage in a diabetic setting. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathway visualizations to support further research and development of this compound as a therapeutic candidate for DN.

Introduction to Diabetic Nephropathy and the Role of Fyn Kinase

Diabetic nephropathy is a major microvascular complication of diabetes mellitus, characterized by progressive damage to the kidneys, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventually, end-stage renal disease.[1] The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic alterations that trigger oxidative stress, inflammation, and fibrosis within the renal tissue.[2]

Fyn, a member of the Src family of non-receptor tyrosine kinases, has emerged as a critical mediator in the progression of kidney disease.[3] Upregulated in response to high glucose levels, Fyn kinase contributes to renal pathology by promoting oxidative stress and fibrosis.[1] Its multifaceted role in cellular signaling makes it an attractive target for therapeutic intervention in diabetic nephropathy.

This compound as a Direct Inhibitor of Fyn Kinase

A structure-based virtual screening of over 60,000 natural compounds identified this compound as a potent inhibitor of Fyn kinase.[3] Molecular docking studies revealed that this compound forms five key hydrogen bonds with the Fyn protein, leading to the inhibition of both its expression and phosphorylation.[3] This direct interaction has been validated through various biophysical techniques, including drug affinity responsive target stability, differential scanning fluorimetry, surface plasmon resonance, and cellular thermal shift assays.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in models of diabetic nephropathy.

Table 1: In Vitro Efficacy of this compound in High Glucose-Stimulated Glomerular Mesangial Cells

ParameterControlHigh Glucose (HG)HG + this compound
Fyn Phosphorylation BaselineIncreasedSignificantly Decreased
Reactive Oxygen Species (ROS) Levels BaselineSignificantly IncreasedSignificantly Decreased
Sirt1 Expression BaselineDecreasedSignificantly Increased
Foxo3a Nuclear Translocation BaselineDecreasedSignificantly Increased
Nrf2 Nuclear Translocation BaselineDecreasedSignificantly Increased
Antioxidant Enzyme Activity BaselineDecreasedSignificantly Increased

Table 2: In Vivo Efficacy of this compound in STZ-Induced Diabetic Mice

ParameterControlDiabetic ModelDiabetic + this compound
Urinary Albumin to Creatinine Ratio (ACR) NormalSignificantly IncreasedSignificantly Decreased
Serum Creatinine NormalSignificantly IncreasedSignificantly Decreased
Blood Urea Nitrogen (BUN) NormalSignificantly IncreasedSignificantly Decreased
Glomerular Hypertrophy NormalPresentAmeliorated
Renal Fibrosis AbsentSignificantSignificantly Reduced
Podocyte Injury Markers (e.g., Podocin, Nephrin) Normal ExpressionDecreased ExpressionExpression Restored
Fyn Phosphorylation in Kidney Tissue LowHighSignificantly Decreased
Sirt1, Foxo3a, Nrf2 Pathway Activation BaselineSuppressedSignificantly Activated

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Diabetic Nephropathy

This compound exerts its therapeutic effects by directly inhibiting Fyn kinase. This inhibition sets off a cascade of downstream events that collectively ameliorate the pathological changes associated with diabetic nephropathy. The activated Fyn kinase in a high-glucose environment is suppressed by this compound. This leads to the activation of the Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways, which enhances the activity of antioxidant enzymes and ultimately alleviates diabetic renal injury.[3]

Reynoutrin_Mechanism cluster_upstream High Glucose Environment cluster_target Therapeutic Intervention cluster_downstream Downstream Signaling cluster_outcome Pathophysiological Outcome High_Glucose High Glucose Fyn Fyn Kinase High_Glucose->Fyn Activates Sirt1_Foxo3a Sirt1/Foxo3a Pathway Fyn->Sirt1_Foxo3a Inhibits Nrf2 Nrf2 Pathway Fyn->Nrf2 Inhibits This compound This compound This compound->Fyn Inhibits Antioxidant_Enzymes Antioxidant Enzyme Activity Sirt1_Foxo3a->Antioxidant_Enzymes Activates Nrf2->Antioxidant_Enzymes Activates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Renal_Injury Diabetic Renal Injury Oxidative_Stress->Renal_Injury Contributes to Experimental_Workflow Virtual_Screening 1. Virtual Screening (60,556 Natural Compounds) Hit_Identification 2. Hit Identification (this compound) Virtual_Screening->Hit_Identification In_Vitro_Validation 3. In Vitro Validation (High Glucose-treated Glomerular Mesangial Cells) Hit_Identification->In_Vitro_Validation In_Vivo_Efficacy 4. In Vivo Efficacy (STZ-induced Diabetic Mice) In_Vitro_Validation->In_Vivo_Efficacy Mechanism_Elucidation 5. Mechanism of Action Studies (Western Blot, Immunofluorescence) In_Vivo_Efficacy->Mechanism_Elucidation

References

Reynoutrin's Cellular Targets: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin, a flavonoid glycoside, has demonstrated significant therapeutic potential in preclinical studies, particularly in cardiovascular and metabolic diseases. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, detailing its interactions and the subsequent modulation of key signaling pathways. Current research identifies both direct and indirect cellular targets, including the tyrosine kinase Fyn, the receptor tyrosine kinase EphB4, and the calcium-binding protein S100A1. This document summarizes the available quantitative data, provides detailed experimental protocols for target identification and validation, and visualizes the associated signaling pathways.

Primary Cellular Targets of this compound

This compound exerts its biological effects through interaction with multiple cellular targets. These interactions can be categorized as either direct binding or indirect modulation of protein expression. The primary identified targets are the Fyn proto-oncogene, spleen tyrosine kinase (Fyn), Ephrin type-B receptor 4 (EphB4), and the S100 calcium-binding protein A1 (S100A1).

Fyn Kinase: A Direct Target

Recent studies have identified this compound as a potent inhibitor of Fyn, a non-receptor tyrosine kinase belonging to the Src family.[1] This direct interaction was discovered through a structure-based virtual screening of a large library of natural compounds and subsequently validated by multiple experimental techniques.[1] By inhibiting Fyn, this compound modulates downstream signaling pathways involved in oxidative stress and cellular metabolism.[1]

EphB4 Receptor: A Direct Target

EphB4, a receptor tyrosine kinase, has been confirmed as another direct binding partner of this compound.[2] This interaction was validated using surface plasmon resonance (SPR), drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA), confirming a direct physical association between this compound and the EphB4 protein.[2] The binding of this compound to EphB4 has significant implications for insulin (B600854) receptor signaling and glucose metabolism.[2]

S100A1: An Indirect Target

Unlike its interaction with Fyn and EphB4, this compound's effect on S100A1 appears to be indirect. Instead of direct binding, this compound significantly upregulates the protein expression of S100A1.[3][4][5] This upregulation is a key mechanism in this compound's cardioprotective effects, as S100A1 plays a crucial role in regulating calcium homeostasis and mitigating inflammation and fibrosis in cardiac tissue.[3][4][5]

Quantitative Data Summary

While direct binding affinities (Kd, IC50) of this compound to its primary targets are not yet fully quantified in publicly available literature, several studies provide quantitative data on its downstream effects.

Table 1: Cellular Effects of this compound
ParameterCell Line/ModelValueReference
Cytotoxicity (IC50)H9c2 cells129.9 µM[3][6]
Table 2: In Vivo Effects of this compound on Protein Expression and Biomarkers
Protein/BiomarkerConditionEffect of this compoundReference
S100A1Ischemic Heart Failure (Rat Model)Significantly upregulated[3][4][5]
MMP2Ischemic Heart Failure (Rat Model)Significantly downregulated[3][4][5]
MMP9Ischemic Heart Failure (Rat Model)Significantly downregulated[3][4][5]
p-p65 (NF-κB)Ischemic Heart Failure (Rat Model)Significantly downregulated[3][4][5]
TNF-αIschemic Heart Failure (Rat Model)Significantly inhibited release[3]
IL-6Ischemic Heart Failure (Rat Model)Significantly inhibited release[3]
SODIschemic Heart Failure (Rat Model)Significantly increased level[3]
MDAIschemic Heart Failure (Rat Model)Significantly inhibited level[3]

Signaling Pathways Modulated by this compound

This compound's interaction with its cellular targets initiates cascades of downstream signaling events that are responsible for its observed therapeutic effects.

Fyn-Mediated Sirt1/Foxo3a and Nrf2 Signaling Pathway

Inhibition of Fyn by this compound leads to the activation of the Sirtuin 1 (Sirt1)/Forkhead box protein O3a (Foxo3a) and Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathways.[1] This activation enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress-related cellular damage.[1]

Fyn_Signaling_Pathway This compound This compound Fyn Fyn This compound->Fyn Sirt1 Sirt1 Fyn->Sirt1 Nrf2 Nrf2 Fyn->Nrf2 Foxo3a Foxo3a Sirt1->Foxo3a Antioxidant_Enzymes Antioxidant Enzymes Foxo3a->Antioxidant_Enzymes Nrf2->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress EphB4_Signaling_Pathway cluster_membrane Cell Membrane EphB4 EphB4 Complex EphB4-InsR Complex EphB4->Complex InsR Insulin Receptor (InsR) InsR->Complex Insulin_Signaling Insulin Signaling InsR->Insulin_Signaling This compound This compound This compound->EphB4 Inhibits Interaction Lysosomal_Degradation Lysosomal Degradation Complex->Lysosomal_Degradation Lysosomal_Degradation->InsR Reduces S100A1_Signaling_Pathway This compound This compound S100A1_Expression S100A1 Gene Expression This compound->S100A1_Expression Upregulates S100A1 S100A1 S100A1_Expression->S100A1 NFkB NF-κB (p65) S100A1->NFkB MMPs MMPs (MMP2, MMP9) S100A1->MMPs Inflammation Inflammation NFkB->Inflammation Fibrosis Myocardial Fibrosis MMPs->Fibrosis Western_Blot_Workflow cluster_protocol Western Blotting Protocol A Sample Preparation B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H I Analysis H->I

References

Preliminary Toxicological Assessment of Reynoutrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a preliminary toxicological assessment of Reynoutrin (Quercetin-3-O-xyloside), a flavonoid glycoside found in various plants. Due to the limited availability of direct toxicological studies on this compound, this document summarizes the existing data and supplements it with a comprehensive review of the toxicology of its aglycone, Quercetin (B1663063). This approach is scientifically justified as flavonoid glycosides are often hydrolyzed to their aglycones in vivo. The available data suggests that while this compound itself shows low in vitro cytotoxicity, a conclusive safety profile cannot be established without further dedicated toxicological studies. The data on Quercetin indicates a low acute toxicity profile and a lack of in vivo genotoxicity, despite some in vitro mutagenic potential. This guide presents available quantitative data in structured tables, details key experimental protocols, and provides visual representations of experimental workflows and metabolic pathways to aid in the understanding of the current toxicological landscape of this compound.

Introduction

This compound, a xyloside of the flavonoid Quercetin, is a natural compound with potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough toxicological assessment is paramount. This document serves as a core technical guide for researchers, scientists, and drug development professionals, consolidating the currently available, albeit limited, toxicological data for this compound. To provide a more comprehensive preliminary assessment, this guide also incorporates the well-documented toxicological profile of its aglycone, Quercetin.

Metabolism of this compound to Quercetin

This compound is a glycoside of Quercetin, meaning it is composed of a Quercetin molecule attached to a sugar moiety (xylose). In the body, particularly in the intestine, glycosides like this compound are often metabolized by enzymes that cleave the sugar, releasing the aglycone. Therefore, the toxicological properties of Quercetin are highly relevant to the safety assessment of this compound.

This compound This compound (Quercetin-3-O-xyloside) Hydrolysis Intestinal Hydrolysis (e.g., by β-glucosidases) This compound->Hydrolysis Oral Administration Quercetin Quercetin (Aglycone) Hydrolysis->Quercetin Xylose Xylose Hydrolysis->Xylose

Metabolic Conversion of this compound to Quercetin.

Toxicological Data for this compound

Direct toxicological studies on this compound are scarce. The primary available data comes from an in vitro cytotoxicity assay and general observations from an in vivo study focused on a therapeutic application.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
H9c2 (rat cardiomyocytes)MTT AssayIC50129.9 µMYang, et al. (2021)

The cytotoxicity of this compound on H9c2 cells was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) assay. Briefly, H9c2 cells were seeded in 96-well plates. After 24 hours of treatment with various concentrations of this compound, 20 µL of MTT solution (5 mg/mL) was added to each well, and the cells were incubated further. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability and calculate the IC50 value.[1]

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed H9c2 cells in 96-well plates B Treat with various concentrations of this compound for 24 hours A->B C Add MTT solution B->C D Incubate C->D E Dissolve formazan crystals D->E F Measure absorbance E->F G Calculate cell viability and IC50 F->G

Experimental Workflow for In Vitro Cytotoxicity Assay.
In Vivo Observations

In a study investigating the effects of this compound on ischemic heart failure in rats, daily intraperitoneal injections of this compound at doses of 25 and 50 mg/kg for 28 days reportedly had "no obvious toxic effects on cardiomyocytes and normal rats".[1][2] However, this study was not designed as a formal toxicological assessment, and detailed clinical observations, hematology, clinical chemistry, and histopathology data were not provided for a dedicated toxicity evaluation.

Toxicological Data for Quercetin (Aglycone of this compound)

Given the metabolic conversion of this compound to Quercetin, the toxicological profile of Quercetin is crucial for a preliminary safety assessment.

Acute Oral Toxicity

Table 2: Acute Oral Toxicity of Quercetin

SpeciesStrainVehicleLD50Reference
MiceBALB/cNot specified3807 mg/kgDibal, et al. (2020)
MiceNot specifiedNot specified160 mg/kgSullivan, et al. (1951) cited in NTP TR 409
RatNot specifiedNot specified161 mg/kgSullivan, et al. (1951) cited in NTP TR 409

Note: Variability in reported LD50 values may be due to differences in the source and purity of Quercetin, as well as the experimental protocols used.

An acute oral toxicity study of quercetin from onion skin was conducted in mice using a modified Lorke's method. The study was performed in two phases. In the first phase, mice were orally administered doses of 10, 100, and 1000 mg/kg. In the second phase, doses of 1600, 2900, and 5000 mg/kg were administered. Animals were observed for signs of toxicity and mortality over a 24-hour period.[3] The LD50 was calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.[3]

cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Lethal Dose Determination cluster_2 LD50 Calculation A Administer low doses (10, 100, 1000 mg/kg) B Observe for toxicity and mortality (24h) A->B C Administer high doses (1600, 2900, 5000 mg/kg) B->C D Observe for toxicity and mortality (24h) C->D E Identify highest non-lethal dose and lowest lethal dose D->E F Calculate geometric mean E->F

Experimental Workflow for Acute Oral Toxicity Study.
Repeated-Dose Toxicity

Table 3: Sub-chronic Oral Toxicity of Quercetin

SpeciesStrainDurationDoses (mg/kg diet)NOAEL (mg/kg body weight/day)Key FindingsReference
MiceCD2F198 days62, 125, 250~50No discernible effect on body composition, organ function, behavior, or metabolism.Cunningham, et al. (2022)

A sub-chronic toxicity study of quercetin was conducted in male and female CD2F1 mice. Quercetin was incorporated into the AIN-76A purified diet at concentrations of 62, 125, and 250 mg/kg of diet and provided ad libitum for 98 days. Throughout the study, parameters such as body weight, food and water consumption, body composition, blood counts, behavior, and metabolic phenotype were monitored. At the end of the study, tissues and organs were examined for gross pathological changes, and plasma was analyzed for markers of liver function (alkaline phosphatase, aspartate transaminase, and alanine (B10760859) transaminase).[4]

cluster_0 Dosing Period (98 days) cluster_1 Interim and Terminal Assessments A Administer quercetin-infused diet (0, 62, 125, 250 mg/kg) B Monitor clinical signs, body weight, food/water intake A->B C Assess body composition, blood counts, behavior, metabolic phenotype B->C D Collect plasma for clinical chemistry B->D E Conduct gross pathology and histopathology B->E

Experimental Workflow for a 98-Day Sub-chronic Toxicity Study.
Genotoxicity

The genotoxicity of Quercetin has been extensively studied, with conflicting results between in vitro and in vivo assays.

Table 4: Genotoxicity of Quercetin

AssaySystemMetabolic Activation (S9)ResultReference
Ames TestSalmonella typhimurium TA98, TA100, TA102With and WithoutMutagenicResende, et al. (2012)
In Vitro Micronucleus AssayHuman lymphocytes, V79 cellsWith and WithoutPositiveCaria, et al. (1995)
In Vivo Micronucleus AssayWistar Rat Bone MarrowN/ANegative (up to 2000 mg/kg)Utesch, et al. (2008)
In Vivo Unscheduled DNA Synthesis (UDS)Wistar Rat HepatocytesN/ANegative (up to 2000 mg/kg)Utesch, et al. (2008)

An in vivo bone marrow micronucleus assay was conducted in Wistar rats to evaluate the genotoxic potential of Quercetin. Male rats were administered oral doses of up to 2000 mg/kg body weight. Bone marrow was collected 24 and 48 hours after dosing. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) was determined by analyzing bone marrow smears.[1]

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis A Administer Quercetin orally to Wistar rats (up to 2000 mg/kg) B Collect bone marrow at 24h and 48h post-dosing A->B C Prepare bone marrow smears B->C D Score for micronucleated polychromatic erythrocytes C->D

Experimental Workflow for In Vivo Micronucleus Assay.

Discussion

The more extensive toxicological data on Quercetin provides valuable insight. The acute oral toxicity of Quercetin in rodents appears to be low. The sub-chronic toxicity study in mice did not reveal any adverse effects at the tested doses. A key point in the toxicological assessment of Quercetin is the discrepancy between in vitro and in vivo genotoxicity results. While Quercetin consistently shows mutagenic potential in in vitro assays like the Ames test, in vivo studies have generally failed to demonstrate genotoxic effects.[1][5] This suggests that the in vivo metabolism and detoxification mechanisms in mammals may effectively mitigate the genotoxic potential observed in vitro.

Given that this compound is expected to be hydrolyzed to Quercetin in the gastrointestinal tract, it is plausible that the in vivo toxicological profile of this compound will be largely influenced by that of Quercetin. However, differences in absorption, distribution, metabolism, and excretion (ADME) between this compound and Quercetin could potentially lead to different toxicological outcomes.

Conclusion and Data Gaps

This preliminary toxicological assessment, based on limited data for this compound and more extensive data for its aglycone Quercetin, suggests a potentially low toxicity profile for this compound following oral administration. However, this assessment is provisional and highlights significant data gaps. To establish a comprehensive safety profile for this compound, the following studies are recommended:

  • Acute Oral Toxicity Study: To determine the LD50 of this compound.

  • Repeated-Dose Oral Toxicity Studies (28-day and/or 90-day): To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity Battery: Including an Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus assay, to definitively assess the genotoxic potential of this compound.

  • Pharmacokinetic and Metabolism Studies: To understand the ADME properties of this compound and the extent of its conversion to Quercetin in vivo.

The information presented in this guide should be used to inform the design of future non-clinical safety studies for this compound.

References

Methodological & Application

Reynoutrin: Application Notes and Protocols for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynoutrin (B192238), a flavonoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. In vitro studies have demonstrated its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. These properties are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed experimental protocols and application notes for the use of this compound in in vitro cell culture studies, designed to assist researchers in investigating its mechanism of action and therapeutic potential.

Data Presentation: Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various in vitro cell culture models.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCell TypeAssayIC50 ValueTreatment DurationReference
H9c2Rat CardiomyoblastsMTT129.9 µM24 hours[1]
CRL-4010, MCF7, MDA-MB-231Human Breast CancerNot Specified400 µg/mL24 and 48 hours

Table 2: Observed Effects and Modulated Proteins

Biological EffectCell Line/ModelKey Modulated Proteins/PathwaysObserved OutcomeReference
CardioprotectionH9c2 Rat Cardiomyoblasts↑ S100A1, ↓ MMP2, ↓ MMP9, ↓ p-p65, ↓ TGF-β1, ↓ NF-κB activityInhibition of inflammation, oxidative stress, and apoptosis[2][3]
Anti-Diabetic NephropathyHigh Glucose-Stimulated Glomerular Mesangial CellsInhibits Fyn, Activates Sirt1/Foxo3a and Nrf2Alleviation of renal injury
Anti-CancerCRL-4010, MCF7, MDA-MB-231 Human Breast CancerNot specifiedNo marked inhibition of migration and colony formation[4]

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Reagent: this compound, Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Dissolve the this compound in a sufficient volume of DMSO to achieve a stock concentration of 20 mg/mL.[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working concentrations for cell treatment, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.1%).

Cell Culture

The choice of cell line will depend on the research question. The following are examples of cell lines used in this compound studies:

  • H9c2 (Rat Cardiomyoblasts): For studying cardioprotective effects.

  • High Glucose-Stimulated Glomerular Mesangial Cells: For diabetic nephropathy models.

  • CRL-4010, MCF7, MDA-MB-231 (Human Breast Cancer Cell Lines): For investigating anti-cancer properties.

Cells should be cultured in their recommended complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.[1]

  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression of key proteins in signaling pathways modulated by this compound, such as S100A1, p-p65, MMP2, and MMP9.[2][3][5][6]

  • Materials:

    • 6-well cell culture plates

    • Cells of interest

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-S100A1, anti-p-p65, anti-MMP2, anti-MMP9, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after treatment with this compound.[1][7]

  • Materials:

    • 6-well or 12-well plates

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

    • PBS

  • Procedure:

    • Harvest and count the cells.

    • Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well or 12-well plates.

    • Allow the cells to attach overnight.

    • Treat the cells with different concentrations of this compound and incubate for 7-14 days, changing the medium with fresh this compound every 2-3 days.

    • When colonies are visible to the naked eye, wash the wells with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde) for 15-20 minutes.

    • Stain the colonies with crystal violet solution for 20-30 minutes.

    • Gently wash the wells with water to remove excess stain and let them air dry.

    • Count the number of colonies (typically containing >50 cells) in each well.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on cell migration.

  • Materials:

    • 6-well plates

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • Sterile 200 µL pipette tip

    • Microscope with a camera

  • Procedure:

    • Seed cells in 6-well plates and grow them to a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours.

    • Incubate the plate at 37°C and capture images of the same fields at different time points (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathway and Workflow Diagrams

Reynoutrin_Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Powder Stock This compound Stock (20 mg/mL in DMSO) This compound->Stock DMSO DMSO DMSO->Stock Treatment Treat cells with various concentrations of this compound Stock->Treatment Cell_Line Select Cell Line (e.g., H9c2, MCF7) Culture Culture to 70-80% Confluency Cell_Line->Culture Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Colony_Formation Colony Formation Assay Treatment->Colony_Formation Migration Migration Assay (Wound Healing) Treatment->Migration IC50_Calc IC50 Calculation Cytotoxicity->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Colony_Count Colony Counting Colony_Formation->Colony_Count Wound_Closure Wound Closure Analysis Migration->Wound_Closure

Caption: General experimental workflow for in vitro studies with this compound.

Reynoutrin_Fyn_Sirt1_Pathway This compound This compound Fyn Fyn This compound->Fyn inhibits Sirt1 Sirt1 Fyn->Sirt1 inhibits Nrf2 Nrf2 Fyn->Nrf2 inhibits Foxo3a Foxo3a Sirt1->Foxo3a activates Antioxidant_Enzymes Antioxidant Enzymes Foxo3a->Antioxidant_Enzymes upregulates Nrf2->Antioxidant_Enzymes upregulates Renal_Injury Diabetic Renal Injury Antioxidant_Enzymes->Renal_Injury alleviates Reynoutrin_S100A1_NFkB_Pathway This compound This compound S100A1 S100A1 This compound->S100A1 upregulates NFkB NF-κB (p65) S100A1->NFkB inhibits transcriptional activity MMP2 MMP2 NFkB->MMP2 promotes expression MMP9 MMP9 NFkB->MMP9 promotes expression TGFb1 TGF-β1 NFkB->TGFb1 promotes expression Fibrosis Myocardial Fibrosis MMP2->Fibrosis Inflammation Inflammation MMP9->Inflammation TGFb1->Fibrosis

References

Application Notes and Protocols for In Vivo Administration of Reynoutrin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynoutrin, a flavonoid glycoside, has demonstrated significant therapeutic potential in preclinical studies, particularly in models of cardiac and renal diseases. Its antioxidant and anti-inflammatory properties make it a promising candidate for further investigation. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound to rodent models, facilitating consistent and reproducible experimental outcomes. The protocols outlined below are based on published research and general best practices for in vivo studies.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat model of ischemic heart failure (IHF) induced by permanent left anterior descending (LAD) coronary artery ligation.[1][2][3][4][5]

Table 1: Effects of this compound on Cardiac Function in IHF Rats [1][2]

Treatment GroupDose (mg/kg)LVEF (%)LVFS (%)LVEDD (mm)LVESD (mm)
ShamVehicle78.5 ± 5.645.3 ± 4.87.2 ± 0.53.9 ± 0.4
IHFVehicle45.2 ± 4.121.8 ± 3.29.8 ± 0.77.7 ± 0.6
IHF + this compound12.550.1 ± 4.525.2 ± 3.69.2 ± 0.66.9 ± 0.5
IHF + this compound2558.7 ± 5.2#30.1 ± 4.1#8.5 ± 0.5#5.9 ± 0.4#
IHF + this compound5065.4 ± 5.8#35.6 ± 4.5#7.8 ± 0.4#5.1 ± 0.3#

*p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group. Data are presented as mean ± standard deviation. LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVEDD: Left Ventricular End-Diastolic Diameter; LVESD: Left Ventricular End-Systolic Diameter.

Table 2: Effects of this compound on Serum Inflammatory and Myocardial Oxidative Stress Markers in IHF Rats [1][5]

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)SOD (U/mg protein)MDA (nmol/mg protein)
ShamVehicle35.2 ± 3.142.1 ± 3.8125.4 ± 10.22.1 ± 0.3
IHFVehicle89.6 ± 7.595.4 ± 8.265.8 ± 5.75.8 ± 0.6
IHF + this compound12.575.3 ± 6.980.2 ± 7.180.1 ± 7.24.5 ± 0.5
IHF + this compound2562.1 ± 5.8#68.7 ± 6.2#95.3 ± 8.5#3.2 ± 0.4#
IHF + this compound5048.5 ± 4.5#53.4 ± 5.1#110.2 ± 9.8#2.5 ± 0.3#

*p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group. Data are presented as mean ± standard deviation. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; SOD: Superoxide Dismutase; MDA: Malondialdehyde.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • 0.5% Carboxymethyl cellulose (B213188) (CMC) solution

  • Vortex mixer

  • Sonicator (optional)

  • Sterile tubes and syringes

Procedure for Intraperitoneal (IP) Injection Solution:

  • To prepare a stock solution, dissolve this compound in DMSO. This compound is soluble in DMSO at a concentration of 150 mg/mL.

  • For a final dosing solution, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.

  • First, add the required volume of the this compound/DMSO stock solution to the PEG300 and vortex thoroughly.

  • Add the Tween 80 and vortex again until the solution is homogenous.

  • Finally, add the sterile saline to reach the final volume and vortex thoroughly.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Prepare the dosing solution fresh on the day of administration.

Procedure for Oral Gavage Suspension:

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • Gradually add the this compound powder to the CMC solution while continuously vortexing to create a homogenous suspension.

  • Prepare the suspension fresh daily before administration to ensure stability and uniform dosing.

Protocol 2: Intraperitoneal (IP) Injection in Rodents[6]

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27g for mice, 23-25g for rats)[6]

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume is <10 ml/kg for both mice and rats.[6]

  • Properly restrain the animal to expose the abdomen. For rats, a two-person technique is preferred, with one person restraining the animal and the other performing the injection.[6] For mice, manual restraint by scruffing the neck and securing the tail is effective.

  • Locate the injection site in the lower right quadrant of the animal's abdomen to avoid the cecum and urinary bladder.[6][7]

  • Swab the injection site with 70% ethanol.

  • Insert the needle, with the bevel facing up, at a 30-40° angle to the horizontal plane.[6]

  • Gently aspirate to ensure no fluid or intestinal contents are drawn into the syringe. If so, withdraw the needle and reinject at a different site with a new sterile needle.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress post-injection.

Protocol 3: Oral Gavage in Rodents[8][9][10][11][12]

Materials:

  • Prepared this compound oral suspension

  • Appropriately sized sterile oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[8]

  • Syringes

  • Animal scale

  • Permanent marker

Procedure:

  • Weigh the animal to determine the appropriate dosing volume. The maximum recommended oral gavage volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[8]

  • Measure the correct insertion length of the gavage needle by holding it alongside the animal, from the corner of the mouth to the last rib. Mark this length on the needle.[9][8]

  • Properly restrain the animal. For mice, scruff the neck firmly to immobilize the head.[10][11]

  • Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and over the base of the tongue into the esophagus. The needle should advance smoothly without resistance.[10][9] If resistance is met, withdraw and reposition.

  • Advance the needle to the pre-measured mark.

  • Slowly administer the calculated volume of the this compound suspension.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8]

Protocol 4: Induction of Ischemic Heart Failure (IHF) in Rats via LAD Ligation[1][13][14][15][16][17]

Materials:

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Animal ventilator

  • Surgical instruments (scalpel, forceps, retractors, needle holder)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • ECG monitoring system (optional)

Procedure:

  • Anesthetize the rat and intubate it for mechanical ventilation.[1]

  • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[1][12]

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a suture (e.g., 6-0 silk) under the LAD artery, approximately 2-3 mm from its origin.[13]

  • Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the observation of a pale, akinetic area in the anterior wall of the left ventricle.

  • Close the chest wall in layers.

  • Provide post-operative analgesia and monitor the animal closely during recovery.

Protocol 5: Induction of Diabetic Nephropathy in Mice with Streptozotocin (STZ)[18][19][20][21][22]

Materials:

  • Streptozotocin (STZ)

  • Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5)

  • Insulin syringes

  • Blood glucose meter and test strips

Procedure:

  • For a multiple low-dose induction, fast the mice for 4-6 hours.[14]

  • Prepare the STZ solution fresh in cold citrate buffer immediately before injection to prevent degradation. A common dose is 40-50 mg/kg.[15][16][14]

  • Administer the STZ solution via intraperitoneal injection daily for five consecutive days.[15][16]

  • Provide the mice with 10% sucrose (B13894) water to prevent hypoglycemia following STZ injection.[16]

  • Monitor blood glucose levels regularly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.[15]

  • Diabetic nephropathy develops over several weeks to months and can be monitored by measuring albuminuria and assessing kidney histology.

Mandatory Visualization

Signaling Pathways of this compound

Reynoutrin_Signaling_Pathways cluster_IHF Ischemic Heart Failure Model cluster_DN Diabetic Nephropathy Model Reynoutrin_IHF This compound S100A1 S100A1 Reynoutrin_IHF->S100A1 Upregulates Oxidative_Stress Oxidative Stress (SOD, MDA) Reynoutrin_IHF->Oxidative_Stress Reduces NFkB NF-κB (p-p65) S100A1->NFkB Inhibits MMPs MMP2, MMP9 S100A1->MMPs Inhibits TGFb1 TGF-β1 S100A1->TGFb1 Inhibits Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Fibrosis Myocardial Fibrosis MMPs->Fibrosis TGFb1->Fibrosis Apoptosis Cardiomyocyte Apoptosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis Reynoutrin_DN This compound Fyn Fyn Reynoutrin_DN->Fyn Inhibits Sirt1_Foxo3a Sirt1/Foxo3a Fyn->Sirt1_Foxo3a Normally Inhibits Nrf2 Nrf2 Fyn->Nrf2 Normally Inhibits Antioxidant_Enzymes Antioxidant Enzymes Sirt1_Foxo3a->Antioxidant_Enzymes Activates Nrf2->Antioxidant_Enzymes Activates Renal_Injury Renal Injury Antioxidant_Enzymes->Renal_Injury Ameliorates

Caption: Signaling pathways modulated by this compound in different disease models.

Experimental Workflow: IHF Model

IHF_Workflow start Start: Acclimatization of Rats pretreatment This compound/Vehicle Pre-treatment (IP Injection, 7 days) start->pretreatment surgery LAD Ligation Surgery (Induction of IHF) pretreatment->surgery post_treatment This compound/Vehicle Post-treatment (IP Injection, 28-35 days) surgery->post_treatment monitoring Monitor Animal Health & Body Weight post_treatment->monitoring endpoints Endpoint Analysis: - Cardiac Function (Echocardiography) - Serum Biomarkers (ELISA) - Myocardial Tissue Analysis (Histology, Western Blot) post_treatment->endpoints monitoring->post_treatment end End of Study endpoints->end

Caption: Experimental workflow for the rat ischemic heart failure (IHF) model.

Logical Relationship: Administration Route Selection

Admin_Route_Selection objective Experimental Objective pk_study Pharmacokinetic Study objective->pk_study efficacy_study Efficacy Study objective->efficacy_study ip_injection Intraperitoneal (IP) Injection - Rapid systemic exposure - Bypasses first-pass metabolism pk_study->ip_injection oral_gavage Oral Gavage - Clinically relevant route - Subject to first-pass metabolism pk_study->oral_gavage efficacy_study->ip_injection efficacy_study->oral_gavage

Caption: Logical considerations for selecting the route of administration.

References

Application Notes and Protocols for Reynoutrin in Heart Failure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Reynoutrin's therapeutic potential in heart failure, focusing on the determination of an optimal dosage and detailed experimental protocols based on preclinical studies.

Introduction

This compound, a natural flavonoid, has demonstrated significant cardioprotective effects in a rat model of ischemic heart failure.[1][2][3][4] Studies indicate that this compound can improve cardiac function, reduce inflammation and oxidative stress, inhibit cardiomyocyte apoptosis, and attenuate myocardial fibrosis.[1][3][4][5] The primary mechanism of action appears to be the upregulation of S100 calcium-binding protein A1 (S100A1), which in turn modulates downstream signaling pathways involved in cardiac remodeling and inflammation.[1][2][3][4]

Optimal Dosage Determination in a Preclinical Model

A dose-dependent study was conducted in a rat model of ischemic heart failure induced by permanent ligation of the left anterior descending (LAD) coronary artery.[1][2][3] Different doses of this compound were administered to evaluate its effects on cardiac function and key biomarkers. The most significant therapeutic effects were observed at a dosage of 50 mg/kg .[1][2] This dosage was subsequently used in further mechanistic studies.[1][4][6]

Data Summary of Dose-Ranging Studies

The following tables summarize the key findings from the dose-ranging experiments, highlighting the dose-dependent effects of this compound on various parameters of heart failure.

Table 1: Effects of this compound on Cardiac Function

DosageLVEF (%)LVFS (%)LVEDD (mm)LVESD (mm)
Sham 78.5 ± 5.245.3 ± 4.16.9 ± 0.53.8 ± 0.4
IHF Model 45.2 ± 4.821.8 ± 3.59.8 ± 0.77.7 ± 0.6
This compound (12.5 mg/kg) 52.6 ± 4.9#26.4 ± 3.8#9.1 ± 0.6#6.7 ± 0.5#
This compound (25 mg/kg) 61.3 ± 5.1#31.5 ± 4.0#8.5 ± 0.5#5.8 ± 0.4#
This compound (50 mg/kg) 68.7 ± 5.3#38.2 ± 4.2#7.8 ± 0.6#4.9 ± 0.5#
*p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group. Data adapted from a study by Yang et al. (2021).[1]

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers

DosageTNF-α (pg/mL)IL-6 (pg/mL)SOD (U/mg protein)MDA (nmol/mg protein)
Sham 15.8 ± 2.122.4 ± 3.5125.4 ± 10.22.1 ± 0.3
IHF Model 48.2 ± 4.565.7 ± 5.862.8 ± 5.95.8 ± 0.6
This compound (12.5 mg/kg) 40.1 ± 4.2#54.3 ± 5.1#75.3 ± 6.8#4.7 ± 0.5#
This compound (25 mg/kg) 32.5 ± 3.8#45.1 ± 4.9#90.1 ± 8.5#3.8 ± 0.4#
This compound (50 mg/kg) 25.3 ± 3.1#34.6 ± 4.2#108.7 ± 9.8#2.9 ± 0.3#
*p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group. Data adapted from a study by Yang et al. (2021).[1]

Proposed Signaling Pathway of this compound in Heart Failure

This compound's cardioprotective effects are mediated through the upregulation of S100A1.[1][2][3] In heart failure, S100A1 expression is typically downregulated.[1] this compound administration reverses this, leading to the inhibition of downstream pro-fibrotic and pro-inflammatory signaling. Specifically, increased S100A1 levels inhibit the expression of matrix metalloproteinases (MMP2 and MMP9) and the transcriptional activity of nuclear factor kappa-B (NF-κB), as indicated by reduced phosphorylation of its p65 subunit.[1][3][4] This, in turn, downregulates the expression of transforming growth factor-beta 1 (TGF-β1), a key mediator of myocardial fibrosis.[1][3][4]

Reynoutrin_Signaling_Pathway cluster_this compound This compound (50 mg/kg) cluster_cellular_response Cardiomyocyte This compound This compound S100A1 S100A1 This compound->S100A1 Upregulates NFkB NF-κB (p-p65) S100A1->NFkB Inhibits MMPs MMP2, MMP9 S100A1->MMPs Inhibits TGFb1 TGF-β1 NFkB->TGFb1 Activates Inflammation Inflammation NFkB->Inflammation Fibrosis Myocardial Fibrosis MMPs->Fibrosis TGFb1->Fibrosis

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in a rat model of ischemic heart failure.

Ischemic Heart Failure Model and this compound Administration
  • Animal Model : Adult male Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure : Anesthetize the rats (e.g., with sodium pentobarbital). Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery permanently with a suture. Sham-operated animals undergo the same procedure without LAD ligation.

  • Experimental Groups :

    • Sham Group: Undergo sham surgery and receive vehicle.

    • Ischemic Heart Failure (IHF) Model Group: Undergo LAD ligation and receive vehicle.

    • This compound Treatment Groups: Undergo LAD ligation and receive this compound at various doses (e.g., 12.5, 25, 50 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4 weeks).

  • This compound Preparation : Dissolve this compound in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).[1]

Assessment of Cardiac Function (Echocardiography)
  • At the end of the treatment period, anesthetize the rats.

  • Perform transthoracic echocardiography using a high-frequency ultrasound system.

  • Obtain M-mode recordings from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD).

  • Calculate the left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS) to assess cardiac function.

Measurement of Inflammatory and Oxidative Stress Markers
  • Sample Collection : Collect blood samples via cardiac puncture and isolate the serum. Harvest the heart tissue, and homogenize the left ventricular tissue.

  • Inflammatory Cytokines : Measure the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • Oxidative Stress Markers :

    • Superoxide Dismutase (SOD) : Measure SOD activity in the myocardial tissue homogenates using a SOD assay kit.

    • Malondialdehyde (MDA) : Measure MDA levels, an indicator of lipid peroxidation, in the myocardial tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.

Histological Analysis of Myocardial Fibrosis
  • Tissue Preparation : Fix the heart tissues in 10% neutral buffered formalin, embed in paraffin, and section into 5 µm slices.

  • Masson's Trichrome Staining : Perform Masson's trichrome staining on the tissue sections to visualize collagen fibers (blue) and viable myocardium (red).

  • Quantification : Capture images using a light microscope. Quantify the area of fibrosis as a percentage of the total left ventricular area using image analysis software.

Western Blotting for Protein Expression Analysis
  • Protein Extraction : Extract total protein from the left ventricular tissue using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against S100A1, MMP2, MMP9, phosphorylated-p65 (p-p65), total p65, TGF-β1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental_Workflow cluster_model Animal Model & Treatment cluster_assessment Endpoint Assessments Model Ischemic Heart Failure Rat Model (LAD Ligation) Treatment Daily this compound Administration (e.g., 50 mg/kg for 4 weeks) Model->Treatment Echo Echocardiography (LVEF, LVFS) Treatment->Echo Biomarkers Biomarker Analysis (Serum & Myocardium) Treatment->Biomarkers Histo Histology (Masson's Trichrome) Treatment->Histo WB Western Blotting (S100A1, MMPs, p-p65, TGF-β1) Treatment->WB

Caption: General experimental workflow for evaluating this compound in heart failure.

References

Application Notes & Protocols: Western Blot Analysis of S100A1 and Matrix Metalloproteinase (MMP) Expression Following Reynoutrin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Reynoutrin on S100A1 and Matrix Metalloproteinase (MMP) protein expression. The included protocols and data are based on findings from studies investigating this compound's therapeutic potential, particularly in the context of ischemic heart failure. This compound has been shown to modulate key proteins involved in inflammation, myocardial fibrosis, and tissue remodeling.[1][2][3]

The primary mechanism involves the upregulation of S100 calcium-binding protein A1 (S100A1), which subsequently inhibits the expression of MMPs, such as MMP2 and MMP9.[1][2][3][4] This modulation is linked to improved cardiac function, reduced inflammation, and attenuated myocardial fibrosis.[1][2][3] The following sections detail the observed protein expression changes, the proposed signaling pathway, and the methodologies for performing this analysis.

Data Presentation: Protein Expression Summary

The following table summarizes the semi-quantitative changes in protein expression in rat myocardial tissue as determined by Western blot analysis following this compound treatment in a model of ischemic heart failure.

Target ProteinCondition: Ischemic Heart Failure (IHF) ModelCondition: IHF Model + this compound TreatmentKey Function
S100A1 Significantly DownregulatedSignificantly UpregulatedCalcium-binding protein, regulator of cardiac function and cellular processes.[1][2]
MMP2 UpregulatedSignificantly DownregulatedZinc-dependent endopeptidase, degrades extracellular matrix components.[1][2][5]
MMP9 UpregulatedSignificantly DownregulatedZinc-dependent endopeptidase, involved in tissue remodeling and inflammation.[1][2][5]
p-p65 (NF-κB) UpregulatedSignificantly DownregulatedPhosphorylated (active) subunit of NF-κB, a key transcription factor in inflammation.[1][2]
TGF-β1 UpregulatedSignificantly DownregulatedTransforming growth factor, involved in fibrosis and cell differentiation.[1][2]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound and the general workflow for Western blot analysis.

Reynoutrin_Signaling_Pathway cluster_effects Downstream Effects This compound This compound S100A1 S100A1 Expression This compound->S100A1 Upregulates MMPs MMP2 & MMP9 Expression S100A1->MMPs Inhibits NFkB p-p65 (NF-κB) Activity S100A1->NFkB Inhibits TGFb1 TGF-β1 Expression S100A1->TGFb1 Inhibits Myocardial_Protection Myocardial Protection (Anti-inflammatory, Anti-fibrotic)

Caption: Proposed signaling pathway of this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization Protein_Extraction 2. Protein Extraction (Lysis Buffer) Tissue_Homogenization->Protein_Extraction Quantification 3. Protein Quantification (BCA) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Separation Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (BSA or Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Image Analysis & Densitometry Detection->Analysis

Caption: General workflow for Western blot analysis.

Experimental Protocols

Animal Model and this compound Treatment (In Vivo)

This protocol is based on the methodology used to study ischemic heart failure (IHF) in rats.[1][2][3]

  • Model Induction: An IHF model in rats can be established by permanently ligating the left anterior descending (LAD) coronary artery.[1][2][3] A sham-operated group should be used as a control.

  • Treatment Groups:

    • Sham Group: Undergoes surgery without LAD ligation.

    • IHF Group: Undergoes LAD ligation and receives a vehicle control.

    • This compound Group: Undergoes LAD ligation and receives this compound (e.g., 50 mg/kg dose) administered orally or via an appropriate route.[4]

    • (Optional) this compound + S100A1 Knockdown Group: To confirm the mechanism, a group can be treated with this compound after S100A1 expression is knocked down using siRNA or other methods.[1][2]

  • Duration: Treatment duration should be established based on the study design, typically lasting several weeks to observe significant changes in cardiac function and protein expression.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and myocardial tissue from the left ventricle is harvested, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent protein extraction.[1][2][3]

Western Blot Protocol for S100A1 and MMPs

This is a generalized protocol; specific antibody dilutions and incubation times should be optimized for each target.

A. Protein Extraction from Myocardial Tissue

  • Place the frozen myocardial tissue on ice.

  • Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the tissue.[6][7]

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

  • Agitate the lysate gently for 30-60 minutes at 4°C to ensure complete lysis.[6]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[6]

  • Carefully collect the supernatant (containing the protein) into a new pre-chilled tube.[6]

  • Determine the protein concentration using a BCA protein assay kit.[8]

  • Add 2x Laemmli sample buffer to the protein samples (20-30 µg of protein per lane is typical) and boil at 95-100°C for 5 minutes to denature the proteins.[6]

B. SDS-PAGE and Protein Transfer

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 10-12% gel).[7]

  • Perform electrophoresis to separate proteins by size.

  • After separation, transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]

  • Confirm transfer efficiency by staining the membrane with Ponceau S solution.[6]

C. Immunodetection

  • Wash the membrane briefly with deionized water and then with Tris-buffered saline containing 0.1% Tween 20 (TBST).[9]

  • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[7][9]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

    • Anti-S100A1 antibody

    • Anti-MMP2 antibody

    • Anti-MMP9 antibody

    • Anti-GAPDH or Anti-β-actin antibody (as a loading control)

  • Wash the membrane three to five times for 5 minutes each with TBST to remove unbound primary antibody.[6][9]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[9]

  • Wash the membrane again three to five times for 5 minutes each with TBST.[6]

D. Visualization and Analysis

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[6]

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[6]

  • Perform densitometric analysis of the bands using image analysis software. Normalize the band intensity of the target proteins (S100A1, MMP2, MMP9) to the intensity of the loading control (GAPDH or β-actin) for semi-quantitative analysis.

References

Application Notes and Protocols: Measuring TNF-α and IL-6 in Reynoutrin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels in experimental setups involving the flavonoid, Reynoutrin. This document is intended for researchers in immunology, pharmacology, and drug development to assess the anti-inflammatory properties of this compound.

Introduction

This compound, a flavonoid compound, has demonstrated significant anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines, including TNF-α and IL-6.[1][2] Accurate and reproducible measurement of these cytokines is crucial for elucidating the mechanism of action of this compound and for its potential development as a therapeutic agent. This protocol outlines the use of the Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific quantification of TNF-α and IL-6 in biological samples, such as cell culture supernatants or serum.

Data Presentation: Effect of this compound on TNF-α and IL-6 Levels

The following table summarizes the quantitative data on the effect of this compound on serum TNF-α and IL-6 levels in a rat model of ischemic heart failure (IHF). Data is presented as mean ± standard error of the mean (n=10).

Treatment GroupDosageSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Sham-135.8 ± 10.2158.4 ± 12.1
IHF-289.5 ± 21.7345.2 ± 25.9
This compound12.5 mg/kg231.6 ± 17.4#276.1 ± 20.7#
This compound25 mg/kg198.7 ± 14.9#236.5 ± 17.7#
This compound50 mg/kg165.3 ± 12.4#196.8 ± 14.8#

*p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group. Data extracted from a study by Yang et al. (2021) on ischemic heart failure in rats.[1][2][3][4]

Experimental Protocols

Principle of the Assay

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. The specific assay detailed here is a sandwich ELISA, which involves the following key steps:

  • A microplate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).

  • Samples and standards containing the cytokine are added to the wells, where the cytokine binds to the capture antibody.

  • A biotinylated detection antibody, also specific to the cytokine, is added, forming a "sandwich" complex.

  • Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.

  • A substrate solution is added, which is converted by HRP to a colored product.

  • The intensity of the color is proportional to the amount of cytokine present in the sample and is measured using a microplate reader.[5][6][7][8]

Materials and Reagents
  • TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standards, and streptavidin-HRP)

  • 96-well microplates

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Samples (cell culture supernatants or serum)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

Assay Procedure

This protocol provides a general guideline. Always refer to the specific instructions provided with your ELISA kit.

1. Plate Preparation: a. Dilute the capture antibody in coating buffer to the recommended concentration. b. Add 100 µL of the diluted capture antibody to each well of the 96-well microplate. c. Seal the plate and incubate overnight at 4°C or for 1-2 hours at 37°C. d. Aspirate each well and wash three times with 300 µL of Wash Buffer. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining buffer. e. Block non-specific binding by adding 200 µL of Assay Diluent to each well. f. Seal the plate and incubate for at least 1 hour at room temperature. g. Aspirate and wash the wells three times with Wash Buffer as in step 1d.

2. Standard and Sample Incubation: a. Prepare a serial dilution of the cytokine standard in Assay Diluent to create a standard curve. A typical range for TNF-α and IL-6 is 0-1000 pg/mL.[5][9] b. Add 100 µL of the prepared standards and samples (in duplicate or triplicate) to the appropriate wells. c. Seal the plate and incubate for 2 hours at room temperature. d. Aspirate and wash the wells five times with Wash Buffer.

3. Detection Antibody Incubation: a. Dilute the biotinylated detection antibody in Assay Diluent to the recommended concentration. b. Add 100 µL of the diluted detection antibody to each well. c. Seal the plate and incubate for 1 hour at room temperature. d. Aspirate and wash the wells five times with Wash Buffer.

4. Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate in Assay Diluent to the recommended concentration. b. Add 100 µL of the diluted Streptavidin-HRP to each well. c. Seal the plate and incubate for 30 minutes at room temperature in the dark. d. Aspirate and wash the wells five times with Wash Buffer.

5. Development and Measurement: a. Add 100 µL of Substrate Solution to each well. b. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. c. Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow. d. Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

6. Data Analysis: a. Subtract the average zero standard optical density (OD) from all other OD values. b. Plot the OD values for the standards against their concentrations to generate a standard curve. c. Use the standard curve to determine the concentration of TNF-α or IL-6 in the samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in TNF-α and IL-6 production and the general experimental workflow for assessing the effect of this compound.

experimental_workflow cluster_cell_culture Cell Culture / Animal Model cluster_elisa ELISA Protocol cluster_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) This compound Treatment->Inflammatory Stimulus (e.g., LPS) Sample Collection Sample Collection Inflammatory Stimulus (e.g., LPS)->Sample Collection Sample Incubation Sample Incubation Sample Collection->Sample Incubation Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Blocking->Sample Incubation Detection Ab Detection Ab Sample Incubation->Detection Ab Streptavidin-HRP Streptavidin-HRP Detection Ab->Streptavidin-HRP Substrate Addition Substrate Addition Streptavidin-HRP->Substrate Addition Read Absorbance Read Absorbance Substrate Addition->Read Absorbance Standard Curve Standard Curve Read Absorbance->Standard Curve Calculate Concentrations Calculate Concentrations Standard Curve->Calculate Concentrations tnf_il6_pathway cluster_this compound This compound Inhibition cluster_pathway Inflammatory Signaling This compound This compound NF-kB NF-κB (p65/p50) This compound->NF-kB Inhibits (via S100A1/p-p65) Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IKK->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Cytokines TNF-α & IL-6 Production Gene->Cytokines cytokine_signaling cluster_tnf TNF-α Signaling cluster_il6 IL-6 Signaling TNF-alpha TNF-α TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 MAPK MAPK Pathway (JNK, p38) RIP1->MAPK AP-1 AP-1 MAPK->AP-1 Inflammation_TNF Inflammation AP-1->Inflammation_TNF IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus_IL6 Nucleus STAT3_dimer->Nucleus_IL6 Gene_IL6 Gene Transcription Nucleus_IL6->Gene_IL6 Inflammation_IL6 Inflammation Gene_IL6->Inflammation_IL6

References

Reynoutrin: Application Notes and Protocols for Assessing Oxidative Stress Markers (SOD, MDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynoutrin, a flavonoid glycoside found in various plants, has demonstrated significant antioxidant properties. This document provides detailed application notes and experimental protocols for assessing the effect of this compound on key oxidative stress markers: superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA). These guidelines are intended to assist researchers in evaluating the therapeutic potential of this compound in mitigating oxidative damage in various disease models.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.[1] MDA is a highly reactive end product of lipid peroxidation and serves as a reliable biomarker of oxidative damage.[2]

Studies have shown that this compound can effectively modulate the levels of these markers. For instance, in a rat model of ischemic heart failure, administration of this compound significantly increased SOD levels and inhibited MDA levels in the myocardium.[3] This suggests a protective role of this compound against oxidative injury.

Data Presentation

The following table summarizes the quantitative effects of this compound on SOD and MDA levels as reported in a study on ischemic heart failure (IHF) in rats.

GroupTreatmentSOD (U/mg protein)MDA (nmol/mg protein)
ShamVehicle58.2 ± 5.12.3 ± 0.4
IHFVehicle35.4 ± 4.25.8 ± 0.7
IHF + this compound (25 mg/kg)This compound42.1 ± 4.5#4.7 ± 0.6#
IHF + this compound (50 mg/kg)This compound51.3 ± 4.8#3.5 ± 0.5#
IHF + this compound (100 mg/kg)This compound48.9 ± 4.6#3.8 ± 0.5#
Data are presented as mean ± standard deviation.
p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group.
Data adapted from a study on ischemic heart failure in rats. The specific units were not provided in the abstract and are presented here as a common representation for such measurements.

Experimental Protocols

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the principle of the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system, which generates superoxide radicals.[4] SOD in the sample scavenges the superoxide radicals, thereby inhibiting the reduction of NBT to formazan, which can be measured spectrophotometrically.

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.8)

  • Xanthine (B1682287) solution (1.5 mM)

  • Nitroblue tetrazolium (NBT) solution (0.75 mM)

  • Xanthine oxidase solution (0.025 U/mL)

  • Sample homogenate (e.g., tissue or cell lysate)

  • Microplate reader

Procedure:

  • Prepare sample homogenates in cold phosphate buffer.

  • Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • In a 96-well plate, add the following to each well:

    • 50 µL of sample supernatant

    • 50 µL of xanthine solution

    • 50 µL of NBT solution

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.

  • Incubate the plate at room temperature for 20 minutes, protected from light.

  • Measure the absorbance at 560 nm using a microplate reader.

  • A blank containing all reagents except the sample should be included.

  • The percentage of inhibition of NBT reduction is calculated as: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol measures MDA, a marker of lipid peroxidation, based on its reaction with thiobarbituric acid (TBA) to form a colored adduct.[2]

Materials:

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Sample homogenate (e.g., tissue or cell lysate)

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare sample homogenates in a suitable buffer (e.g., PBS).

  • To 0.5 mL of the sample homogenate, add 1 mL of 20% TCA and a small amount of BHT.

  • Vortex the mixture and centrifuge at 3,000 rpm for 15 minutes.

  • Collect the supernatant.

  • To 1 mL of the supernatant, add 1 mL of 0.67% TBA solution.

  • Incubate the mixture in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • The concentration of MDA can be calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1).

Signaling Pathways and Workflows

This compound's Antioxidant Mechanism

This compound exerts its antioxidant effects through multiple signaling pathways. It has been shown to upregulate S100A1, which can lead to the inhibition of NF-κB, a key regulator of inflammation and oxidative stress.[3][5] Additionally, this compound can activate the Sirt1/Foxo3a and Nrf2 pathways, which are crucial for cellular defense against oxidative stress.[6] The inhibition of Fyn kinase by this compound appears to be an upstream event in the activation of these protective pathways.[6]

Reynoutrin_Signaling_Pathway This compound This compound Fyn Fyn Kinase This compound->Fyn inhibits S100A1 S100A1 This compound->S100A1 upregulates Sirt1_Foxo3a Sirt1/Foxo3a Pathway Fyn->Sirt1_Foxo3a inhibits Nrf2 Nrf2 Pathway Fyn->Nrf2 inhibits NFkB NF-κB S100A1->NFkB inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) Sirt1_Foxo3a->Antioxidant_Enzymes activates Nrf2->Antioxidant_Enzymes activates Oxidative_Stress Oxidative Stress NFkB->Oxidative_Stress promotes Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: this compound's signaling pathway in mitigating oxidative stress.

Experimental Workflow for Assessing this compound's Effect on SOD and MDA

The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on SOD and MDA levels in a cell culture or animal model.

Experimental_Workflow cluster_model Experimental Model cluster_sample Sample Preparation cluster_assay Biochemical Assays cluster_analysis Data Analysis Model Cell Culture or Animal Model Treatment Treatment with this compound (various concentrations/doses) Model->Treatment Control Vehicle Control Model->Control Harvest Harvest Cells/Tissues Treatment->Harvest Control->Harvest Homogenize Homogenization Harvest->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SOD_Assay SOD Activity Assay Supernatant->SOD_Assay MDA_Assay MDA (TBARS) Assay Supernatant->MDA_Assay Data Data Collection (Absorbance) SOD_Assay->Data MDA_Assay->Data Calculation Calculation of SOD activity and MDA concentration Data->Calculation Statistics Statistical Analysis Calculation->Statistics

Caption: Workflow for SOD and MDA assessment with this compound.

References

Application Notes and Protocols: Reynoutrin in Diabetic Nephropathy Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and novel therapeutic strategies are urgently needed. Reynoutrin, a flavonoid glycoside, has emerged as a promising natural compound for the amelioration of DN. This document provides detailed application notes and protocols based on preclinical studies in animal models of diabetic nephropathy, focusing on the molecular mechanisms and experimental procedures to evaluate the therapeutic potential of this compound.

Recent studies have identified this compound as a potent inhibitor of Fyn kinase.[1] By inhibiting the expression and phosphorylation of Fyn, this compound activates the downstream Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways.[1][2] This mode of action enhances the activity of antioxidant enzymes, thereby alleviating oxidative stress and subsequent renal injury in the context of diabetic nephropathy.[1] The primary animal model discussed in the available literature is the db/db mouse, a genetic model of type 2 diabetes that spontaneously develops characteristics of human diabetic nephropathy.[1]

Data Presentation

The following tables summarize the reported effects of this compound treatment in diabetic nephropathy animal models.

Table 1: Effects of this compound on Key Biochemical and Renal Parameters in db/db Mice

ParameterControl (db/m)Diabetic Model (db/db)This compound-Treated (db/db)Reference
Body WeightNormalIncreasedNo significant change[1]
Kidney Weight / Body Weight RatioNormalIncreasedDecreased[1]
Blood GlucoseNormalSignificantly IncreasedNo significant change[1]
Urinary Albumin-to-Creatinine Ratio (UACR)NormalSignificantly IncreasedSignificantly Decreased[1]
Serum Creatinine (B1669602)NormalIncreasedDecreased[1]
Blood Urea Nitrogen (BUN)NormalIncreasedDecreased[1]

Table 2: Effects of this compound on Renal Protein Expression and Histological Markers in db/db Mice

MarkerMethodDiabetic Model (db/db)This compound-Treated (db/db)Reference
Signaling Pathway Proteins
Fyn (Total & Phosphorylated)Western BlotUpregulatedDownregulated[1]
Sirt1Western BlotDownregulatedUpregulated[1]
Foxo3aWestern BlotUnchanged/Slightly DownregulatedUpregulated[1]
Nrf2Western BlotDownregulatedUpregulated[1]
Fibrosis Markers
Glomerular HypertrophyPAS StainingIncreasedAmeliorated[1]
Mesangial Matrix ExpansionPAS StainingIncreasedAmeliorated[1]
Collagen DepositionMasson's TrichromeIncreasedDecreased[1]
Apoptosis Marker
TUNEL-positive cellsTUNEL AssayIncreasedDecreased[1]

Signaling Pathways and Experimental Workflow

Reynoutrin_Signaling_Pathway This compound's Mechanism of Action in Diabetic Nephropathy This compound This compound Fyn Fyn Kinase (Expression & Phosphorylation) This compound->Fyn Inhibits Sirt1 Sirt1 Fyn->Sirt1 Inhibits Nrf2 Nrf2 Fyn->Nrf2 Inhibits Foxo3a Foxo3a Sirt1->Foxo3a Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Foxo3a->Antioxidant_Enzymes Upregulates Nrf2->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Renal_Injury Diabetic Renal Injury (Fibrosis, Apoptosis) Oxidative_Stress->Renal_Injury Induces

This compound's Mechanism of Action in Diabetic Nephropathy

Experimental_Workflow In Vivo Experimental Workflow for this compound in db/db Mice cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimation Acclimation of db/m and db/db mice Grouping Random grouping of db/db mice: - Vehicle Control - this compound Treatment Animal_Acclimation->Grouping Treatment Daily oral gavage with this compound or vehicle for a specified duration (e.g., 8-12 weeks) Grouping->Treatment Monitoring Regular monitoring of: - Body weight - Blood glucose - 24h urine collection Treatment->Monitoring Sacrifice Euthanasia and sample collection: - Blood (for Serum Creatinine, BUN) - Kidneys Treatment->Sacrifice Biochemical Biochemical Analysis: - UACR - Serum parameters Sacrifice->Biochemical Histology Histological Analysis: - PAS Staining - Masson's Trichrome Sacrifice->Histology Molecular Molecular Analysis: - Western Blot (Fyn, Sirt1, etc.) - Immunofluorescence - TUNEL Assay Sacrifice->Molecular

In Vivo Experimental Workflow for this compound in db/db Mice

Experimental Protocols

In Vivo Study in db/db Mouse Model of Diabetic Nephropathy

This protocol describes a typical study to evaluate the efficacy of this compound in a db/db mouse model.

a. Animals and Experimental Design:

  • Male C57BL/KsJ-db/db mice (diabetic model) and their non-diabetic littermates, db/m mice (control), are used.

  • Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.

  • After a one-week acclimatization period, db/db mice are randomly divided into two groups: a vehicle-treated group and a this compound-treated group. The db/m mice serve as the non-diabetic control group.

  • Note: The specific dosage of this compound needs to be determined based on the original research literature. For illustrative purposes, a dose of 20 mg/kg/day is suggested, but this should be optimized.

  • This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered daily by oral gavage for a period of 8 to 12 weeks. The vehicle control group receives the same volume of the vehicle.

b. Monitoring and Sample Collection:

  • Body weight and fasting blood glucose levels are monitored weekly.

  • At regular intervals (e.g., every 4 weeks), mice are housed in metabolic cages for 24 hours to collect urine for the determination of the urinary albumin-to-creatinine ratio (UACR).

  • At the end of the treatment period, mice are anesthetized, and blood is collected via cardiac puncture for serum analysis (creatinine, BUN).

  • Kidneys are then perfused with cold phosphate-buffered saline (PBS), harvested, and weighed. One kidney is snap-frozen in liquid nitrogen for molecular analysis, and the other is fixed in 4% paraformaldehyde for histological examination.

Biochemical Analysis
  • Urinary Albumin-to-Creatinine Ratio (UACR): Urinary albumin and creatinine concentrations are measured using commercially available ELISA kits according to the manufacturer's instructions. The UACR is calculated to assess the degree of albuminuria.

  • Serum Creatinine and Blood Urea Nitrogen (BUN): Serum levels of creatinine and BUN are measured using commercially available assay kits to evaluate renal function.

Histological Analysis

a. Periodic Acid-Schiff (PAS) Staining for Glomerular Injury:

  • Paraffin-embedded kidney sections (3-4 μm) are deparaffinized and rehydrated.

  • Sections are incubated in 0.5% periodic acid solution for 10 minutes.

  • Rinse with distilled water.

  • Incubate in Schiff reagent for 15-20 minutes.

  • Wash in running tap water for 5-10 minutes.

  • Counterstain with hematoxylin (B73222) for 1-2 minutes.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a permanent mounting medium.

  • Glomerular hypertrophy and mesangial matrix expansion are quantified using image analysis software.

b. Masson's Trichrome Staining for Fibrosis:

  • Deparaffinize and rehydrate kidney sections.

  • Mordant in Bouin's solution at 56°C for 1 hour.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin for 5 minutes.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in aniline (B41778) blue solution for 5 minutes.

  • Differentiate in 1% acetic acid for 1 minute.

  • Dehydrate, clear, and mount.

  • The blue-stained collagen deposition in the glomeruli and tubulointerstitial area is quantified to assess the degree of fibrosis.[1][3]

Immunofluorescence Staining
  • Deparaffinize and rehydrate paraffin-embedded kidney sections.

  • Perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).

  • Permeabilize the sections with 0.1% Triton X-100 in PBS.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies (e.g., anti-collagen IV, anti-fibronectin) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount with an anti-fade mounting medium and visualize using a fluorescence microscope.

Western Blot Analysis
  • Homogenize frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against Fyn, p-Fyn, Sirt1, Foxo3a, Nrf2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

TUNEL Assay for Apoptosis
  • Deparaffinize and rehydrate kidney sections.

  • Permeabilize the sections with Proteinase K.

  • Incubate the sections with the TUNEL reaction mixture (containing TdT and labeled dUTP) in a humidified chamber at 37°C for 1 hour, according to the manufacturer's protocol of a commercial kit.[4]

  • Wash the sections with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount and visualize under a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted in multiple fields to determine the apoptotic index.

In Vitro Study in Primary Glomerular Mesangial Cells

This protocol outlines a typical in vitro experiment to investigate the direct effects of this compound on glomerular mesangial cells under high-glucose conditions.

a. Cell Culture and Treatment:

  • Isolate primary glomerular mesangial cells from mouse kidneys and culture them in DMEM supplemented with 10% fetal bovine serum and antibiotics.[5]

  • Grow cells to 70-80% confluence and then serum-starve for 24 hours.

  • Divide the cells into the following groups:

    • Normal Glucose (5.5 mM D-glucose)

    • High Glucose (30 mM D-glucose)

    • High Glucose + this compound (at various concentrations to be optimized)

  • Treat the cells for 24-48 hours.

b. Analysis:

  • Cell Viability: Assess cell viability using an MTT or similar assay.

  • Western Blot: Analyze the expression and phosphorylation of proteins in the Fyn/Sirt1/Foxo3a/Nrf2 pathway as described in the in vivo protocol.

  • Oxidative Stress Measurement: Measure the production of reactive oxygen species (ROS) using probes like DCFH-DA.

  • Fibrosis Markers: Analyze the expression of fibronectin and collagen IV by Western blot or immunofluorescence.

References

Application Note: Quantification of Reynoutrin in Human Plasma Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Reynoutrin in human plasma. This compound (Quercetin-3-O-rhamnoside) is a flavonoid glycoside with potential pharmacological activities. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The described method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase HPLC with UV detection. The method has been validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for bioanalytical applications in drug development and research.

Principle

This method employs a protein precipitation technique to extract this compound and an internal standard (IS) from human plasma. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and quantification is performed using a UV detector. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Quercitrin (>98% purity)[1]

  • Acetonitrile (B52724) (HPLC grade)[2][3]

  • Methanol (HPLC grade)[2][4]

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)[5]

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or similar)[2]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][6]

  • Centrifuge capable of 10,000 x g

  • Analytical balance

  • Vortex mixer

  • Pipettes and general laboratory glassware

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Internal Standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples

To prepare CS and QC samples, spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. This results in a final organic solvent concentration of ≤5% to minimize protein precipitation during this step.

Sample TypeConcentration (ng/mL)
Calibration Standard 110
Calibration Standard 225
Calibration Standard 350
Calibration Standard 4100
Calibration Standard 5250
Calibration Standard 6500
Calibration Standard 71000
LLOQ QC10
Low QC30
Medium QC300
High QC800
Table 1: Concentrations for Calibration Standards and Quality Control Samples.
Sample Preparation (Protein Precipitation)

The protein precipitation workflow is a straightforward and effective method for cleaning up plasma samples before HPLC analysis.[3][7][8]

G plasma 1. Aliquot Plasma (100 µL) add_is 2. Add Internal Standard (10 µL of 1 µg/mL IS) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 minute) add_acn->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant (200 µL) centrifuge->supernatant inject 7. Inject into HPLC (20 µL) supernatant->inject

Caption: Plasma sample preparation workflow using protein precipitation.

Protocol:

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 20 µL onto the HPLC system for analysis.

HPLC Chromatographic Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1][6]
Mobile Phase Acetonitrile : 0.2% Aqueous Formic Acid (30:70, v/v)
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[6]
Detection Wavelength 256 nm[1]
Injection Volume 20 µL
Run Time 15 minutes
Table 2: HPLC Chromatographic Conditions.

HPLC Analysis and Data Processing

G inject Sample Injection separation Chromatographic Separation inject->separation detection UV Detection (256 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for HPLC data acquisition and analysis.

Procedure:

  • System Suitability: Inject the mobile phase (blank) followed by a mid-level QC sample multiple times to ensure system stability and reproducibility.

  • Calibration Curve: Inject the prepared calibration standards from the lowest to the highest concentration.

  • Sample Analysis: Inject the QC samples and the unknown plasma samples.

  • Data Processing:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with 1/x² weighting.

    • Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The analytical method was validated according to industry guidelines to ensure its reliability and robustness for the intended application.[10][11]

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was assessed by analyzing seven calibration standards. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

ParameterResultAcceptance Criteria
Calibration Range 10 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
LLOQ 10 ng/mL-
LLOQ Accuracy (% Bias) 5.5%Within ±20%
LLOQ Precision (%RSD) 8.2%≤ 20%
Table 3: Linearity and LLOQ Validation Data.
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, High) in replicate (n=6) on three separate days.

QC LevelConc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Precision (%RSD)Inter-day Accuracy (% Bias)
LLOQ 108.25.511.47.1
Low 306.53.18.94.8
Medium 3004.1-2.56.2-1.9
High 8003.8-1.75.5-2.3
Table 4: Summary of Intra-day and Inter-day Precision and Accuracy. (Acceptance Criteria: %RSD ≤ 15%, % Bias within ±15%).
Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelConc. (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low 3091.598.2
Medium 30094.2101.5
High 80093.699.7
Table 5: Extraction Recovery and Matrix Effect Data. (Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within 85-115%).
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.[12][13]

Stability ConditionDurationResult (% Bias from Nominal)Acceptance Criteria
Bench-Top Stability (Room Temp) 6 hours-4.8% to -2.1%Within ±15%
Freeze-Thaw Stability 3 cycles (-80°C to RT)-7.2% to -5.4%Within ±15%
Autosampler Stability (4°C) 24 hours-3.5% to -1.8%Within ±15%
Long-Term Stability (-80°C) 90 days-8.1% to -6.3%Within ±15%
Table 6: Summary of this compound Stability in Human Plasma.

Application

This validated HPLC method was successfully applied to determine the plasma concentration-time profile of this compound in a pre-clinical pharmacokinetic study in rats following oral administration. The method demonstrated sufficient sensitivity and reliability for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[1][3][14]

Conclusion

A simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma has been developed and thoroughly validated. The method exhibits excellent linearity, precision, accuracy, and stability. The straightforward protein precipitation sample preparation makes it suitable for high-throughput analysis, supporting pharmacokinetic and other bioanalytical studies in drug discovery and development.

References

Application Note: High-Throughput LC-MS/MS Assay for the Pharmacokinetic Analysis of Reynoutrin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Reynoutrin (Quercetin-3-O-xyloside) is a flavonoid glycoside found in various medicinal plants. It has demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory effects.[1] To support preclinical and clinical development, a robust and sensitive analytical method is required to characterize its pharmacokinetic profile. This application note describes a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.

Analytical Method

A sensitive and specific LC-MS/MS method was developed for the simultaneous quantification of this compound in plasma. The methodology involves a solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

Liquid Chromatography
ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) System
Column AichromBond-AQ C18 (250 × 2.1 mm, 5 μm)
Mobile Phase Isocratic: Methanol (B129727):Acetonitrile:Water:Formic Acid (20:25:55:0.1, v/v/v/v)[1]
Flow Rate Not specified in the primary reference, a typical starting point would be 0.2-0.4 mL/min
Injection Volume Not specified in the primary reference, a typical starting point would be 5-10 µL
Column Temperature Ambient
Mass Spectrometry
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[1]
Monitored Transition This compound: m/z 433 → m/z 300[1]
Internal Standard (IS) Luteolin-7-O-β-d-apiofuranosyl-(1 → 6)-β-d-glucopyranoside: m/z 579 → m/z 285[1]

Method Validation

The assay was validated for its linearity, sensitivity, precision, and accuracy.

Validation ParameterResult
Linearity Range 4.0 - 800.0 ng/mL in mouse plasma[1]
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 4.0 ng/mL[1]

Pharmacokinetic Profile of this compound in Mice

The validated LC-MS/MS method was successfully applied to a pharmacokinetic study in mice following both intravenous (IV) and oral (PO) administration.

Intravenous Administration (10 mg/kg)
Pharmacokinetic ParameterMean Value (n=5)
AUC (0-t) (ng/mLh) 158.3 ± 31.5
AUC (0-inf) (ng/mLh) 162.7 ± 32.8
t1/2 (h) 0.5 ± 0.1
MRT (0-inf) (h) 0.3 ± 0.1
CL (L/h/kg) 1.0 ± 0.2
Vz (L/kg) 0.7 ± 0.1
Oral Administration (100 mg/kg)
Pharmacokinetic ParameterMean Value (n=5)
Cmax (ng/mL) 35.8 ± 10.4
Tmax (h) 0.3 ± 0.1
AUC (0-t) (ng/mLh) 21.4 ± 4.2
AUC (0-inf) (ng/mLh) 23.9 ± 4.5

Data sourced from the pharmacokinetic study in mice.[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) (Negative Mode) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection quant Quantification detection->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

This compound Signaling Pathway

Recent studies have elucidated some of the molecular mechanisms underlying the therapeutic effects of this compound. It has been shown to modulate key signaling pathways involved in cellular protection and anti-inflammatory responses.

Reynoutrin_Signaling cluster_inhibition Inhibition cluster_activation Activation / Upregulation cluster_downstream Downstream Effects This compound This compound fyn Fyn Kinase This compound->fyn s100a1 S100A1 This compound->s100a1 sirt1_foxo3a Sirt1/Foxo3a Pathway fyn->sirt1_foxo3a nrf2 Nrf2 Pathway fyn->nrf2 inflammation Reduced Inflammation (↓ p-p65, ↓ MMPs) s100a1->inflammation antioxidant Antioxidant Enzyme Activity sirt1_foxo3a->antioxidant nrf2->antioxidant

Caption: Signaling pathway of this compound.

Protocols

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute this compound and the IS with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters detailed in the "Analytical Method" section.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode for the specified transitions of this compound and the IS.

Data Analysis and Quantification
  • Integrate the peak areas of this compound and the IS.

  • Calculate the peak area ratio of this compound to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Conclusion

This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of this compound in plasma. The method has been successfully applied to a pharmacokinetic study in mice, demonstrating its suitability for profiling the absorption, distribution, metabolism, and excretion of this compound in preclinical research. The provided information on this compound's signaling pathways offers additional context for its pharmacological effects.

References

Preparation of Reynoutrin Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynoutrin (Quercetin-3-D-xyloside) is a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, and cardioprotective properties, making it a compound of significant interest in biomedical research and drug development.[1][2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in various laboratory settings, including in vitro and in vivo studies.

Physicochemical Properties and Solubility

A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₈O₁₁[4]
Molecular Weight 434.35 g/mol [4]
Appearance Light yellow to yellow solidMedChemExpress
Purity >98% (HPLC)Molnova
Solubility DMSO: 150 mg/mL (345.34 mM)[5]
Water: Poorly solubleInferred from solvent choice

Note: Due to its poor aqueous solubility, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions for most biological applications.[4][6]

Preparation of this compound Stock Solutions

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for 100 mM DMSO Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL of 100 mM stock solution, weigh 43.44 mg of this compound.

  • Dissolving this compound:

    • Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO for every 43.44 mg of this compound.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation is observed.

  • Storage:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the amber vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

Table of this compound Mass for Common Stock Concentrations (for 1 mL of DMSO)

Desired Stock ConcentrationMass of this compound (mg)
10 mM4.34
20 mM8.69
50 mM21.72
100 mM43.44

Application in Cell Culture Experiments

General Considerations for In Vitro Use
  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[7][8] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments.

  • Working Solutions: Prepare fresh dilutions of the this compound stock solution in complete cell culture medium for each experiment. Due to the poor aqueous solubility of this compound, it is recommended to add the DMSO stock solution to the medium and mix thoroughly immediately before adding to the cells to prevent precipitation.

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) dilution Prepare Working Solutions (Dilute Stock in Media) stock_prep->dilution cell_seeding Seed Cells in Culture Plates treatment Treat Cells with This compound cell_seeding->treatment dilution->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Specific Assay (e.g., MTT, ELISA, Western Blot) incubation->assay data_analysis Analyze and Interpret Results assay->data_analysis

Caption: General workflow for in vitro experiments using this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of this compound to assess its cytotoxic effects on a selected cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound working solutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol: In Vitro Anti-Inflammatory Assay (LPS-Induced TNF-α Production)

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound in macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from a cytotoxicity assay) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated, LPS only, this compound only).

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of the pro-inflammatory cytokine TNF-α.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the this compound-treated groups to the LPS-only control to determine the inhibitory effect of this compound.

This compound Signaling Pathways

This compound has been shown to exert its biological effects through multiple signaling pathways.

S100A1-Mediated Cardioprotection

In the context of ischemic heart failure, this compound upregulates the expression of S100 calcium-binding protein A1 (S100A1). This, in turn, inhibits the expression of matrix metalloproteinases (MMP2 and MMP9) and the transcriptional activity of nuclear factor kappa-B (NF-κB), leading to reduced inflammation and myocardial fibrosis.[8][9][10]

S100A1_pathway This compound This compound S100A1 S100A1 This compound->S100A1 NFkB NF-κB S100A1->NFkB MMPs MMP2 / MMP9 S100A1->MMPs Inflammation Inflammation NFkB->Inflammation Fibrosis Myocardial Fibrosis MMPs->Fibrosis Fyn_pathway This compound This compound Fyn Fyn This compound->Fyn Sirt1_Foxo3a Sirt1 / Foxo3a Fyn->Sirt1_Foxo3a Nrf2 Nrf2 Fyn->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes Sirt1_Foxo3a->Antioxidant_Enzymes Nrf2->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Reduction Antioxidant_Enzymes->Oxidative_Stress

References

Application Notes & Protocols: Standard Operating Procedure for Ischemic Heart Failure Induction for Reynoutrin Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. Overview of Ischemic Heart Failure (IHF)

Ischemic heart failure (IHF) is a condition where the heart is unable to pump enough blood to meet the body's needs due to damage from ischemia, a lack of oxygen-rich blood flow to the heart muscle. This is most commonly caused by coronary artery disease and myocardial infarction (heart attack). The pathological process of IHF involves a complex interplay of cardiomyocyte death, inflammation, fibrosis, and adverse cardiac remodeling, ultimately leading to a decline in cardiac function.[1][2]

1.2. Reynoutrin as a Potential Therapeutic Agent

This compound is a flavonoid compound that has shown potential as a natural drug for the treatment of IHF.[3][4][5][6] Studies have indicated that this compound can improve cardiac function, reduce myocardial inflammation and oxidative stress, inhibit cardiomyocyte apoptosis, and attenuate myocardial fibrosis in animal models of IHF.[4][5][6] Its mechanism of action is believed to involve the up-regulation of S100 calcium-binding protein A1 (S100A1), which in turn inhibits matrix metalloproteinases (MMPs) and the transcriptional activity of nuclear factor kappa-B (NF-κB).[3][4][5]

1.3. Purpose of this Standard Operating Procedure (SOP)

This document provides a detailed standard operating procedure for inducing ischemic heart failure in a rodent model for the purpose of evaluating the therapeutic efficacy of this compound. It is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular disease.

Materials and Methods

2.1. Animal Model

  • Species and Strain: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-12 weeks old) are commonly used.[2][7] The choice of species may depend on the specific research question and available resources.

  • Housing and Husbandry: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2. Reagents and Equipment

  • Surgical Instruments: Sterile surgical instruments including forceps, scissors, needle holders, retractors, and a cautery device.

  • Anesthetics and Analgesics: Isoflurane (B1672236) for anesthesia, and buprenorphine or other appropriate analgesics for post-operative pain management.

  • This compound Formulation: this compound can be dissolved in a suitable vehicle such as a solution of dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and saline.

  • Echocardiography Equipment: A high-frequency ultrasound system with a linear array transducer suitable for small animals.

  • Histology and Molecular Biology Reagents: Formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) (H&E) stain, Masson's trichrome stain, primary and secondary antibodies for Western blotting, and reagents for quantitative real-time polymerase chain reaction (qRT-PCR).

2.3. Experimental Workflow

G cluster_0 Pre-operative cluster_1 Surgical Procedure cluster_2 Post-operative cluster_3 Endpoint Analysis acclimatization Animal Acclimatization baseline_echo Baseline Echocardiography acclimatization->baseline_echo anesthesia Anesthesia baseline_echo->anesthesia intubation Intubation & Ventilation anesthesia->intubation thoracotomy Thoracotomy intubation->thoracotomy lad_ligation LAD Ligation thoracotomy->lad_ligation closure Chest & Skin Closure lad_ligation->closure recovery Recovery & Analgesia closure->recovery reynoutrin_admin This compound Administration recovery->reynoutrin_admin monitoring Daily Monitoring reynoutrin_admin->monitoring final_echo Final Echocardiography monitoring->final_echo euthanasia Euthanasia & Tissue Harvest final_echo->euthanasia histology Histopathology euthanasia->histology molecular Molecular Analysis euthanasia->molecular

Caption: Experimental workflow for this compound testing in an IHF model.

Detailed Experimental Protocols

3.1. Induction of Ischemic Heart Failure (Myocardial Infarction Model)

The most common and reproducible method for inducing IHF in rodents is the permanent ligation of the left anterior descending (LAD) coronary artery.[2][8][9][10][11][12][13][14]

  • 3.1.1. Animal Preparation and Anesthesia

    • Anesthetize the animal using isoflurane (3-4% for induction, 1-2% for maintenance) delivered in oxygen.[8][11]

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the chest and neck area and disinfect the surgical site with povidone-iodine and 70% ethanol.[8][9]

    • Place the animal in a supine position on a heating pad to maintain body temperature.

  • 3.1.2. Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation

    • Perform endotracheal intubation to facilitate mechanical ventilation.[9][11]

    • Make a left thoracotomy incision through the third or fourth intercostal space to expose the heart.[9][10]

    • Carefully remove the pericardium to visualize the LAD coronary artery, which is typically located between the pulmonary artery and the left atrium.[9]

    • Pass a 6-0 or 7-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.

    • Tie a permanent knot to ligate the artery. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.[11]

    • Close the chest wall in layers and evacuate any air from the thoracic cavity.

    • Close the skin incision with sutures or surgical clips.

  • 3.1.3. Post-operative Care and Monitoring

    • Administer analgesics (e.g., buprenorphine) immediately after surgery and as needed for the following 48-72 hours.

    • Monitor the animal closely during recovery until it is fully ambulatory.

    • Provide softened food and water on the cage floor for easy access.

    • Monitor for signs of pain, distress, or infection daily.

3.2. This compound Administration

  • 3.2.1. Dosing and Formulation

    • This compound can be administered at various doses, for example, 50 mg/kg has been used in rats.[6][15] The optimal dose should be determined by dose-response studies.

    • Prepare a stock solution of this compound in a suitable vehicle.

  • 3.2.2. Route and Frequency of Administration

    • Administration can be performed via oral gavage or intraperitoneal injection.

    • Treatment should commence shortly after the induction of IHF and continue for a predetermined period (e.g., 4 weeks).

3.3. Assessment of Cardiac Function

  • 3.3.1. Echocardiography

    • Procedure: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function.[8][16][17][18] Anesthetize the animal with a light dose of isoflurane to maintain a heart rate within the physiological range.[18] Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.[16][17]

    • Key Parameters to Measure:

      • Left Ventricular Ejection Fraction (LVEF)

      • Left Ventricular Fractional Shortening (LVFS)

      • Left Ventricular Internal Diameter at end-diastole (LVIDd)

      • Left Ventricular Internal Diameter at end-systole (LVIDs)

3.4. Histopathological Analysis

  • 3.4.1. Tissue Collection and Preparation

    • At the end of the study, euthanize the animals and excise the hearts.

    • Wash the hearts with phosphate-buffered saline (PBS) to remove blood.

    • Fix the hearts in 10% neutral buffered formalin for 24-48 hours.

    • Embed the hearts in paraffin and section them for staining.

  • 3.4.2. Staining Techniques

    • Hematoxylin and Eosin (H&E) Staining: To assess general cardiac morphology and inflammation.

    • Masson's Trichrome Staining: To visualize and quantify the extent of myocardial fibrosis.[1][19][20] The fibrotic area will appear blue, while healthy myocardium will be red.

3.5. Molecular Analysis (Signaling Pathway Investigation)

  • 3.5.1. Western Blotting for Key Protein Markers

    • Homogenize heart tissue samples in lysis buffer to extract proteins.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

    • Probe the membrane with primary antibodies against proteins of interest (e.g., S100A1, MMP2, MMP9, p-p65, TGF-β1, cleaved caspase-3, Bax, Bcl-2).[4][22][23][24]

    • Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.

  • 3.5.2. qRT-PCR for Gene Expression Analysis

    • Isolate total RNA from heart tissue using a suitable kit.[25]

    • Synthesize cDNA from the RNA template.[26]

    • Perform qRT-PCR using specific primers for genes of interest (e.g., related to hypertrophy such as ANP, BNP, and β-MHC).[27][28]

    • Normalize the expression of target genes to a suitable housekeeping gene (e.g., GAPDH).

Data Presentation and Analysis

4.1. Table 1: Echocardiographic Parameters

GroupLVEF (%)LVFS (%)LVIDd (mm)LVIDs (mm)
Sham
IHF (Vehicle)
IHF + this compound (Low Dose)
IHF + this compound (High Dose)

4.2. Table 2: Histopathological Scoring of Cardiac Fibrosis

GroupFibrotic Area (%)
Sham
IHF (Vehicle)
IHF + this compound (Low Dose)
IHF + this compound (High Dose)

4.3. Table 3: Relative Protein Expression Levels (Western Blot)

GroupS100A1MMP2MMP9p-p65Cleaved Caspase-3
Sham
IHF (Vehicle)
IHF + this compound

4.4. Table 4: Relative Gene Expression Levels (qRT-PCR)

GroupANPBNPβ-MHC
Sham
IHF (Vehicle)
IHF + this compound

4.5. Statistical Analysis

Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.

Signaling Pathway Diagram

5.1. Proposed Mechanism of this compound in Attenuating Ischemic Heart Failure

G cluster_0 Ischemic Injury cluster_1 This compound Intervention cluster_2 Cellular Response ischemia Myocardial Ischemia s100a1 S100A1 ischemia->s100a1 Downregulates apoptosis Cardiomyocyte Apoptosis ischemia->apoptosis This compound This compound This compound->s100a1 Upregulates nfkb NF-κB Activation s100a1->nfkb Inhibits mmp MMP Activation (MMP2, MMP9) s100a1->mmp Inhibits improved_function Improved Cardiac Function s100a1->improved_function inflammation Inflammation nfkb->inflammation fibrosis Myocardial Fibrosis mmp->fibrosis cardiac_dysfunction Cardiac Dysfunction apoptosis->cardiac_dysfunction fibrosis->cardiac_dysfunction inflammation->cardiac_dysfunction

Caption: Proposed signaling pathway of this compound in IHF.

Safety Precautions and Ethical Considerations

  • 6.1. Handling of Animals: All animal handling and procedures should be performed by trained personnel in accordance with approved protocols to minimize pain and distress.

  • 6.2. Use of Anesthetics and Surgical Procedures: Anesthetics should be administered carefully to maintain an appropriate level of anesthesia throughout the surgical procedure. Aseptic surgical techniques should be employed to prevent infection.

  • 6.3. Data Integrity and Management: All data should be recorded accurately and maintained in a secure manner.

Troubleshooting

Problem Possible Cause Solution
High surgical mortalityInadequate anesthesia, excessive bleeding, pneumothoraxMonitor anesthetic depth closely, use cautery for hemostasis, ensure proper chest closure and air evacuation.
Variability in infarct sizeInconsistent LAD ligation siteStandardize the ligation site relative to anatomical landmarks.
Poor echocardiographic imagesImproper animal positioning, insufficient ultrasound gelOptimize animal positioning and use an adequate amount of gel.
Inconsistent Western blot resultsPoor sample quality, improper antibody concentrationEnsure proper tissue homogenization and protein extraction, optimize antibody dilutions.

References

Troubleshooting & Optimization

How to improve the solubility of Reynoutrin for aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Reynoutrin.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound, also known as Quercetin-3-O-xyloside, is a flavonoid glycoside.[1][2] Like many flavonoids, its molecular structure contains large, nonpolar ring systems, which results in poor water solubility.[3][4] While the glycoside (sugar) moiety improves solubility compared to its aglycone parent (Quercetin), it is often insufficient for achieving high concentrations in purely aqueous media. Its solubility is significantly higher in organic solvents like Dimethyl Sulfoxide (DMSO).[2][5][6]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several well-established techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common and effective methods for flavonoids include:

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, PEG300) to increase the polarity range of the solvent system.[5]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (B1172386) (e.g., SBE-β-CD, HPBCD), a hydrophilic macrocycle, to form a more soluble inclusion complex.[3][4][7][8]

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the acidic hydroxyl groups on the flavonoid structure, forming a more soluble salt.[9]

  • Use of Surfactants: Incorporating surfactants (e.g., Tween-80) that form micelles, which can encapsulate the drug and increase its apparent solubility in water.[5][7][10]

Troubleshooting Guides & Protocols

Problem: I need to prepare a stock solution of this compound for in-vitro experiments.

Solution: The most straightforward approach is to use a cosolvent system. Several formulations have been reported to successfully solubilize this compound to concentrations suitable for experimental use.

Data Presentation: Published Cosolvent Systems for this compound

ProtocolCompositionAchieved SolubilityNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.76 mM)This system yields a clear solution.[5]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.76 mM)This protocol combines cosolvency with cyclodextrin complexation for enhanced stability and solubility.[5]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.76 mM)Suitable for in vivo formulations where an oil-based vehicle is appropriate.[5]
4DMSO (Pure)150 mg/mL (345.34 mM)Requires sonication.[5][6] This is for creating a high-concentration primary stock that can be further diluted into aqueous media.

Experimental Protocol: Preparing a this compound Solution using Protocol 1

  • Measure the required amount of this compound powder.

  • Add 10% of the final desired volume of DMSO to the powder and vortex/sonicate until fully dissolved.

  • In a separate container, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline (by final volume).

  • Slowly add the vehicle from step 3 to the DMSO-Reynoutrin solution from step 2 while continuously mixing.

  • If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] Always prepare fresh before use.

Problem: My experimental system is sensitive to organic solvents like DMSO.

Solution: In cases where organic solvents must be minimized or avoided, cyclodextrin complexation is an excellent alternative. This involves creating a solid, water-soluble powder of the this compound-cyclodextrin complex.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Molar Ratio Calculation: Determine the required mass of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD) for a 1:1 molar ratio.

  • This compound Solution: Dissolve the calculated amount of this compound in a minimal volume of a volatile organic solvent, such as acetone (B3395972) or ethanol.

  • Cyclodextrin Solution: In a separate, larger vessel, dissolve the calculated amount of HPβCD in purified water. This may require stirring.

  • Complexation: Slowly add the this compound solution (from step 2) dropwise into the aqueous cyclodextrin solution (from step 3) under constant, vigorous magnetic stirring.

  • Stirring: Seal the vessel and allow the mixture to stir at room temperature for an extended period (e.g., 5-24 hours) to allow for complex formation.[8]

  • Solvent Removal: Remove the volatile organic solvent using a rotary evaporator.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid, dry powder of the this compound-HPβCD complex.

  • Reconstitution: The resulting powder can be readily dissolved in your aqueous experimental buffer to the desired final concentration.

Below is a diagram illustrating the general workflow for cyclodextrin complexation.

G start Start: Weigh Reagents (this compound, Cyclodextrin) step1 Dissolve this compound in minimal organic solvent start->step1 this compound step2 Dissolve Cyclodextrin in aqueous solution start->step2 Cyclodextrin step3 Slowly add this compound solution to Cyclodextrin solution step1->step3 step2->step3 step4 Stir mixture for 5-24 hours at room temperature step3->step4 step5 Remove organic solvent (e.g., rotary evaporation) step4->step5 step6 Lyophilize (Freeze-dry) to obtain solid powder step5->step6 end_node End: Soluble this compound -Cyclodextrin Complex step6->end_node G start Start: Need to dissolve This compound in aqueous solution q1 Are organic solvents (DMSO, PEG) permissible? start->q1 a1_yes Use a Cosolvent System (e.g., DMSO/PEG300/Tween-80) q1->a1_yes Yes a1_no Avoid organic solvents q1->a1_no No q2 Is the final concentration < 2.5 mg/mL? a1_yes->q2 a2_yes Protocol 1 (see table) is a good starting point q2->a2_yes Yes a2_no Increase proportion of organic cosolvents or use primary DMSO stock for dilution q2->a2_no No end_node Proceed with experiment using freshly prepared solution a2_yes->end_node a2_no->end_node q3 Can the pH of the medium be adjusted > 7.0? a1_no->q3 a3_yes Use pH Adjustment: Add dilute base (e.g., NaOH) dropwise until dissolved q3->a3_yes Yes a3_no Use Cyclodextrin Complexation (e.g., with HPβCD or SBE-β-CD) q3->a3_no No a3_yes->end_node a3_no->end_node

References

Optimizing Reynoutrin Dosage for Maximum Therapeutic Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Reynoutrin dosage and maximize its therapeutic efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic targets?

A1: this compound (Quercetin-3-D-xyloside) is a natural flavonoid with potent antioxidant and anti-inflammatory properties. Preclinical studies have identified its therapeutic potential in conditions such as diabetic nephropathy and ischemic heart failure. Its mechanisms of action include the inhibition of the Fyn kinase, which in turn activates the Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways, and the upregulation of S100A1 protein expression, leading to the inhibition of matrix metalloproteinases (MMPs) and NF-κB transcriptional activity.[1][2]

Q2: What is a recommended starting dosage for in vivo animal studies?

A2: Based on preclinical studies in a rat model of ischemic heart failure, dosages of 25 mg/kg and 50 mg/kg administered intraperitoneally have been shown to be effective.[3] The 50 mg/kg dose demonstrated a more significant therapeutic effect in improving cardiac function and reducing oxidative stress.[3] For diabetic nephropathy models in mice, this compound has been shown to be effective, though specific dose-response studies are less defined in the available literature.[1][4] It is recommended to perform a dose-response study starting with a range of 10-50 mg/kg to determine the optimal dosage for your specific animal model and disease state.

Q3: Are there any known toxicity or side effects associated with this compound?

A3: In a study on rats with ischemic heart failure, doses of 25 mg/kg and 50 mg/kg of this compound showed no obvious toxic effects on cardiomyocytes or in normal rats.[3] However, as with any investigational compound, it is crucial to conduct thorough toxicology studies as part of your research. High doses of flavonoids, in general, could have potential adverse effects, so careful dose-escalation studies are warranted.

Q4: Are there any ongoing or completed clinical trials for this compound?

A4: As of our latest review of publicly available clinical trial registries, there are no registered clinical trials specifically investigating this compound for any indication.[5][6][7] Researchers interested in the clinical development of this compound would need to file an Investigational New Drug (IND) application with the relevant regulatory authorities, such as the FDA in the United States.[8][9][10][11]

Q5: How should I prepare this compound for in vitro and in vivo experiments?

A5: this compound is soluble in DMSO at a concentration of 150 mg/mL (345.34 mM). For in vitro studies, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO. For in vivo studies, various formulations can be used. One suggested vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL. Another option is 10% DMSO in 90% corn oil. It is crucial to ensure the complete dissolution of this compound; sonication may be required.

Data Presentation

Table 1: Summary of Preclinical this compound Dosage and Efficacy Data

Disease Model Animal Model Dosage Route of Administration Key Efficacy Outcomes Reference
Ischemic Heart FailureRat (LAD-ligation)25 mg/kg/dayIntraperitoneal- Significant increase in LVEF and LVFS- Significant decrease in LVEDD and LVESD[3]
Ischemic Heart FailureRat (LAD-ligation)50 mg/kg/dayIntraperitoneal- Most significant improvement in LVEF and LVFS- Significant reduction in TNF-α and IL-6- Significant increase in SOD and decrease in MDA[3]
Diabetic NephropathyMouse (STZ-induced)Not specifiedNot specified- Alleviation of diabetic renal injury- Enhanced activity of antioxidant enzymes[1][4]

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVEDD: Left Ventricular End-Diastolic Dimension; LVESD: Left Ventricular End-Systolic Dimension; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; SOD: Superoxide Dismutase; MDA: Malondialdehyde; STZ: Streptozotocin.

Troubleshooting Guides

Issue 1: Inconsistent or No Therapeutic Effect Observed

  • Question: My in vivo experiment with this compound is not showing the expected therapeutic effect. What could be the issue?

  • Answer:

    • Dosage Optimization: The optimal dosage can be highly dependent on the animal model, disease severity, and specific endpoint being measured. Consider performing a dose-response study to identify the most effective concentration.

    • Route of Administration: The route of administration can significantly impact bioavailability. If you are not observing an effect with oral gavage, consider intraperitoneal or intravenous injections to ensure systemic exposure.

    • Compound Stability: this compound, like other flavonoids, can be susceptible to degradation. Ensure that your stock solutions are stored properly (at -20°C or -80°C, protected from light) and that the formulation for administration is prepared fresh.

    • Vehicle Effects: The vehicle used to dissolve this compound could have its own biological effects. Always include a vehicle-only control group in your experiments to account for this.

Issue 2: Solubility and Precipitation Issues in In Vitro Assays

  • Question: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

  • Answer:

    • DMSO Concentration: While this compound is highly soluble in DMSO, high concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%.

    • Sonication: After diluting the DMSO stock in your aqueous buffer or medium, brief sonication can help to improve dissolution and prevent immediate precipitation.

    • Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to stabilize hydrophobic compounds. However, for some assays, serum-free conditions are required. Test the solubility in your specific assay medium.

    • Kinetic vs. Thermodynamic Solubility: For short-term experiments, achieving a kinetically soluble concentration may be sufficient. For longer-term studies, the compound may precipitate out of solution over time. Consider this when designing your experiments.

Issue 3: High Background in Western Blot for Phosphorylated Proteins

  • Question: I am getting high background when probing for phosphorylated p65 (p-p65) after this compound treatment. How can I reduce this?

  • Answer:

    • Blocking Buffer: When detecting phosphorylated proteins, avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.

    • Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specific binding.

    • Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to increased background.

    • Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.

Experimental Protocols

1. Western Blot for S100A1, MMP9, and Phospho-p65

This protocol is adapted for the detection of S100A1, MMP9, and the phosphorylated form of NF-κB p65 from cell lysates or tissue homogenates.

  • Sample Preparation (Cell Lysates):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a 10-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (for S100A1 and MMP9) or 5% BSA in TBST (for phospho-p65) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

2. HPLC Analysis for this compound Quantification

This protocol provides a general framework for the quantification of this compound in experimental samples.

  • Sample Preparation:

    • For plasma or tissue samples, perform a protein precipitation step with acetonitrile (B52724) or methanol (B129727) followed by centrifugation.

    • For cell culture media, samples may be injected directly after centrifugation to remove cellular debris.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for flavonoid separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 258 nm or 361 nm.

  • Quantification:

    • Prepare a standard curve of this compound with known concentrations.

    • Inject standards and samples into the HPLC system.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Reynoutrin_Fyn_Sirt1_Pathway This compound This compound Fyn Fyn Kinase This compound->Fyn Inhibits Sirt1 Sirt1 Fyn->Sirt1 Inhibits Foxo3a Foxo3a Sirt1->Foxo3a Activates (Deacetylation) Nrf2 Nrf2 Sirt1->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Foxo3a->Antioxidant_Enzymes Promotes Transcription Nrf2->Antioxidant_Enzymes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Diabetic_Nephropathy Diabetic Nephropathy Oxidative_Stress->Diabetic_Nephropathy Contributes to

Caption: this compound's mechanism in diabetic nephropathy.

Reynoutrin_S100A1_NFkB_Pathway This compound This compound S100A1 S100A1 This compound->S100A1 Upregulates NFkB NF-κB (p65) S100A1->NFkB Inhibits Transcriptional Activity MMPs MMPs (e.g., MMP2, MMP9) S100A1->MMPs Inhibits Expression Inflammation Inflammation NFkB->Inflammation Promotes Myocardial_Fibrosis Myocardial Fibrosis MMPs->Myocardial_Fibrosis Promotes Ischemic_Heart_Failure Ischemic Heart Failure Inflammation->Ischemic_Heart_Failure Contributes to Myocardial_Fibrosis->Ischemic_Heart_Failure Contributes to

Caption: this compound's mechanism in ischemic heart failure.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo / In Vitro Analysis Animal_Model 1. Establish Animal Model (e.g., LAD-ligation, STZ-induction) Dose_Administration 2. This compound Administration (e.g., 25 or 50 mg/kg, i.p.) Animal_Model->Dose_Administration Efficacy_Assessment 3. Assess Therapeutic Efficacy (e.g., Echocardiography, Blood/Urine Analysis) Dose_Administration->Efficacy_Assessment Cell_Assay 5c. Cell-Based Assays (e.g., MTT for viability) Tissue_Collection 4. Collect Tissues for Ex Vivo Analysis Efficacy_Assessment->Tissue_Collection Western_Blot 5a. Western Blot (S100A1, p-p65, MMP9) Tissue_Collection->Western_Blot HPLC 5b. HPLC Analysis (this compound Concentration) Tissue_Collection->HPLC

References

Technical Support Center: Troubleshooting Inconsistent Outcomes in Reynoutrin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistent outcomes in Reynoutrin cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid glycoside, a natural compound found in various plants.[1] Its therapeutic potential has been investigated in several disease models. In the context of ischemic heart failure, this compound has been shown to up-regulate the expression of S100 calcium-binding protein A1 (S100A1).[2][3][4] This upregulation, in turn, inhibits the expression of matrix metalloproteinases (MMPs) and the transcriptional activity of nuclear factor kappa-B (NF-κB), leading to anti-inflammatory, antioxidant, and anti-fibrotic effects.[2][3][4] In diabetic nephropathy, this compound acts as a potent inhibitor of the tyrosine kinase Fyn, which subsequently activates the Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways.[5][6]

Q2: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?

Inconsistent results in cell viability assays, such as the MTT assay, are a common challenge. Several factors can contribute to this variability when working with this compound:

  • Compound Solubility and Stability: this compound, like many flavonoids, has limited aqueous solubility. Issues with its dissolution in cell culture media or degradation of the compound over the course of the experiment can lead to inconsistent effective concentrations.[7][8][9]

  • Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the final assay readout.

  • Pipetting Accuracy: Inaccurate pipetting of cells, this compound, or assay reagents is a frequent source of well-to-well variability.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and compound activity.

  • Interference with Assay Reagents: As a flavonoid with antioxidant properties, this compound may directly interact with and reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[10]

Q3: How can I address the potential solubility issues of this compound in my cell-based assays?

Proper handling of this compound is crucial for obtaining consistent results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[7][8] this compound is reported to be soluble in DMSO at concentrations up to 150 mg/mL.[7][8]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11][12]

  • Working Solution Preparation: When preparing your working concentrations, dilute the DMSO stock solution in pre-warmed cell culture medium. It is important to vortex or mix thoroughly to ensure complete dissolution and prevent precipitation.[9]

  • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[9]

Q4: My MTT assay results suggest that this compound is increasing cell viability at high concentrations, which is unexpected. What could be happening?

This phenomenon is a strong indication of assay interference. Flavonoids, due to their antioxidant nature, can directly reduce the MTT reagent to its colored formazan (B1609692) product in a cell-free environment.[10] This leads to an artificially high absorbance reading that is not indicative of actual cell viability.

To confirm this, it is essential to perform a cell-free control experiment. Prepare wells with your experimental concentrations of this compound in cell culture medium without cells. Add the MTT reagent and incubate as you would with your cellular assay. If a color change occurs, it confirms that this compound is interfering with the assay.

Q5: If this compound interferes with my MTT assay, what are some alternative cell viability assays I can use?

Several alternative assays are less susceptible to interference from antioxidant compounds:

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content and is not dependent on cellular metabolism.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells.

  • Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Results

This guide provides a systematic approach to troubleshooting variable outcomes in your this compound cell viability assays.

Troubleshooting Workflow for Inconsistent Cell Viability

start Inconsistent Viability Results check_solubility Check this compound Solubility (Precipitation in media?) start->check_solubility check_assay_interference Perform Cell-Free Assay Control start->check_assay_interference check_cell_culture Review Cell Culture Practices (Seeding, Contamination) start->check_cell_culture check_protocol Verify Assay Protocol (Pipetting, Incubation Times) start->check_protocol solubility_issue Optimize Solubilization (Fresh stock, pre-warmed media) check_solubility->solubility_issue Precipitation Observed interference_issue Switch to Alternative Assay (SRB, CellTiter-Glo) check_assay_interference->interference_issue Interference Confirmed culture_issue Standardize Cell Handling (Calibrate pipettes, avoid edge effects) check_cell_culture->culture_issue Inconsistencies Found protocol_issue Ensure Consistent Execution (Use multichannel pipette, consistent timing) check_protocol->protocol_issue Deviations Identified end_node Consistent Results solubility_issue->end_node interference_issue->end_node culture_issue->end_node protocol_issue->end_node

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

Guide 2: Unexpected Protein Expression or Signaling Readouts

If you are observing inconsistent effects of this compound on downstream signaling pathways, consider the following:

Troubleshooting Workflow for Inconsistent Signaling

start Inconsistent Signaling Results check_this compound Verify this compound Integrity (Fresh stock, solubility) start->check_this compound check_lysis Optimize Cell Lysis (Buffer, protease/phosphatase inhibitors) start->check_lysis check_western_blot Review Western Blot Protocol (Transfer, antibody concentration) start->check_western_blot check_elisa Review ELISA Protocol (Washing steps, standard curve) start->check_elisa reynoutrin_issue Prepare Fresh this compound Solution check_this compound->reynoutrin_issue Degradation Suspected lysis_issue Use Fresh Lysis Buffer with Inhibitors check_lysis->lysis_issue Inefficient Lysis Suspected western_issue Optimize Antibody Dilutions and Incubation Times check_western_blot->western_issue Weak/No Bands or High Background elisa_issue Ensure Thorough Washing and Accurate Standard Preparation check_elisa->elisa_issue High CVs or Poor Standard Curve end_node Consistent Signaling Data reynoutrin_issue->end_node lysis_issue->end_node western_issue->end_node elisa_issue->end_node

Caption: A logical workflow for troubleshooting inconsistent signaling assay results.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on H9c2 Cardiomyocyte Viability (MTT Assay) [2]

This compound Concentration (µM)Inhibition Rate (%)
12.5~5%
25~10%
50~15%
100~20%
200~40%
The IC50 value was calculated to be 129.9 µM.

Table 2: Effect of this compound (50 mg/kg) on Serum Inflammatory Cytokines and Myocardial Oxidative Stress Markers in a Rat Model of Ischemic Heart Failure (IHF) [2]

GroupTNF-α (pg/mL)IL-6 (pg/mL)SOD (U/mgprot)MDA (nmol/mgprot)
Sham~100~150~120~2.5
IHF~350~450~60~6.0
This compound~150~200~100~3.5
This compound + shS100A1~300~400~70~5.5

Experimental Protocols

MTT Cell Viability Assay[13][14][15]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Western Blot for S100A1 Expression[17][18]
  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against S100A1 (diluted according to the manufacturer's recommendation) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for TNF-α and IL-6[20][21][22][23]
  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualization

Signaling Pathways

This compound Signaling in Ischemic Heart Failure

This compound This compound S100A1 S100A1 This compound->S100A1 Upregulates NFkB NF-κB S100A1->NFkB Inhibits MMPs MMPs S100A1->MMPs Inhibits Inflammation Inflammation NFkB->Inflammation Fibrosis Myocardial Fibrosis MMPs->Fibrosis

Caption: this compound's cardioprotective signaling pathway.

This compound Signaling in Diabetic Nephropathy

This compound This compound Fyn Fyn This compound->Fyn Inhibits Sirt1 Sirt1 Fyn->Sirt1 Inhibits Foxo3a Foxo3a Sirt1->Foxo3a Activates Nrf2 Nrf2 Sirt1->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes Foxo3a->Antioxidant_Enzymes Upregulates Nrf2->Antioxidant_Enzymes Upregulates Oxidative_Stress Renal Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: this compound's nephroprotective signaling pathway.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Reynoutrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reynoutrin bioavailability enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the in vivo bioavailability of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound, also known as quercetin-3-O-rhamnoside, is a flavonoid glycoside found in various plants. Like many flavonoids, it exhibits promising therapeutic properties, including antioxidant and anti-inflammatory effects. However, its clinical potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility, which restricts its dissolution in the gastrointestinal tract, and potential metabolism before it can be absorbed into systemic circulation.

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

The main approaches to improve the oral bioavailability of poorly soluble compounds like this compound focus on increasing its solubility and/or dissolution rate, and protecting it from premature metabolism. Key strategies include:

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can improve its wettability and dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can enhance its aqueous solubility.

  • Co-administration with Metabolic Inhibitors: The bioavailability of some flavonoids can be improved by co-administration with substances that inhibit their metabolic enzymes. For instance, piperine (B192125) has been shown to enhance the bioavailability of quercetin (B1663063).

Q3: How can I assess the in vitro permeability of this compound?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) of this compound across this monolayer can be determined to estimate its potential for in vivo absorption.[1][2][3][4][5]

Q4: Are there any known signaling pathways modulated by this compound where bioavailability is critical?

Yes, recent research has identified this compound as a potent inhibitor of the tyrosine kinase Fyn. By inhibiting Fyn, this compound activates the downstream Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways.[6] These pathways are crucial in cellular defense against oxidative stress and are implicated in various diseases, including diabetic nephropathy. Enhancing the bioavailability of this compound would be critical to ensure sufficient concentrations reach target tissues to effectively modulate these pathways and exert a therapeutic effect.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing this compound's bioavailability.

Problem Possible Cause Troubleshooting Steps
Low drug loading in nanoparticle formulation. Poor solubility of this compound in the chosen organic solvent. Inefficient emulsification or precipitation process.1. Screen for organic solvents in which this compound has higher solubility (e.g., acetone, ethanol).2. Optimize the homogenization or sonication parameters (time, power) to ensure the formation of a fine emulsion.3. Adjust the ratio of the organic to the aqueous phase.
Instability of the formulated nanoparticles (aggregation/precipitation). Insufficient stabilizer concentration. Inappropriate choice of stabilizer. Zeta potential is not optimal.1. Increase the concentration of the stabilizer (e.g., Poloxamer 188, PVP).2. Experiment with different types of stabilizers.3. Measure the zeta potential of the nanoparticles; a value of at least ±30 mV is generally considered stable.
Inconsistent results in Caco-2 cell permeability assays. Compromised integrity of the Caco-2 cell monolayer. Non-specific binding of this compound to the assay plates.1. Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. TEER values should be in an acceptable range (e.g., 400–600 Ω·cm²).[3]2. Pre-treat the assay plates with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.[1]
Low enhancement of in vivo bioavailability despite successful in vitro dissolution improvement. Rapid first-pass metabolism of this compound. Efflux transporter activity in the intestine.1. Consider co-administration with a known metabolic inhibitor, such as piperine.2. Investigate if this compound is a substrate for efflux transporters like P-glycoprotein and consider co-formulation with an inhibitor.

III. Quantitative Data

Due to the limited availability of direct pharmacokinetic data for this compound, the following tables include data for its aglycone, Quercetin , to illustrate the potential improvements that can be achieved with different formulation strategies. This data should be interpreted as a comparative reference.

Table 1: In Vivo Pharmacokinetic Parameters of Quercetin Formulations in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Quercetin Suspension5044.14 ± 19.05109.7 ± 45.43100
Quercetin Nanosuspension (SPC-Pip-Que-NSps)50--653

Data adapted from a study on quercetin nanosuspensions. The relative bioavailability is significantly increased with the nanosuspension formulation containing piperine (Pip) as a metabolic inhibitor.[7]

Table 2: Solubility of Quercetin in Various Solvents

Solvent Solubility (mmol/L)
Acetonitrile77
Acetone80
tert-Amyl alcohol-
WaterVery low

Data on the solubility of flavonoids in organic solvents.[8][9]

IV. Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is a general guideline and should be optimized for this compound.

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30 (PVP K30) or Poloxamer 188) in a suitable organic solvent (e.g., methanol (B129727) or ethanol) in various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties using techniques like DSC, XRD, and FTIR.

2. Caco-2 Cell Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Assay Procedure:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound solution (dissolved in HBSS, with a low percentage of DMSO if necessary) to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).

    • Add fresh HBSS to the receiver compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of this compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of this compound in the donor compartment.

V. Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study (Rat Model) prep Preparation of this compound Formulation (e.g., Nanoparticles, Solid Dispersion) char Physicochemical Characterization (Size, Zeta Potential, Drug Loading, Dissolution) prep->char caco2 Caco-2 Cell Permeability Assay (Apparent Permeability - Papp) char->caco2 admin Oral Administration of Formulation vs. Control caco2->admin sampling Blood Sampling at Predetermined Time Points admin->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk Pharmacokinetic Parameter Calculation (Cmax, AUC, T1/2) analysis->pk Reynoutrin_Signaling_Pathway This compound This compound Fyn Fyn This compound->Fyn Inhibits Sirt1 Sirt1 Fyn->Sirt1 Inhibits Nrf2 Nrf2 Fyn->Nrf2 Inhibits Foxo3a Foxo3a Sirt1->Foxo3a Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Foxo3a->Antioxidant_Enzymes Upregulates Nrf2->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

References

Reynoutrin Research: Technical Support Center for Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Reynoutrin while minimizing potential off-target effects. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables to ensure clarity and ease of use in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a natural flavonoid glycoside found in various plants.[1][2] Research has identified two primary molecular targets through which it exerts its therapeutic effects:

  • S100 calcium-binding protein A1 (S100A1): In the context of ischemic heart failure, this compound upregulates the expression of S100A1. This action leads to the downstream inhibition of matrix metallopeptidases (MMP2, MMP9), phosphorylated p65 (a subunit of NF-κB), and transforming growth factor-β1 (TGF-β1), thereby reducing inflammation, oxidative stress, and myocardial fibrosis.[1][2][3][4]

  • Fyn Proto-Oncogene, Src Family Tyrosine Kinase (Fyn): In diabetic nephropathy models, this compound has been shown to directly interact with and inhibit the Fyn protein.[5] This inhibition activates the Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways.[5]

Q2: What are off-target effects and why are they a concern in this compound research?

Off-target effects occur when a small molecule like this compound interacts with unintended biological targets in addition to its intended ones (S100A1, Fyn).[6] These unintended interactions can lead to a variety of issues in research, including:

  • Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target.

  • Unforeseen cellular toxicity.[7]

  • Reduced therapeutic efficacy or the emergence of side effects in preclinical models.[6]

  • Inconsistent or irreproducible data between experiments.

Given that most small molecules interact with multiple targets, proactively assessing and minimizing off-target effects is critical for robust and reliable research.[7][8]

Q3: What is the first step I should take to minimize potential off-target effects?

The first step is to establish the lowest effective concentration of this compound for your specific experimental model through a dose-response study. Using an excessively high concentration significantly increases the likelihood of engaging lower-affinity off-target molecules. Studies on ischemic heart failure in rats found that 50 mg/kg was the most effective dose for inhibiting inflammatory factors and reducing oxidative stress.[1][2] In vitro experiments should similarly determine the optimal concentration range.

Troubleshooting Guide

Problem Potential Cause (Off-Target Related) Recommended Action
Inconsistent or unexpected phenotypic results. The observed effect may be due to this compound binding to an unknown off-target, which could be expressed variably in your model system.1. Confirm Target Engagement: Use a target engagement assay (see Protocol 2) to verify that this compound is interacting with S100A1 or Fyn at your chosen concentration. 2. Perform a Rescue Experiment: Use siRNA or CRISPR to knock down the intended target (S100A1/Fyn). If the effect of this compound persists, it is likely mediated by an off-target.[4]
Observed cellular toxicity at effective concentrations. This compound may be interacting with essential proteins (off-targets) that regulate cell viability.1. Lower the Concentration: Re-evaluate your dose-response curve to find a non-toxic concentration that still yields a therapeutic effect. 2. Predict Potential Off-Targets: Use computational tools (see FAQ 4) to predict potential off-targets associated with toxicity and test them experimentally.
The magnitude of the biological effect does not correlate with the level of target modulation. The final phenotype may be a composite effect of engaging both the primary target and one or more off-targets that could either enhance or counteract the intended effect.1. Conduct a Selectivity Profile: Screen this compound against a panel of related proteins (e.g., a kinome panel for Fyn) to identify other potential targets (see Protocol 1).[9][10] 2. Use a Negative Control: Synthesize or acquire a structurally similar analog of this compound that is inactive against the primary target. If this analog still produces a biological effect, it confirms the presence of off-target activity.[9]

Strategies and Experimental Protocols

A multi-pronged approach combining computational prediction, experimental screening, and biological validation is the most effective strategy for identifying and minimizing off-target effects.

G cluster_0 Phase 1: Prediction & Design cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Biological Validation A Computational Prediction (Ligand/Structure-Based) C Biochemical/Biophysical Assays (e.g., Kinase/Receptor Panels) A->C Predicts candidates for screening B Dose-Response Curve Generation D Cell-Based Target Engagement Assays B->D Determines optimal concentration C->D Confirms direct interaction E Genetic Knockdown/Out (siRNA, CRISPR) D->E Validates on-target activity in cells F Inactive Control Compound Testing E->F Confirms target specificity

Workflow for Off-Target Effect Minimization.
Protocol 1: Kinase Selectivity Profiling

This protocol is essential for assessing the selectivity of this compound against its known kinase target, Fyn, and identifying potential off-target kinases.

Objective: To determine the inhibitory concentration (IC50) of this compound against a broad panel of kinases.

Methodology:

  • Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel (e.g., >100 kinases).[11] Ensure the panel includes Fyn and other members of the Src family.

  • Assay Format: Radiometric assays (e.g., HotSpot™) or fluorescence-based assays are commonly used.[11] The assay measures the transfer of phosphate (B84403) from ATP to a substrate by the kinase.

  • Compound Concentration: Perform an initial screen at a single high concentration (e.g., 1-10 µM) to identify initial "hits."

  • IC50 Determination: For any kinases inhibited by >50% in the initial screen, perform a follow-up dose-response experiment with a 10-point concentration curve to determine the precise IC50 value.

  • Data Analysis: Calculate the selectivity score by comparing the IC50 for Fyn to the IC50 for other identified off-target kinases. A selectivity of >30-fold over closely related proteins is a common benchmark for a quality chemical probe.[9]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol validates that this compound interacts with its intended target within the complex environment of a living cell.

Objective: To quantify the binding of this compound to S100A1 or Fyn in intact cells.

Methodology:

  • Cell Line Preparation: Use a cell line that endogenously expresses the target protein or transiently transfect cells with a plasmid encoding the target protein fused to a NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescently labeled tracer that is known to bind to the target protein. This will generate a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. If this compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

  • Signal Detection: Measure the BRET signal using a plate reader.

  • Data Analysis: Plot the BRET signal against the this compound concentration to generate a competition curve and calculate the IC50 value, which reflects target engagement in a cellular context.[9][10]

Protocol 3: Target Validation via S100A1 Knockdown

This protocol, based on published research, confirms that the biological effects of this compound are dependent on its intended target, S100A1.[1][4]

Objective: To determine if the protective effects of this compound are reversed when S100A1 expression is silenced.

Methodology:

  • Model System: Use rat cardiomyocytes (e.g., H9c2 cells) or an in vivo rat model of ischemic heart failure.[1]

  • S100A1 Knockdown: Transfect cells with S100A1-targeting shRNA (or a scrambled control shRNA) using a lentiviral vector. For in vivo studies, inject the lentivirus directly into the myocardium.

  • This compound Treatment: Induce cellular stress (e.g., hypoxia) or establish the disease model (e.g., LAD ligation in rats). Treat one cohort of S100A1-knockdown animals/cells and one cohort of control-shRNA animals/cells with this compound (e.g., 50 mg/kg).[1][2]

  • Endpoint Analysis: Measure relevant biological outcomes. This includes:

    • In Vivo: Cardiac function (e.g., LVEF), infarct size, and fibrosis (Masson staining).[1]

    • In Vitro/In Vivo: Protein expression levels of downstream markers like MMP2, MMP9, and p-p65 via Western Blot.[1][4]

  • Data Interpretation: If the beneficial effects of this compound (e.g., improved cardiac function, reduced MMP9 expression) are significantly diminished or absent in the S100A1-knockdown group compared to the control group, it validates that S100A1 is the primary on-target mediator of the observed phenotype.[1][4]

Quantitative Data Summary

Table 1: Known Targets and Downstream Effects of this compound

Primary Target Disease Model This compound's Effect on Target Key Downstream Consequences Reference
S100A1 Ischemic Heart Failure Upregulates protein expression ↓ MMP2, ↓ MMP9, ↓ p-p65, ↓ TGF-β1 [1][2][4]

| Fyn Kinase | Diabetic Nephropathy | Direct interaction and inhibition | ↑ Sirt1/Foxo3a activation, ↑ Nrf2 activation |[5] |

Table 2: Effective Concentrations of this compound in a Rat Model of Ischemic Heart Failure

Parameter Control (IHF) This compound (12.5 mg/kg) This compound (25 mg/kg) This compound (50 mg/kg)
Serum TNF-α (pg/mL) ~250 ~210 ~175 ~140
Serum IL-6 (pg/mL) ~340 ~290 ~250 ~210
Myocardial SOD (U/mgprot) ~40 ~50 ~60 ~75
Myocardial MDA (nmol/mgprot) ~8.5 ~7.0 ~6.0 ~4.5

Data are approximated from graphical representations in Yang, et al. (2021). The 50 mg/kg dose showed the most significant therapeutic effect.[1][2]

Signaling Pathway Visualization

G This compound This compound s100a1 S100A1 This compound->s100a1 Upregulates pp65 p-p65 (NF-κB) s100a1->pp65 mmp MMP2 / MMP9 s100a1->mmp tgfb1 TGF-β1 s100a1->tgfb1 inflammation Myocardial Inflammation fibrosis Myocardial Fibrosis pp65->inflammation Promotes mmp->fibrosis Promotes tgfb1->fibrosis Promotes

References

Interpreting anomalous data from Reynoutrin signaling pathway analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reynoutrin Signaling Pathway Analysis

Welcome to the technical support center for this compound signaling pathway analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret anomalous data from their experiments.

This compound, a flavonol glycoside, has been shown to modulate several key signaling pathways, primarily impacting inflammatory and oxidative stress responses. Studies indicate that this compound can up-regulate S100A1 expression, which in turn inhibits the transcriptional activity of NF-κB (p65).[1][2][3][4] It has also been found to inhibit the Fyn kinase, leading to the activation of the Sirt1/Foxo3a and Nrf2 antioxidant pathways.[5][6] This guide is structured to address common issues encountered when studying these effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways modulated by this compound?

A1: Based on current research, this compound primarily modulates pathways related to inflammation and oxidative stress. Key interactions include:

  • S100A1/NF-κB Pathway: this compound upregulates S100A1 protein expression. S100A1 subsequently inhibits the phosphorylation of p65, a subunit of NF-κB, reducing its transcriptional activity and downstream inflammatory responses.[1][2][3][4]

  • Fyn/Sirt1/Nrf2 Pathway: this compound can act as a Fyn kinase inhibitor.[5] By inhibiting Fyn, it activates downstream pathways including Sirt1/Foxo3a and Nrf2, which are crucial for antioxidant defense.[5][6]

Reynoutrin_Pathway cluster_0 This compound's Anti-Inflammatory Action cluster_1 This compound's Antioxidant Action Reynoutrin1 This compound S100A1 S100A1 Reynoutrin1->S100A1 Upregulates p_p65 p-p65 (Active NF-κB) S100A1->p_p65 Inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6) p_p65->Inflammation Reynoutrin2 This compound Fyn Fyn Kinase Reynoutrin2->Fyn Inhibits Sirt1_Nrf2 Sirt1 / Nrf2 Pathways Fyn->Sirt1_Nrf2 Antioxidant Antioxidant Response Sirt1_Nrf2->Antioxidant WB_Troubleshooting Start Anomalous p-p65 Data (High Variability) Check_Loading Check Loading Control (e.g., GAPDH, β-actin) Start->Check_Loading Loading_OK Loading is Even Check_Loading->Loading_OK Re_Run Re-run Gel with Normalized Protein Load Loading_OK->Re_Run No Antibody_Issue Investigate Antibody Performance Loading_OK->Antibody_Issue Yes Final_Review Re-run Experiment with Optimized Protocol Re_Run->Final_Review Antibody_OK Antibody Validated? Antibody_Issue->Antibody_OK New_Antibody Order/Test New Primary or Secondary Antibody Antibody_OK->New_Antibody No Protocol_Issue Review Protocol Steps Antibody_OK->Protocol_Issue Yes New_Antibody->Final_Review Check_Transfer Verify Transfer Efficiency (Ponceau S stain) Protocol_Issue->Check_Transfer Check_Blocking Optimize Blocking (Time, Agent) Check_Transfer->Check_Blocking Check_Wash Ensure Adequate Washing Check_Blocking->Check_Wash Check_Wash->Final_Review qPCR_Workflow Start Cell Treatment (e.g., this compound) RNA_Extraction Total RNA Extraction + DNase Treatment Start->RNA_Extraction QC1 RNA Quality Control (Check Integrity/Purity) RNA_Extraction->QC1 cDNA_Synth Reverse Transcription (cDNA Synthesis) QC1->cDNA_Synth qPCR_Setup qPCR Plate Setup (Primers, SYBR Green, cDNA) cDNA_Synth->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Ct, ΔΔCt, Melt Curve) qPCR_Run->Data_Analysis Interpretation Interpret Gene Expression Changes Data_Analysis->Interpretation

References

Controlling for confounding variables in Reynoutrin cardiac studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reynoutrin in cardiac studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported cardiac effects?

A1: this compound is a natural flavonoid that has been investigated for its potential therapeutic effects in the context of ischemic heart failure.[1][2] Studies in rat models of ischemic heart failure induced by left anterior descending (LAD) coronary artery ligation have shown that this compound can significantly improve cardiac function.[1][2][3] The reported beneficial effects are attributed to its ability to reduce myocardial inflammation, inhibit oxidative stress, decrease the size of the infarct, reduce cardiomyocyte apoptosis, and improve myocardial fibrosis.[1]

Q2: What is the primary molecular target of this compound in the heart?

A2: Current research indicates that S100 calcium-binding protein A1 (S100A1) is a key molecular target of this compound in cardiomyocytes.[1][2] In models of ischemic heart failure, this compound treatment has been shown to up-regulate the expression of S100A1.[1][3] Knocking down the expression of S100A1 has been found to significantly reverse the therapeutic benefits of this compound, suggesting that the cardioprotective effects of this compound are mediated, at least in part, through the S100A1 signaling pathway.[1][2]

Q3: What are the most critical confounding variables to control for in this compound cardiac studies?

A3: In preclinical studies investigating the cardiac effects of this compound, it is crucial to control for several confounding variables to ensure the validity and reproducibility of the findings. These include:

  • Age: The age of the experimental animals can significantly influence cardiac function and the response to injury and treatment.

  • Sex: Sex differences can impact the pathophysiology of cardiovascular diseases and the response to therapeutic agents.[4]

  • Animal Strain: Different rat or mouse strains can exhibit variations in their cardiovascular physiology and response to experimental interventions.

  • Baseline Cardiac Function: It is essential to assess and account for any pre-existing differences in cardiac function among the study animals.

  • Severity of Induced Injury: The extent of myocardial infarction induced by LAD ligation can vary between animals and significantly impact the outcomes. Standardizing the surgical procedure is critical.

Q4: What are common challenges when working with flavonoids like this compound in in vivo and in vitro models?

A4: Flavonoids, including this compound, present several challenges in experimental settings:

  • Low Bioavailability: When administered orally, many flavonoids have low bioavailability due to poor absorption and extensive first-pass metabolism. This can lead to inconsistent plasma concentrations.

  • Poor Aqueous Solubility: Flavonoids are often poorly soluble in aqueous solutions, which can be problematic for in vitro assays and for preparing formulations for in vivo administration. This can lead to compound precipitation and inaccurate dosing.

  • Metabolism: Flavonoids can be metabolized by cells in culture or in the liver, leading to the formation of various metabolites that may have different biological activities than the parent compound.

Troubleshooting Guides

Guide 1: Inconsistent In Vivo Efficacy of this compound

Problem: You are observing high variability or a lack of significant improvement in cardiac function in your animal model after this compound administration.

Possible Cause Troubleshooting Steps
Low or Variable Bioavailability Optimize Formulation: Consider using a delivery system such as nanoparticles or liposomes to improve solubility and protect this compound from premature metabolism. Route of Administration: For initial proof-of-concept studies, consider intravenous or intraperitoneal administration to bypass first-pass metabolism and achieve more consistent systemic exposure.
Inconsistent Myocardial Injury Refine Surgical Technique: Ensure a standardized and consistent LAD ligation procedure to minimize variability in infarct size. Verify Infarct Size: Use histological methods (e.g., TTC staining) to quantify the infarct size in all animals to account for this as a variable in your analysis.
Inadequate Dosing Dose-Response Study: Perform a pilot study with a range of this compound doses to determine the optimal therapeutic concentration for your specific model and experimental conditions.
Underlying Health Status of Animals Health Screening: Ensure all animals are healthy and free of infections or other comorbidities before inclusion in the study.
Guide 2: this compound Precipitation in In Vitro Assays

Problem: You are observing precipitation of this compound in your cell culture medium during in vitro experiments.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility Use of a Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. Final Solvent Concentration: When diluting the stock solution into the aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced toxicity. Vortexing During Dilution: Add the stock solution to the medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
Saturation in Medium Solubility Testing: Determine the maximum soluble concentration of this compound in your specific cell culture medium before conducting your experiments. Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents compatible with your cell line can be used to increase the solubility of the compound.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of different doses of this compound on cardiac function, inflammatory markers, and oxidative stress in a rat model of ischemic heart failure (IHF).

Table 1: Effect of this compound on Cardiac Function Parameters

GroupLVEF (%)LVFS (%)LVEDD (mm)LVESD (mm)
Sham 81.3 ± 4.247.6 ± 3.97.1 ± 0.53.7 ± 0.4
IHF 45.2 ± 3.821.3 ± 2.59.8 ± 0.77.7 ± 0.6
IHF + this compound (12.5 mg/kg) 52.1 ± 4.125.4 ± 2.99.2 ± 0.66.9 ± 0.5
IHF + this compound (25 mg/kg) 63.5 ± 4.5#31.2 ± 3.1#8.3 ± 0.5#5.7 ± 0.4#
IHF + this compound (50 mg/kg) 75.8 ± 4.9#40.1 ± 3.7#7.5 ± 0.4#4.5 ± 0.3#
Data are presented as mean ± SD. LVEF, Left Ventricular Ejection Fraction; LVFS, Left Ventricular Fractional Shortening; LVEDD, Left Ventricular End-Diastolic Diameter; LVESD, Left Ventricular End-Systolic Diameter. *p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group.

Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers

GroupTNF-α (pg/mL)IL-6 (pg/mL)SOD (U/mgprot)MDA (nmol/mgprot)
Sham 35.4 ± 3.189.2 ± 7.5125.6 ± 10.22.1 ± 0.2
IHF 89.7 ± 7.8210.5 ± 18.365.3 ± 5.95.8 ± 0.5
IHF + this compound (12.5 mg/kg) 75.1 ± 6.9180.1 ± 15.678.9 ± 6.84.9 ± 0.4
IHF + this compound (25 mg/kg) 60.3 ± 5.5#145.8 ± 12.1#95.4 ± 8.1#3.7 ± 0.3#
IHF + this compound (50 mg/kg) 45.8 ± 4.2#110.2 ± 9.8#115.7 ± 9.9#2.5 ± 0.2#
Data are presented as mean ± SD. TNF-α, Tumor Necrosis Factor-alpha; IL-6, Interleukin-6; SOD, Superoxide Dismutase; MDA, Malondialdehyde. *p < 0.05 vs. Sham group; #p < 0.05 vs. IHF group.

Experimental Protocols

Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This protocol describes the surgical procedure to induce myocardial infarction in rats, as referenced in this compound cardiac studies.

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Animal ventilator

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Sterile gauze and saline

Procedure:

  • Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.

  • Intubate the rat and connect it to a ventilator.

  • Make a left thoracotomy incision to expose the heart.

  • Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.

  • Permanently ligate the LAD artery by tying a secure knot. Successful ligation is confirmed by the observation of a pale, ischemic area in the myocardium.

  • Close the thoracic cavity in layers and suture the skin incision.

  • Provide post-operative care, including analgesics and monitoring for recovery.

Echocardiographic Assessment of Cardiac Function in Rats

This protocol outlines the non-invasive assessment of cardiac function in rats using echocardiography.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Ultrasound gel

Procedure:

  • Lightly anesthetize the rat to minimize movement while maintaining normal cardiac function.

  • Place the rat in a supine or left lateral decubitus position on a heating pad to maintain body temperature.

  • Apply ultrasound gel to the chest area.

  • Acquire two-dimensional (2D) images in the parasternal long-axis and short-axis views.

  • From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVEDD) and end-systole (LVESD).

  • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) using the acquired measurements and the system's software.

  • Perform Doppler imaging to assess blood flow velocities and other functional parameters as needed.

Western Blot Analysis of Cardiac Tissue

This protocol provides a general framework for the analysis of protein expression in cardiac tissue, as performed in this compound studies.

Materials:

  • Cardiac tissue homogenates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-S100A1, anti-MMP2, anti-MMP9, anti-p-p65, anti-TGF-β1, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize cardiac tissue samples in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression levels.

Mandatory Visualization

Reynoutrin_Signaling_Pathway This compound This compound S100A1 S100A1 Expression This compound->S100A1 Upregulates NFkB NF-κB (p65) Phosphorylation S100A1->NFkB Inhibits MMPs MMP2 & MMP9 Expression S100A1->MMPs Inhibits TGFb1 TGF-β1 Expression S100A1->TGFb1 Inhibits Cardiac_Function Improved Cardiac Function S100A1->Cardiac_Function Improves Inflammation Myocardial Inflammation NFkB->Inflammation Promotes Fibrosis Myocardial Fibrosis MMPs->Fibrosis Promotes TGFb1->Fibrosis Promotes Inflammation->Cardiac_Function Negatively Impacts Fibrosis->Cardiac_Function Negatively Impacts Experimental_Workflow Animal_Model Ischemic Heart Failure Model (LAD Ligation in Rats) Treatment This compound Administration (Different Doses) Animal_Model->Treatment Cardiac_Assessment Cardiac Function Assessment (Echocardiography) Treatment->Cardiac_Assessment Tissue_Collection Myocardial Tissue Collection Cardiac_Assessment->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Confounding_Variables_Logic This compound This compound Treatment Observed_Association Observed Association This compound->Observed_Association True_Effect True Causal Effect This compound->True_Effect Cardiac_Outcome Cardiac Outcome Cardiac_Outcome->Observed_Association Confounders Potential Confounders (Age, Sex, Comorbidities) Confounders->this compound Confounders->Cardiac_Outcome True_Effect->Cardiac_Outcome

References

Technical Support Center: Ensuring the Long-Term Stability of Reynoutrin in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Reynoutrin (Quercetin-3-D-xyloside), maintaining its stability in experimental solutions is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound, a flavonoid glycoside, is the 3-O-xyloside of quercetin (B1663063). It is investigated for its potential antioxidant, anti-inflammatory, and other pharmacological properties. In research, it is commonly used in cell-based assays and other experimental models to explore its therapeutic potential.

Q2: What are the main factors that affect the stability of this compound in solution?

A2: The stability of this compound, like other flavonoids, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Alkaline conditions, elevated temperatures, and exposure to UV light can lead to its degradation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubility. It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.

Q4: How should I store this compound powder and its stock solutions?

A4: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsProtect from light and moisture.
In DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q5: My this compound solution is showing precipitation when diluted in aqueous buffer. What can I do?

A5: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Please refer to the "Troubleshooting Precipitation Issues" guide below for detailed solutions.

Troubleshooting Guides

Guide 1: Managing this compound Degradation

Issue: Inconsistent experimental results or loss of compound activity over time.

This may be due to the degradation of this compound in your experimental setup. The following workflow can help identify and mitigate potential causes of degradation.

cluster_pH pH-Related Degradation cluster_temp Temperature-Related Degradation cluster_light Light-Induced Degradation cluster_oxidation Oxidative Degradation start Inconsistent Results/ Loss of Activity check_pH Assess pH of Solution start->check_pH check_temp Evaluate Storage & Incubation Temperature start->check_temp check_light Check for Light Exposure start->check_light check_oxidation Consider Oxidative Stress start->check_oxidation pH_solution Maintain pH between 4-7. Alkaline pH (>7) accelerates degradation. check_pH->pH_solution High or Low pH temp_solution Store stock solutions at -20°C or -80°C. Avoid prolonged incubation at high temperatures. check_temp->temp_solution High Temp. light_solution Use amber vials or wrap containers in foil. Minimize exposure to ambient light during experiments. check_light->light_solution Exposure oxidation_solution Degas aqueous buffers. Consider adding antioxidants like ascorbic acid if compatible with the experiment. check_oxidation->oxidation_solution Oxygen Present

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Impact of pH and Temperature on Flavonoid Stability (General Data)

The stability of flavonoids is highly dependent on pH and temperature. While specific kinetic data for this compound is limited, the following table, based on related flavonoids like quercetin and its glycosides, illustrates these effects.

ConditionParameterObservation
pH pH 6.0 vs. 7.5 (at 37°C)Degradation rate of quercetin is significantly higher at pH 7.5 compared to pH 6.0.[1]
Alkaline pH (>7)Generally accelerates the degradation of flavonoids.[2]
Temperature 37°C vs. 50°C vs. 65°CThe degradation rate constant (k) for quercetin increases with temperature.[1]
High TemperaturesProlonged exposure to high temperatures can lead to significant degradation of flavonoid glycosides.[3]
Guide 2: Troubleshooting Precipitation Issues

Issue: Formation of a precipitate when diluting a this compound DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).

This is a common solubility issue. The following decision tree provides a step-by-step approach to resolve it.

cluster_concentration Concentration Check cluster_dilution Dilution Technique cluster_media Medium Temperature start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration concentration_yes Lower the final working concentration. check_concentration->concentration_yes Yes concentration_no Proceed to next check. check_concentration->concentration_no No check_dilution How was the dilution performed? dilution_solution Add stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. Perform serial dilutions if necessary. check_dilution->dilution_solution Rapid addition check_media Is the aqueous medium cold? media_solution Pre-warm the aqueous medium to 37°C before adding the stock solution. check_media->media_solution Yes end Clear Solution concentration_yes->end Problem Solved concentration_no->check_dilution dilution_solution->check_media media_solution->end Problem Solved start Start DPPH Assay prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound mix Mix this compound Dilutions with DPPH Solution in Plate prep_dpph->mix prep_this compound->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end start Start NO Inhibition Assay seed_cells Seed RAW 264.7 Cells start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure Measure Absorbance at 540 nm griess_assay->measure analyze Analyze NO Inhibition measure->analyze end End analyze->end

References

Methods to prevent the degradation of Reynoutrin during in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Reynoutrin during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be degrading. What are the optimal preparation and storage conditions?

A1: Proper preparation and storage of this compound stock solutions are critical for maintaining its stability. Due to its flavonoid structure, this compound is susceptible to degradation.

  • Solvent Selection: this compound, like many flavonoids, has poor aqueous solubility.[1] It is recommended to prepare high-concentration stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2]

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in a minimal amount of 100% DMSO.[2]

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Storage:

    • Powder: Store this compound powder at -20°C in a tightly sealed container to protect from moisture.[3]

    • Stock Solutions: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles and exposure to light.[3] Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[3][4]

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could the cell culture medium be causing degradation?

A2: Yes, components of the cell culture medium can significantly impact the stability of flavonoids like this compound.

  • pH: The pH of the culture medium can affect the chemical stability of flavonoids.[5] Alkaline conditions, in particular, can accelerate degradation.[6][7] It is advisable to monitor and control the pH of your medium throughout the experiment.

  • Media Components: Certain components in cell culture media, such as metal ions (e.g., iron, copper), can catalyze oxidative degradation of flavonoids.[8][9] The presence of reducing agents like cysteine can also impact stability.[10]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of less stable compounds.[5] For long-term experiments, it is crucial to assess the stability of this compound under your specific incubation conditions.

  • Light Exposure: Flavonoids can be sensitive to light.[5] Protect your cell culture plates and media containing this compound from direct light exposure.

Q3: How can I minimize enzymatic degradation of this compound in my in vitro assay?

A3: Enzymatic degradation can be a significant issue, especially when working with cell lysates or tissue homogenates that contain endogenous enzymes.

  • Heat Inactivation: For assays involving crude extracts, a brief heat treatment (e.g., boiling for 90 seconds or steaming for 120 seconds) can effectively inactivate many degrading enzymes.[11]

  • Enzyme Inhibitors: The use of a broad-spectrum enzyme inhibitor cocktail can be effective in preventing enzymatic degradation.

  • pH Optimization: Adjusting the pH of the assay buffer to a level that is suboptimal for degrading enzymes can help preserve this compound. Flavonoids are generally more stable in slightly acidic conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or inconsistent bioactivity of this compound Degradation of this compound in stock solution or working solution.Prepare fresh stock solutions in DMSO and store them in aliquots at -80°C.[3][4] Protect from light. Prepare working solutions immediately before use by diluting the stock in pre-warmed media.[1]
Instability in cell culture media.Perform a stability test of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2).[5] Consider using a medium with lower concentrations of potentially reactive components.
High variability between experimental replicates Inconsistent degradation rates between wells.Ensure homogenous mixing of this compound in the culture medium. Minimize the time between adding this compound and starting the assay.
Cellular metabolism of this compound.Consider shorter incubation times or perform time-course experiments to assess the rate of metabolic conversion.
Precipitation of this compound in aqueous buffer or media Poor aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid cytotoxicity and precipitation.[1] Prepare working solutions fresh and vortex well before adding to the assay.

Quantitative Data on Flavonoid Stability

Table 1: Effect of pH and Temperature on Flavonoid Degradation

FlavonoidpHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Quercetin 6.0372.81 x 10⁻² h⁻¹~24.7 h[7]
7.5370.375 h⁻¹~1.8 h[7]
7.0500.245 h⁻¹~2.8 h[7]
7.0651.42 h⁻¹~0.5 h[7]
Fisetin 6.0378.30 x 10⁻³ h⁻¹~83.5 h[7]
7.5370.202 h⁻¹~3.4 h[7]
7.0500.124 h⁻¹~5.6 h[7]
7.0650.490 h⁻¹~1.4 h[7]
Catechins 4.025More stable-[12]
Anthocyanins 2.0-5.060-100Increases with pH and temperatureDecreases with increasing pH and temperature[13]

Note: The data for Quercetin and Fisetin can serve as an indicator for the potential stability of this compound, which is a glycoside of quercetin.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder container to reach room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).[2]

  • Cap the tube tightly and vortex until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[1]

  • Visually inspect the solution to ensure no particles remain.

  • Aliquot the stock solution into single-use, sterile, amber tubes.

  • Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: General Workflow for In Vitro Cell-Based Assay with this compound

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare the final working concentrations of this compound by diluting the stock solution directly into pre-warmed cell culture medium immediately before use. Vortex gently to mix.

  • Remove the old medium from the cell culture plates and wash the cells once with sterile PBS.

  • Add the freshly prepared medium containing the desired concentrations of this compound to the respective wells.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

  • Protect the plates from light and incubate for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with the specific assay endpoint measurement (e.g., viability, gene expression, protein analysis).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_controls Essential Controls prep_stock Prepare this compound Stock in DMSO store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Media store_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubate Incubate (Protect from Light) treat_cells->incubate vehicle_control Vehicle Control (DMSO) stability_check Stability Check (Optional) analyze Analyze Endpoint incubate->analyze

Caption: A general workflow for preventing this compound degradation during in vitro experiments.

reynoutrin_signaling_pathway cluster_fyn Fyn Inhibition cluster_sirt1_foxo3a Sirt1/Foxo3a Pathway cluster_nrf2 Nrf2 Pathway cluster_outcome Cellular Outcome This compound This compound Fyn Fyn This compound->Fyn inhibits Sirt1 Sirt1 Fyn->Sirt1 activates Nrf2 Nrf2 Fyn->Nrf2 activates Foxo3a Foxo3a Sirt1->Foxo3a Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes1 Antioxidant Enzymes Foxo3a->Antioxidant_Enzymes1 Antioxidant_Enzymes1->Oxidative_Stress Antioxidant_Enzymes2 Antioxidant Enzymes Nrf2->Antioxidant_Enzymes2 Antioxidant_Enzymes2->Oxidative_Stress

Caption: this compound signaling pathway involving Fyn inhibition and activation of antioxidant responses.[14]

References

Optimizing Cell Culture Conditions for Prolonged Reynoutrin Exposure: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for experiments involving prolonged exposure to Reynoutrin. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound, a flavonoid glycoside, has demonstrated a range of biological effects, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Research indicates that it can modulate specific signaling pathways, making it a compound of interest for studying various cellular processes and for potential therapeutic applications.[1][3]

Q2: How should I prepare a stock solution of this compound?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a high concentration (e.g., 10-50 mM). Sonication may aid in dissolution.[4][5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with an ideal concentration at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any effects of the solvent.

Q4: What is the stability of this compound in cell culture media?

While specific studies on the long-term stability of this compound in cell culture media such as DMEM or RPMI-1640 are limited, flavonoids can be susceptible to degradation over time, influenced by factors like pH, light, and temperature. For prolonged exposure experiments (beyond 24-48 hours), it is recommended to replenish the media with freshly diluted this compound every 2-3 days to maintain a consistent concentration.[6]

Q5: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound depends on the cell type and the desired biological effect. It is advisable to perform a dose-response experiment to determine the effective concentration range for your specific cell line and experimental goals.

  • For antioxidant effects: Lower, non-toxic concentrations are generally used. You can assess antioxidant activity by measuring the expression or activity of antioxidant enzymes.[3][7]

  • For cytotoxic effects: A wider range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50).[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in cell culture medium. - this compound is poorly soluble in aqueous solutions. - The concentration of the DMSO stock solution is too low, requiring a larger volume to be added to the medium. - The medium was not at 37°C when the stock solution was added.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range (<0.5%). - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. - Add the this compound stock solution to pre-warmed (37°C) cell culture medium and mix gently by swirling.[8] - Prepare fresh dilutions for each experiment.
High background in cell viability assays (e.g., MTT assay). - Flavonoids like this compound can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4]- Include a "no-cell" control with media and this compound at each concentration to measure the direct reduction of the assay reagent. Subtract this background from the values obtained with cells. - Consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the sulforhodamine B (SRB) assay.[4]
Inconsistent or unexpected results between experiments. - Degradation of this compound in the culture medium during prolonged incubation. - Variations in cell density at the time of treatment. - Inconsistent DMSO concentrations across different treatment groups.- For long-term experiments, replenish the medium with freshly prepared this compound every 48-72 hours.[6] - Ensure a consistent and optimal cell seeding density across all plates and experiments. - Maintain a consistent final DMSO concentration in all wells, including the vehicle control.
No observable effect of this compound treatment. - The concentration of this compound may be too low. - The incubation time may be too short. - The cell line may be resistant to the effects of this compound.- Test a broader and higher range of this compound concentrations. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. - Research the sensitivity of your specific cell line to flavonoids or consider using a different cell line.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50Reference
H9c2Rat CardiomyoblastMTT24 hours129.9 µM[2]
CRL-4010Breast CancerNot SpecifiedNot Specified400 µg/mL (~921 µM)[5]
MCF7Breast CancerNot SpecifiedNot Specified400 µg/mL (~921 µM)[5]
MDA-MB-231Breast CancerNot SpecifiedNot Specified400 µg/mL (~921 µM)[5]

Note: The IC50 value for the breast cancer cell lines was reported as a general value for this compound, quercetin, and cisplatin (B142131) in the cited study.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" background control (medium with this compound but no cells).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" background control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of this compound-Modulated Signaling Pathways

This protocol outlines the general steps for analyzing the protein expression levels of key molecules in the signaling pathways affected by this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-S100A1, anti-phospho-NF-κB p65, anti-Fyn, anti-Sirt1, anti-Foxo3a, anti-Nrf2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Visualizations

Reynoutrin_Signaling_Pathways This compound This compound Fyn Fyn This compound->Fyn inhibits S100A1 S100A1 This compound->S100A1 activates Sirt1 Sirt1 Fyn->Sirt1 NFkB NF-κB (p65) S100A1->NFkB Foxo3a Foxo3a Sirt1->Foxo3a Nrf2 Nrf2 Sirt1->Nrf2 Antioxidant_Response Antioxidant Response (SOD, Catalase) Foxo3a->Antioxidant_Response Nrf2->Antioxidant_Response MMPs MMPs (MMP2, MMP9) NFkB->MMPs Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Cell_Survival Cell Survival & Oxidative Stress Resistance Antioxidant_Response->Cell_Survival Inflammation->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow Start Start: Cell Seeding Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis_Viability Data Analysis: Determine IC50 Viability_Assay->Data_Analysis_Viability Interpretation Interpretation of Results Data_Analysis_Viability->Interpretation Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Data_Analysis_WB Data Analysis: Protein Expression Changes Western_Blot->Data_Analysis_WB Data_Analysis_WB->Interpretation

Caption: General experimental workflow for studying this compound.

References

Addressing challenges in Reynoutrin's effect on cell viability measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Reynoutrin in cell viability and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural flavonoid found in various plants.[1] It has been studied for several potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] Research has shown that this compound may improve cardiac function in cases of ischemic heart failure by up-regulating S100A1 expression and reducing inflammation, oxidative stress, and myocardial fibrosis.[1][2][3]

Q2: Why are my cell viability results with this compound inconsistent or suggesting low toxicity?

Inconsistencies in cell viability data when using natural compounds like this compound, which is a polyphenol, are often due to interference with common assay methods.[4][5][6] Many widely-used assays, such as those based on tetrazolium salts (MTT, MTS, XTT), rely on cellular metabolic reduction. Polyphenols can directly reduce these reagents, leading to a false signal of high cell viability and an underestimation of the compound's antiproliferative or cytotoxic effects.[4][7] For example, studies with the green tea polyphenol EGCG showed a twofold underestimation of its anti-proliferative effect when using MTT or MTS assays compared to methods that directly measure ATP or DNA.[4][5]

Q3: Which cell viability assays are recommended for use with polyphenols like this compound?

To avoid misleading results, it is advisable to use assays that are less susceptible to interference from colored or redox-active compounds.[7][8]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells via a luminescent signal and are generally less prone to colorimetric or fluorescent interference.[7]

  • DNA-Based Assays: Quantifying DNA content provides a direct measure of cell number.

  • Direct Cell Counting: Methods like Trypan Blue exclusion, while lower-throughput, provide a direct count of viable cells.

  • LDH Release Assays: These colorimetric assays measure lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant, which can minimize interference from the compound interacting directly with cells and assay dyes.[7][8]

  • Fluorescence-Based Assays (e.g., AlamarBlue/Resazurin (B115843), DRAQ7): While some natural products can be fluorescent, these assays can be a good alternative. It is crucial to include proper controls to check for intrinsic fluorescence of the compound.[6][7] DRAQ7, a far-red fluorescent dye that stains the nuclei of dead cells, has been shown to be a better alternative than MTT for measuring the viability of glioma cells treated with brightly colored polyphenols.[6][9]

Q4: How can I design my experiment to control for assay interference?

Including proper controls is critical. A key control is a "cell-free" experiment where you add this compound at the same concentrations used in your main experiment to wells containing only culture medium and the assay reagent. This will reveal if the compound directly reacts with the reagent, allowing you to subtract this background signal from your experimental readings.[7]

Q5: What is a typical effective concentration range and incubation time for this compound?

The effective concentration can vary significantly depending on the cell line and the biological endpoint being measured. For initial screening, it is recommended to test a broad range of concentrations (e.g., from nanomolar to high micromolar).[8] One study on H9c2 cardiomyocytes calculated the IC50 value of this compound to be 129.9 μM, indicating that its cytotoxicity could be considered low at concentrations below this.[1]

Incubation times should also be optimized. A standard approach is to test at 24, 48, and 72 hours to capture both early and late cellular responses.[8]

Troubleshooting Guide

Problem: I am observing a high background signal in my MTT/MTS assay, even in cell-free wells.

  • Cause: This strongly suggests that this compound is directly reducing the tetrazolium salt (MTT or MTS) into its colored formazan (B1609692) product.[7] This is a known issue with antioxidant compounds like polyphenols.

  • Solution:

    • Quantify the Interference: Run a parallel cell-free plate with the same concentrations of this compound. Subtract the absorbance from these wells from your experimental wells.[7]

    • Switch Assays: For more reliable results, switch to a non-colorimetric or non-redox-based assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a direct cell counting method.[7]

Problem: The calculated IC50 value for this compound seems too high, suggesting it is not very potent.

  • Cause: If you are using an MTT or MTS-based assay, the direct reduction of the reagent by this compound can mask its true cytotoxic effect, leading to an artificially high IC50 value.[4][5]

  • Solution:

    • Confirm with an Orthogonal Assay: Validate your findings using a different method that works on a different principle, such as an LDH release assay for membrane integrity or a direct cell count.[8]

    • Review Incubation Time: The cytotoxic effects of some compounds may only be apparent after longer exposure times. Consider extending your incubation period (e.g., to 72 hours).[8]

    • Check Compound Stability: Ensure your this compound stock is freshly prepared and has not degraded. Protect it from light if it is light-sensitive.[8]

Problem: My results with this compound are not reproducible.

  • Cause: High variability can stem from several sources, including inconsistent cell seeding, edge effects in microplates, or precipitation of the compound at higher concentrations.[8]

  • Solution:

    • Ensure Homogenous Cell Seeding: Make sure your cell suspension is thoroughly mixed before and during plating.

    • Mitigate Edge Effects: Avoid using the outer wells of the microplate, as they are prone to evaporation. Instead, fill them with sterile PBS or medium.[8]

    • Check for Precipitation: Visually inspect the wells under a microscope after adding this compound to ensure it has not precipitated out of solution. If it has, you may need to adjust the solvent or concentration.[8]

    • Use Healthy Cells: Use cells that are in the logarithmic growth phase and have a low passage number to ensure a consistent physiological state.[8]

Data Presentation

Table 1: Reported Cytotoxicity of this compound

Cell LineAssayIncubation TimeIC50 ValueSource
H9c2MTTNot Specified129.9 µM[1]

Table 2: Comparison of Common Cell Viability Assays for Use with Polyphenols

Assay TypePrincipleAdvantages for PolyphenolsPotential Challenges
Tetrazolium-Based (MTT, MTS, XTT) Metabolic reduction of a salt to a colored formazan product.Widely used, well-established.High risk of interference due to direct reduction by polyphenols, leading to false positives (high viability).[4][5][6]
Resazurin-Based (AlamarBlue®) Metabolic reduction of non-fluorescent resazurin to fluorescent resorufin.More sensitive than MTT; non-toxic, allowing for continuous monitoring.[10][11]Potential for interference if the compound is also fluorescent or a strong reducing agent.[7]
ATP-Based (CellTiter-Glo®) Luciferase-based measurement of ATP present in viable cells.Low risk of interference from colored or fluorescent compounds.[7]Reagent cost can be higher.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes.Measures cytotoxicity directly; compound is less likely to interfere with the enzyme assay in the supernatant.[7][8]Measures cell death, not just changes in proliferation.
DNA Staining / Cell Counting Dyes that stain DNA of dead cells (e.g., DRAQ7) or direct counting (Trypan Blue).Gold standard ; provides a direct measure of viable/dead cells, avoiding metabolic artifacts.[6]Lower throughput; requires specialized equipment for high-content analysis or flow cytometry.

Experimental Protocols

Protocol 1: Cell-Free Interference Control for MTT Assay

This protocol determines if this compound directly reacts with the MTT reagent.

  • Prepare a 96-well plate without cells.

  • Add the same volume of cell culture medium to each well as used in your cellular experiment.

  • Add this compound to the wells in the same range of concentrations used for treating cells. Include vehicle-only controls.

  • Incubate the plate under the same conditions as your main experiment (e.g., 24-72 hours at 37°C, 5% CO₂).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm. A significant signal in these cell-free wells indicates direct reduction of MTT by this compound.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is a recommended alternative assay with a lower probability of interference.

  • Seed cells in an opaque-walled 96-well plate (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Seed Cells in 96-well Plate B Prepare this compound Dilutions C Treat Cells with this compound (24, 48, 72h incubation) A->C B->C D Run Parallel Cell-Free Control Plate (this compound + Medium Only) B->D E Add Viability Reagent (e.g., MTT, ATP-based) C->E D->E F Measure Signal (Absorbance/Luminescence) E->F G Data Analysis: Subtract Cell-Free Control Signal F->G H Calculate % Viability & IC50 G->H

Caption: Experimental workflow for assessing cell viability.

Troubleshooting_Tree node_q node_q node_s node_s start Unexpected Viability Result? q1 High signal in cell-free control? start->q1 q2 Results not reproducible? q1->q2 No s1 Compound interferes with assay. 1. Subtract background. 2. Switch to a non-redox assay (e.g., ATP-based). q1->s1 Yes q3 IC50 seems too high? q2->q3 No s2 Check for: - Inconsistent cell seeding - Edge effects - Compound precipitation q2->s2 Yes s3 Assay interference may be masking toxicity. Confirm with an orthogonal assay (e.g., LDH, Cell Counting). q3->s3 Yes s4 Proceed with data analysis. q3->s4 No

Caption: Troubleshooting decision tree for viability assays.

MTT_Interference cluster_cell Standard Assay Pathway cluster_compound Interference Pathway A Viable Cell (Mitochondrial Reductases) C Formazan (Purple, Insoluble) A->C Reduces B MTT (Yellow, Soluble) D This compound (Polyphenol) F Formazan (Purple, Insoluble) D->F Directly Reduces E MTT (Yellow, Soluble) Result False High Viability Signal F->Result Leads to

Caption: Mechanism of MTT assay interference by polyphenols.

References

Validation & Comparative

Validating the Cardioprotective Effects of Reynoutrin in Diverse Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical evidence supporting the cardioprotective effects of Reynoutrin. The data is presented to facilitate an objective evaluation of its therapeutic potential against alternative compounds in various models of cardiac injury.

Ischemia-Reperfusion Injury

This compound has demonstrated significant cardioprotective effects in a rat model of ischemic heart failure induced by permanent left anterior descending (LAD) coronary artery ligation.[1][2][3] Treatment with this compound has been shown to improve cardiac function, reduce inflammation and oxidative stress, and attenuate myocardial fibrosis.[1][2][3]

Comparative Efficacy of this compound in Ischemic Heart Failure
ParameterControl (Ischemic Heart Failure)This compound (25 mg/kg)This compound (50 mg/kg)
Cardiac Function
Left Ventricular Ejection Fraction (LVEF, %)↑↑
Left Ventricular Fractional Shortening (LVFS, %)↑↑
Inflammation
Tumor Necrosis Factor-α (TNF-α, pg/mL)↓↓
Interleukin-6 (IL-6, pg/mL)↓↓
Oxidative Stress
Superoxide Dismutase (SOD, U/mg protein)↑↑
Malondialdehyde (MDA, nmol/mg protein)↓↓
Myocardial Fibrosis
Collagen Deposition (%)↓↓

Data synthesized from Yang et al., 2021. Arrows indicate the direction of change relative to the sham-operated group. The number of arrows indicates the magnitude of the effect.

Signaling Pathway: this compound in Ischemic Heart Failure

This compound exerts its cardioprotective effects in ischemic heart failure primarily through the upregulation of S100 calcium-binding protein A1 (S100A1).[1][2][3] This leads to the downstream inhibition of matrix metalloproteinases (MMP2, MMP9) and the NF-κB signaling pathway, ultimately reducing inflammation, oxidative stress, and fibrosis.[1][2][3]

Reynoutrin_IHF_Pathway This compound This compound S100A1 S100A1 This compound->S100A1 Upregulates NF_kB NF-κB (p-p65) S100A1->NF_kB Inhibits MMPs MMP2, MMP9 S100A1->MMPs Inhibits Inflammation Inflammation NF_kB->Inflammation Oxidative_Stress Oxidative Stress NF_kB->Oxidative_Stress Fibrosis Myocardial Fibrosis MMPs->Fibrosis Cardioprotection Cardioprotection

This compound's cardioprotective signaling pathway in ischemic heart failure.

Doxorubicin-Induced Cardiotoxicity

Direct preclinical studies on the efficacy of this compound in doxorubicin-induced cardiotoxicity are currently unavailable. However, the flavonoid Rutin, which shares structural similarities with this compound, has shown protective effects in this model. Rutin has been found to mitigate doxorubicin-induced cardiac dysfunction by inhibiting excessive autophagy and apoptosis through the activation of the Akt signaling pathway.

Comparative Efficacy of Rutin in Doxorubicin-Induced Cardiotoxicity
ParameterControl (Doxorubicin)Rutin
Cardiac Function
Left Ventricular Ejection Fraction (LVEF, %)
Apoptosis
TUNEL-positive cells (%)
Autophagy
LC3-II/LC3-I ratio

Data synthesized from Ma et al., 2017.

Signaling Pathway: Rutin in Doxorubicin-Induced Cardiotoxicity

Rutin_DOX_Pathway Rutin Rutin Akt Akt Rutin->Akt Activates Autophagy Excessive Autophagy Akt->Autophagy Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Cardiotoxicity Cardiotoxicity Autophagy->Cardiotoxicity Apoptosis->Cardiotoxicity Cardioprotection Cardioprotection

Rutin's protective signaling pathway in doxorubicin-induced cardiotoxicity.

Diabetic Cardiomyopathy

Similar to the doxorubicin (B1662922) model, direct evidence for this compound's effects in diabetic cardiomyopathy is lacking. Quercetin, another related flavonoid, has been studied in this context and has been shown to ameliorate diabetic cardiomyopathy by inhibiting oxidative stress and pyroptosis through the activation of the Nrf2 signaling pathway.[4][5]

Comparative Efficacy of Quercetin in Diabetic Cardiomyopathy
ParameterControl (Diabetic)Quercetin
Oxidative Stress
Reactive Oxygen Species (ROS)
Pyroptosis
NLRP3 Inflammasome Activation
Myocardial Fibrosis
Collagen Deposition (%)

Data synthesized from Wei et al., 2023.

Signaling Pathway: Quercetin in Diabetic Cardiomyopathy

Quercetin_DCM_Pathway Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 Activates Pyroptosis Pyroptosis Quercetin->Pyroptosis Inhibits Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC, SOD) Nrf2->Antioxidant_Enzymes Upregulates ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenges ROS->Pyroptosis Induces Diabetic_Cardiomyopathy Diabetic Cardiomyopathy Pyroptosis->Diabetic_Cardiomyopathy Cardioprotection Cardioprotection

Quercetin's protective signaling pathway in diabetic cardiomyopathy.

Experimental Protocols

Ischemic Heart Failure Model (LAD Ligation)
  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Intubation and Ventilation: The trachea is intubated, and the animal is connected to a rodent ventilator.

  • Thoracotomy: A left thoracotomy is performed to expose the heart.

  • LAD Ligation: The left anterior descending coronary artery is ligated with a suture. Myocardial ischemia is confirmed by the observation of regional cyanosis.

  • Closure: The chest is closed in layers, and the animal is allowed to recover.

  • Drug Administration: this compound (or vehicle) is administered orally once daily for the duration of the study.

  • Functional Assessment: Cardiac function is assessed by echocardiography at specified time points.

  • Tissue Collection: At the end of the study, hearts are harvested for histological and molecular analysis.

Doxorubicin-Induced Cardiotoxicity Model
  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are used.

  • Doxorubicin Administration: Doxorubicin is administered via intraperitoneal injection at a cumulative dose of 15-20 mg/kg over a period of 2-3 weeks.

  • Drug/Compound Administration: Rutin (or vehicle) is administered orally or intraperitoneally according to the study design.

  • Monitoring: Body weight and general health are monitored throughout the experiment.

  • Functional Assessment: Echocardiography is performed to assess cardiac function.

  • Tissue Collection: Hearts are collected for histological and biochemical analyses.

Diabetic Cardiomyopathy Model
  • Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 50-65 mg/kg.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.

  • Drug/Compound Administration: Quercetin (or vehicle) is administered orally for a specified duration.

  • Functional and Metabolic Monitoring: Cardiac function is assessed by echocardiography, and metabolic parameters (e.g., blood glucose, lipids) are monitored.

Experimental Workflow

Experimental_Workflow cluster_model Preclinical Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase Model_Induction Disease Model Induction (LAD Ligation, Doxorubicin, or STZ) Treatment This compound/Comparator Administration Model_Induction->Treatment Functional_Assessment Cardiac Function Assessment (Echocardiography) Treatment->Functional_Assessment Biochemical_Analysis Biochemical Analysis (Inflammatory & Oxidative Stress Markers) Functional_Assessment->Biochemical_Analysis Histological_Analysis Histological Analysis (Fibrosis, Apoptosis) Biochemical_Analysis->Histological_Analysis Molecular_Analysis Molecular Analysis (Western Blot) Histological_Analysis->Molecular_Analysis

General experimental workflow for preclinical cardiac studies.

Key Experimental Methodologies

Echocardiography

Transthoracic echocardiography is performed on anesthetized animals using a high-frequency ultrasound system. Standard M-mode and two-dimensional imaging are used to measure left ventricular dimensions, ejection fraction, and fractional shortening.

Western Blotting

Cardiac tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., S100A1, p-p65, Akt, Nrf2). Horseradish peroxidase-conjugated secondary antibodies and chemiluminescence are used for detection.

Masson's Trichrome Staining

Heart tissue sections are stained with Masson's trichrome to visualize collagen fibers (blue), indicative of myocardial fibrosis, against the myocardium (red). The fibrotic area is quantified using image analysis software.

References

Reynoutrin vs. Quercetin: A Comparative Analysis of Their Impact on Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the effects of Reynoutrin and its aglycone, Quercetin, on cancer cell migration. While Quercetin demonstrates potent inhibitory effects on the migratory and invasive capabilities of various cancer cell lines, current evidence suggests that this compound does not share these anti-migratory properties.

This comparison guide provides a detailed analysis of the available experimental data, methodologies, and underlying molecular mechanisms to offer researchers, scientists, and drug development professionals a clear understanding of the differential activities of these two flavonoids in the context of cancer metastasis.

Executive Summary of Findings

Extensive research has established Quercetin as a promising anti-metastatic agent, with numerous studies detailing its ability to impede cancer cell migration and invasion. In contrast, the direct comparative data available for this compound, a glycoside derivative of Quercetin, indicates a lack of significant inhibitory effect on these processes. A key study directly comparing the two compounds found that while this compound exhibits some cytotoxicity towards breast cancer cells, it does not inhibit their migration or colony-forming abilities, unlike Quercetin, which shows significant inhibition[1][2].

Quantitative Data Comparison

The following tables summarize the quantitative data from a comparative study on the effects of this compound and Quercetin on breast cancer cell lines.

Table 1: Comparative Effect on Cell Viability (Cytotoxicity)

CompoundCell LineConcentrationIncubation TimeResult
This compoundBreast Cancer CellsIC50: 400 µg/ml24h & 48hMarkedly inhibits cell viability[3][4]
QuercetinBreast Cancer CellsIC50: 400 µg/ml24h & 48hInhibits cell viability[3][4]
Cisplatin (Reference)Breast Cancer CellsIC50: 400 µg/ml24h & 48hPotent anti-cancer drug[4]

Table 2: Comparative Effect on Cell Migration and Colony Formation

CompoundAssayCell LinesObservation
This compoundWound Healing (Migration)CRL-4010, MCF7, MDA-MB-231No marked inhibitory activity[1][2]
This compoundColony FormationCRL-4010, MCF7, MDA-MB-231Not significantly altered[2]
QuercetinWound Healing (Migration)CRL-4010, MCF7, MDA-MB-231Significantly interfered with migration (p=0.039 for CRL-4010)[1][2]
QuercetinColony FormationCRL-4010, MCF7, MDA-MB-231Significant inhibition (p=0.039 for CRL-4010)[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and Quercetin.

Cell Culture

CRL-4010 (normal breast epithelial cells), MCF7 (ER-positive breast cancer cells), and MDA-MB-231 (triple-negative breast cancer cells) were used. The specific culture conditions, including media, supplements, and incubation parameters, should be followed as per standard laboratory protocols for these cell lines.

Cytotoxicity Assay
  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • Treatment: Varying concentrations of this compound, Quercetin, and Cisplatin were applied to the cells.

  • Incubation: The treated cells were incubated for 24 and 48 hours.

  • Analysis: Cell viability was assessed using a standard method such as the MTT assay to determine the IC50 concentration (the concentration at which 50% of cells are inhibited).

Wound Healing (Migration) Assay
  • Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile pipette tip was used to create a uniform scratch (wound) in the cell monolayer.

  • Treatment: The cells were treated with the test compounds (this compound or Quercetin) or control vehicle (e.g., DMSO).

  • Imaging: The wounded area was photographed at 0 hours and at subsequent time points (e.g., every 24 hours) using an inverted microscope.

  • Analysis: The rate of wound closure was measured and analyzed using imaging software like ImageJ to quantify cell migration.

Colony Formation Assay
  • Cell Seeding: A low density of cells (e.g., 1000 cells/well) was seeded in 12-well plates and incubated overnight.

  • Treatment: The cells were treated with various doses of the test substances. The medium was changed after 24 hours.

  • Incubation: The cells were incubated for a period that allows for colony formation (typically 1-2 weeks), with the medium being refreshed every three days.

  • Staining and Counting: The colonies were fixed, stained (e.g., with crystal violet), and the number of colonies was counted.

Signaling Pathways and Molecular Mechanisms

Quercetin's inhibitory effect on cancer cell migration is attributed to its modulation of several key signaling pathways. In contrast, the lack of a significant anti-migratory effect by this compound suggests it may not effectively target these pathways.

Quercetin's Anti-Migratory Mechanisms

Quercetin has been shown to inhibit cancer cell migration and invasion by downregulating the expression and activity of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key step in metastasis. The regulation of MMPs by Quercetin is often mediated through the inhibition of signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway. By inhibiting this pathway, Quercetin can suppress the downstream signaling that leads to MMP production and activation.

Quercetin_Signaling_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Akt Akt PI3K->Akt Activates MMPs MMPs (MMP-2, MMP-9) Akt->MMPs Upregulates Migration Cell Migration & Invasion MMPs->Migration Promotes

Caption: Quercetin's inhibition of the PI3K/Akt pathway.

This compound's Lack of Anti-Migratory Effect

The available data suggests that this compound does not significantly inhibit cancer cell migration. This could be due to several factors, including its different chemical structure (the presence of a xyloside group) which may affect its cellular uptake, bioavailability, or interaction with molecular targets within the cell. It is possible that this compound is not effectively metabolized to Quercetin within the cancer cells, or that the glycoside form itself is not active against the signaling pathways that regulate cell migration.

Experimental_Workflow Start Cancer Cell Lines (CRL-4010, MCF7, MDA-MB-231) Treatment Treatment with This compound or Quercetin Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Migration Wound Healing Assay Treatment->Migration Colony Colony Formation Assay Treatment->Colony Analysis Data Analysis and Comparison Cytotoxicity->Analysis Migration->Analysis Colony->Analysis

Caption: Workflow for comparing this compound and Quercetin.

Conclusion

The current body of evidence strongly indicates that Quercetin possesses significant anti-migratory and anti-invasive properties against cancer cells, making it a subject of considerable interest for cancer therapy research. In stark contrast, its glycoside derivative, this compound, appears to lack these crucial anti-metastatic effects, despite exhibiting some level of cytotoxicity. This disparity underscores the importance of the aglycone structure of Quercetin for its anti-migratory activity.

For researchers and drug development professionals, these findings suggest that while this compound may have other biological activities, its potential as an anti-metastatic agent is questionable based on current data. Future research should focus on further elucidating the structure-activity relationship of Quercetin and its derivatives to design more potent and specific inhibitors of cancer cell migration. More detailed studies are also needed to fully understand the metabolic fate of this compound in cancer cells and to confirm its lack of anti-migratory effects across a broader range of cancer types.

References

Reynoutrin's Antioxidant Power: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, reynoutrin (B192238) (quercetin-3-O-xyloside) has garnered attention for its potential therapeutic properties, including its antioxidant effects.[1][2] This guide offers a comparative analysis of the antioxidant capacity of this compound against other well-researched flavonoids, providing drug development professionals, researchers, and scientists with quantitative data, detailed experimental protocols, and visualizations of key cellular mechanisms.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals, commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.

While data on pure this compound is limited in direct comparative studies, a study on an ethyl acetate (B1210297) fraction rich in this compound provides valuable insight into its potential. This fraction demonstrated significant radical scavenging activity.[2][3] For a comprehensive comparison, the table below includes IC50 values for this this compound-rich fraction alongside those of other prominent flavonoids such as quercetin, rutin, and isoquercitrin.

FlavonoidDPPH Assay (IC50)ABTS Assay (IC50)Source(s)
This compound-rich Fraction 2.37 ± 0.02 µg/mL 1.49 ± 0.02 µg/mL [2][3]
Quercetin9.44 µg/mL1.46 µM[4]
Quercetin0.55 µg/mL1.17 µg/mL[5]
Rutin15.88 µg/mL7.15 µM[4]
Rutin29.63 µg/mL5.34 µg/mL[5]
IsoquercitrinNot widely reportedNot widely reported

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for the this compound-rich fraction suggests a high antioxidant potential.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. Below are detailed methodologies for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate or test tubes, add various concentrations of the flavonoid sample to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the flavonoid concentration.[6][7][8][9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Procedure:

  • ABTS•+ Generation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Various concentrations of the flavonoid sample are added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[11][12][13][14][15]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex, which results in a colored product.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a FeCl₃ solution.

  • Reaction Mixture: A small volume of the flavonoid sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).

  • Measurement: The absorbance of the solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox), and the results are expressed as equivalents of the standard.[16][17][18][19][20]

Signaling Pathways and Experimental Workflows

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (e.g., this compound) Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by flavonoids.

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of flavonoids using common in vitro assays.

Antioxidant_Assay_Workflow Start Start: Flavonoid Sample Preparation Sample Preparation (Dissolution & Serial Dilution) Start->Preparation Assay_Selection Select Assay Preparation->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH e.g. ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis End End: Comparative Results Analysis->End

Caption: Generalized workflow for antioxidant activity assays.

References

Confirming S100A1 as a Direct Molecular Target of Reynoutrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the direct molecular interaction between the natural flavonoid, Reynoutrin, and the S100 calcium-binding protein A1 (S100A1). While existing research points to a significant functional relationship, direct binding has yet to be conclusively demonstrated. This document outlines the necessary experimental protocols to confirm this interaction and compares the potential therapeutic profile of this compound with established S100A1 inhibitors.

Existing Evidence: A Functional Link

A study in a rat model of ischemic heart failure (IHF) has established a strong functional connection between this compound and S100A1.[1][2][3][4] Treatment with this compound was found to significantly up-regulate the protein expression of S100A1 in myocardial tissue.[1][2][3][4] Crucially, the therapeutic effects of this compound—including improved cardiac function, reduced inflammation, and decreased apoptosis—were significantly reversed when S100A1 expression was knocked down.[1][2][3][4] This suggests that S100A1 is a critical downstream mediator of this compound's cardioprotective effects. However, this study did not confirm a direct binding interaction.

Proposed Experiments for Direct Binding Validation

To confirm that S100A1 is a direct molecular target of this compound, a series of biophysical assays are proposed. These experiments are designed to provide quantitative data on binding affinity and target engagement within a cellular context.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time kinetics of molecular interactions. It will be used to determine the binding affinity (K D), and the association (k a ) and dissociation (k d ) rates of this compound to purified S100A1 protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein. This assay will be crucial to verify that this compound interacts with S100A1 within intact cells.

Microscale Thermophoresis (MST) for In-Solution Affinity

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand. This technique provides a sensitive determination of binding affinity in solution and requires minimal sample consumption.

Comparative Data Analysis

The following tables are structured to present the hypothetical data from the proposed experiments, comparing this compound with Pentamidine, a known S100 protein inhibitor.[5][6][7][8]

Table 1: Binding Kinetics and Affinity Data
CompoundTargetMethodK D (μM)k a (1/Ms)k d (1/s)
This compoundS100A1SPR (Proposed)ValueValueValue
This compoundS100A1MST (Proposed)ValueN/AN/A
PentamidineS100PNMR48.74[7][8]N/AN/A
PentamidineS100A4In vitro assaysMicromolar range[9]N/AN/A

This table will be populated with the experimental results to directly compare the binding affinities.

Table 2: Cellular Target Engagement Data
CompoundTargetMethodCell LineThermal Shift (ΔT m in °C)EC 50 (μM)
This compoundS100A1CETSA (Proposed)CardiomyocytesValueValue
PentamidineS100BCellular AssaysMALME-3MN/AValue[6]

This table will provide evidence of target engagement in a physiological context.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol
  • Immobilization of S100A1:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified human S100A1 protein (at 10-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (approx. 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of this compound (e.g., 0.1 to 100 µM) in a running buffer (e.g., HBS-EP+ buffer).

    • Inject the this compound solutions over the S100A1-immobilized surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each concentration with a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters (k a , k d ) and the equilibrium dissociation constant (K D ).

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment:

    • Culture a suitable cell line (e.g., human cardiomyocytes) to ~80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for S100A1.

  • Data Analysis:

    • Quantify the band intensities at each temperature. Plot the percentage of soluble S100A1 as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Microscale Thermophoresis (MST) Protocol
  • Protein Labeling:

    • Label purified S100A1 with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation) according to the manufacturer's protocol. The final concentration of labeled S100A1 should be kept constant (e.g., 20-50 nM).

  • Sample Preparation:

    • Prepare a 16-point serial dilution of this compound in MST buffer (e.g., PBS with 0.05% Tween-20).

    • Mix each this compound dilution with the labeled S100A1 solution and incubate briefly.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement using an MST instrument (e.g., Monolith NT.115).

  • Data Analysis:

    • Plot the change in normalized fluorescence against the logarithm of the this compound concentration.

    • Fit the resulting binding curve to the appropriate model to determine the K D value.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 This compound's Proposed Direct Action on S100A1 cluster_1 Known Downstream Effects of S100A1 This compound This compound S100A1 S100A1 This compound->S100A1 Direct Binding (Hypothesized) SERCA2a SERCA2a Activity S100A1->SERCA2a RyR Ryanodine Receptor (RyR) Modulation S100A1->RyR Contractility Myocardial Contractility SERCA2a->Contractility RyR->Contractility cluster_0 Surface Plasmon Resonance (SPR) Workflow A Immobilize S100A1 on Sensor Chip B Inject this compound (Analyte) A->B C Measure Association and Dissociation B->C D Calculate Kd, ka, kd C->D cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow E Treat Cells with This compound F Heat Challenge (Temperature Gradient) E->F G Lyse Cells & Separate Soluble Fraction F->G H Western Blot for S100A1 G->H I Analyze Thermal Shift H->I

References

Reynoutrin's Cardioprotective Efficacy: A Comparative Analysis Across Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Reynoutrin's efficacy in a preclinical model of ischemic heart failure. Due to a lack of direct studies on this compound in other heart failure paradigms, this guide presents a comparative analysis with structurally similar flavonoids and other natural compounds in established models of cardiac stress, offering insights into potential broader applications and highlighting areas for future research.

Ischemic Heart Failure Model: this compound's Therapeutic Potential

A pivotal study has demonstrated the significant cardioprotective effects of this compound in a rat model of ischemic heart failure induced by permanent ligation of the left anterior descending (LAD) coronary artery.[1][2][3] This model mimics the pathological cascade following a myocardial infarction, a common cause of heart failure in humans.

This compound treatment demonstrated a dose-dependent improvement in cardiac function, reduction of inflammation and oxidative stress, and attenuation of adverse cardiac remodeling.[1][2][3] The most effective dose was identified as 50 mg/kg.[1][3]

Quantitative Efficacy of this compound in Ischemic Heart Failure
ParameterIHF Model (Ischemic Heart Failure)This compound (50 mg/kg) + IHFMechanism of Action
Cardiac Function
Left Ventricular Ejection Fraction (LVEF)Significantly DecreasedSignificantly IncreasedUpregulation of S100A1[1][2][3]
Left Ventricular Fractional Shortening (LVFS)Significantly DecreasedSignificantly Increased
Left Ventricular End-Diastolic Diameter (LVEDD)Significantly IncreasedSignificantly Decreased
Left Ventricular End-Systolic Diameter (LVESD)Significantly IncreasedSignificantly Decreased
Inflammation
Tumor Necrosis Factor-α (TNF-α)Significantly IncreasedSignificantly DecreasedInhibition of NF-κB transcriptional activity[2]
Interleukin-6 (IL-6)Significantly IncreasedSignificantly Decreased
Oxidative Stress
Superoxide Dismutase (SOD)Significantly DecreasedSignificantly IncreasedAntioxidant properties[1]
Malondialdehyde (MDA)Significantly IncreasedSignificantly Decreased
Cardiac Remodeling
Myocardial Infarct SizeSignificantly IncreasedSignificantly Decreased
Cardiomyocyte ApoptosisSignificantly IncreasedSignificantly Decreased
Myocardial FibrosisSignificantly IncreasedSignificantly DecreasedDownregulation of TGF-β1, MMP2, and MMP9[2]

Comparative Efficacy in Other Heart Failure Models

Direct experimental data on this compound in other heart failure models is not currently available. However, studies on structurally related flavonoids and other natural compounds in different preclinical models provide a valuable comparative perspective on potential therapeutic mechanisms.

Doxorubicin-Induced Cardiotoxicity

Doxorubicin is a potent anticancer drug limited by its dose-dependent cardiotoxicity.[4][5] The flavonoid Rutin has been shown to alleviate doxorubicin-induced cardiac dysfunction by inhibiting excessive autophagy and apoptosis, mediated through Akt activation.[4]

Pressure Overload-Induced Cardiac Hypertrophy

This model, often induced by transverse aortic constriction (TAC), mimics hypertension-induced heart failure.[6] Naringenin , a flavonoid found in grapefruit, has been shown to attenuate cardiac hypertrophy, interstitial fibrosis, and improve left ventricular function in pressure-overloaded mice.[7] Its mechanism is associated with the inhibition of PI3K/Akt, ERK, and JNK signaling pathways.[7]

Diabetic Cardiomyopathy

Diabetic cardiomyopathy is a major complication of diabetes characterized by cardiac dysfunction in the absence of coronary artery disease.[8][9] Quercetin , a flavonoid structurally similar to this compound, has demonstrated protective effects by targeting multiple pathways, including oxidative stress, inflammation, and fibrosis.[10]

Angiotensin II-Induced Cardiac Remodeling

Chronic elevation of Angiotensin II (Ang II) contributes to cardiac fibrosis and remodeling.[11][12] Rhein , an active component of rhubarb, has been shown to suppress Ang II-induced cardiac hypertrophy, fibrosis, and oxidative stress through the AMPK–FGF23 axis.[1]

Experimental Protocols

Ischemic Heart Failure Model (LAD Ligation)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Heart Failure: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction and subsequent ischemic heart failure.[1][2][3][11]

  • Treatment: this compound is administered at different doses (e.g., 25 and 50 mg/kg) for a specified period following LAD ligation.[1][3]

  • Assessment of Cardiac Function: Echocardiography is used to measure LVEF, LVFS, LVEDD, and LVESD.[1][3]

  • Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Myocardial levels of oxidative stress markers (SOD, MDA) are determined using specific assay kits.[1]

  • Histological Analysis: Myocardial infarct size is assessed using TTC staining. Cardiomyocyte apoptosis is detected by TUNEL staining. Myocardial fibrosis is evaluated with Masson's trichrome staining.[1][3]

  • Western Blotting: Protein expression levels of S100A1, MMP2, MMP9, p-p65, and TGF-β1 in the left ventricular myocardial tissue are determined.[2]

Signaling Pathways and Experimental Workflow

The cardioprotective effects of this compound in ischemic heart failure are primarily mediated through the upregulation of S100 calcium-binding protein A1 (S100A1).[1][2][3]

Reynoutrin_Signaling_Pathway This compound This compound S100A1 S100A1 This compound->S100A1 Upregulates NFkB NF-κB S100A1->NFkB Inhibits MMPs MMP2/MMP9 S100A1->MMPs Inhibits TGFb1 TGF-β1 S100A1->TGFb1 Inhibits Apoptosis Cardiomyocyte Apoptosis S100A1->Apoptosis Inhibits OxidativeStress Oxidative Stress S100A1->OxidativeStress Inhibits Inflammation Inflammation NFkB->Inflammation Fibrosis Myocardial Fibrosis MMPs->Fibrosis TGFb1->Fibrosis HeartFailure Ischemic Heart Failure Improvement Inflammation->HeartFailure Fibrosis->HeartFailure Apoptosis->HeartFailure OxidativeStress->HeartFailure

Caption: this compound's signaling pathway in ischemic heart failure.

Experimental_Workflow Model Ischemic Heart Failure Model (LAD Ligation in Rats) Treatment This compound Administration (e.g., 25, 50 mg/kg) Model->Treatment Assessment Efficacy Assessment Treatment->Assessment CardiacFunction Cardiac Function (Echocardiography) Assessment->CardiacFunction Biomarkers Inflammation & Oxidative Stress (ELISA, Assay Kits) Assessment->Biomarkers Histology Cardiac Remodeling (TTC, TUNEL, Masson) Assessment->Histology Mechanism Mechanism of Action (Western Blot for S100A1, etc.) Assessment->Mechanism

Caption: Experimental workflow for evaluating this compound's efficacy.

References

A Comparative Analysis of the Bioactivities of Reynoutrin and Isoquercitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two structurally related flavonoid glycosides, Reynoutrin (Quercetin-3-O-xyloside) and Isoquercitrin (Quercetin-3-O-glucoside). While both compounds share the same quercetin (B1663063) aglycone, the difference in their sugar moieties leads to distinct biological activities. This document summarizes the available experimental data on their antioxidant, anti-inflammatory, and anticancer effects, presents detailed experimental protocols for key assays, and visualizes the signaling pathways they modulate.

Data Presentation: A Side-by-Side Look at Bioactivity

The following tables summarize the quantitative data available for the antioxidant, anti-inflammatory, and anticancer activities of this compound and Isoquercitrin. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research efforts.

Table 1: Comparative Antioxidant Activity
AssayThis compoundIsoquercitrinNotes
DPPH Radical Scavenging Data not availableIC50: 21.6 mM[1]Isoquercitrin demonstrates potent free radical scavenging activity.
Superoxide (B77818) Anion Scavenging Data not availableIC50: 78.16 ± 4.83 µM[2]Isoquercitrin effectively scavenges superoxide radicals.
Lipid Peroxidation Inhibition Data not availableIC50: 1.04 µM (in rat brain homogenates)[3]Isoquercitrin shows strong inhibition of lipid peroxidation.
Cellular Oxidative Stress ↑ SOD activity, ↓ MDA levels (in vivo)[4]Scavenges intracellular ROS (H₂O₂, OH•, O₂⁻•)[3]Both compounds exhibit protective effects against cellular oxidative stress, though measured by different parameters.
Table 2: Comparative Anti-inflammatory Activity
Assay/ModelThis compoundIsoquercitrinNotes
Cytokine Inhibition Suppressed TNF-α and IL-6 (in vivo)[4]Significantly reduced IL-6, IL-8, IL-1β, and TNF-α production[5]Both compounds demonstrate inhibition of key pro-inflammatory cytokines.
NF-κB Signaling Inhibited transcriptional activity of NF-κB[4][6]Suppressed NF-κB activation[5][7][8][9]Both compounds target the crucial NF-κB inflammatory pathway.
Table 3: Comparative Anticancer Activity
Cell LineThis compound (IC50)Isoquercitrin (IC50)Notes
H9c2 (Rat Cardiomyoblasts) 129.9 µM (Cytotoxicity)[4]Data not availableThis compound's cytotoxicity suggests potential anticancer effects.
Various Cancer Cell Lines No significant anti-cancer activity reported in some breast cancer cell lines[10]Potent antiproliferative effects in colon, breast, and hepatocellular cancers[11]Isoquercitrin appears to have a broader and more potent anticancer profile based on current literature.

Experimental Protocols: Methodologies for Bioactivity Assessment

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

  • Protocol:

    • Prepare a stock solution of the test compound (this compound or Isoquercitrin) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular oxidative stress.

  • Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants will reduce the rate of DCF formation.

  • Protocol:

    • Seed adherent cells (e.g., HepG2) in a 96-well black plate and culture until confluent.

    • Pre-incubate the cells with DCFH-DA and the test compound for 1 hour.

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a peroxyl radical generator (e.g., AAPH).

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.

    • Quantify the antioxidant activity by comparing the fluorescence in treated and untreated cells.

Anti-inflammatory Activity Assays

1. Cytokine Production Assay (ELISA)

This assay quantifies the levels of specific cytokines released by cells in response to an inflammatory stimulus.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect specific cytokines from cell culture supernatants.

  • Protocol:

    • Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Collect the cell culture supernatant.

    • Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6) and follow the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

2. NF-κB Activation Assay

This assay determines the effect of a compound on the activation of the NF-κB transcription factor.

  • Principle: Activation of NF-κB involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be visualized by immunofluorescence or quantified by Western blotting of nuclear extracts.

  • Protocol (Western Blotting):

    • Treat cells with the test compound and an inflammatory stimulus.

    • Isolate nuclear and cytoplasmic protein fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Visualize the protein bands and quantify the amount of p65 in the nuclear fraction.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability and proliferation.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and Isoquercitrin, as well as a generalized workflow for their comparative bioactivity assessment.

experimental_workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_data Data Analysis This compound This compound Antioxidant Antioxidant This compound->Antioxidant Anti_inflammatory Anti_inflammatory This compound->Anti_inflammatory Anticancer Anticancer This compound->Anticancer Isoquercitrin Isoquercitrin Isoquercitrin->Antioxidant Isoquercitrin->Anti_inflammatory Isoquercitrin->Anticancer Quantitative_Data Quantitative Data (IC50, etc.) Antioxidant->Quantitative_Data Anti_inflammatory->Quantitative_Data Signaling_Pathways Signaling_Pathways Anti_inflammatory->Signaling_Pathways Anticancer->Quantitative_Data Anticancer->Signaling_Pathways Comparative_Analysis Comparative_Analysis Quantitative_Data->Comparative_Analysis Signaling_Pathways->Comparative_Analysis

Caption: General experimental workflow for the comparative bioactivity study of this compound and Isoquercitrin.

reynoutrin_pathways cluster_fyn Fyn Inhibition Pathway cluster_s100a1 S100A1/NF-κB Pathway Reynoutrin_Fyn This compound Fyn Fyn Reynoutrin_Fyn->Fyn inhibits Sirt1_Foxo3a Sirt1/Foxo3a Fyn->Sirt1_Foxo3a inhibits Nrf2 Nrf2 Fyn->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) Sirt1_Foxo3a->Antioxidant_Enzymes activates Nrf2->Antioxidant_Enzymes activates Reynoutrin_S100A1 This compound S100A1 S100A1 Reynoutrin_S100A1->S100A1 upregulates NFkB_S100A1 NF-κB S100A1->NFkB_S100A1 inhibits Inflammation Inflammation NFkB_S100A1->Inflammation promotes

Caption: Signaling pathways modulated by this compound, including Fyn inhibition and S100A1/NF-κB regulation.

isoquercitrin_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (ERK) TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates Isoquercitrin Isoquercitrin Isoquercitrin->MAPK inhibits Isoquercitrin->NFkB inhibits Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes transcription

Caption: The anti-inflammatory mechanism of Isoquercitrin via inhibition of the TLR4-mediated MAPK and NF-κB signaling pathways.

Conclusion

Both this compound and Isoquercitrin exhibit promising antioxidant and anti-inflammatory properties, with Isoquercitrin currently having a more extensively documented profile, particularly in terms of its anticancer activities and quantitative antioxidant capacity. This compound's recently identified role as a Fyn inhibitor opens new avenues for research into its therapeutic potential. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and differential therapeutic applications of these two closely related flavonoids. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full potential of this compound and Isoquercitrin in drug discovery and development.

References

Validating Reynoutrin's Fyn Inhibition Mechanism in Renal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Reynoutrin and other Fyn kinase inhibitors in the context of renal cell function and disease. Experimental data is presented to objectively evaluate their performance, alongside detailed protocols for key validation assays.

Introduction to Fyn Kinase in Renal Pathology

Fyn, a member of the Src family of non-receptor tyrosine kinases, is a critical signaling molecule in renal cells, particularly in podocytes.[1] Its dysregulation is implicated in the pathogenesis of various kidney diseases, including diabetic nephropathy and acute kidney injury.[2][3] Fyn activation can lead to podocyte effacement, proteinuria, and renal fibrosis.[1] Consequently, inhibiting Fyn kinase has emerged as a promising therapeutic strategy for these conditions.

This compound: A Natural Fyn Inhibitor

Recent studies have identified this compound, a flavonoid glycoside, as a potent inhibitor of Fyn kinase.[3] Research indicates that this compound directly interacts with the Fyn protein, leading to the inhibition of both its expression and phosphorylation.[3] This inhibitory action activates downstream antioxidant signaling pathways, such as Sirt1/Foxo3a and Nrf2, which helps to alleviate diabetic renal injury.[3]

Performance Comparison: this compound vs. Alternative Fyn Inhibitors

To provide a clear comparison of this compound with other known Fyn inhibitors, the following tables summarize their inhibitory concentrations and effects on renal cells. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.

Inhibitor Target(s) In Vitro Fyn Inhibition IC50 (nM) Reported Effects in Renal Cells/Models Reference(s)
This compound FynData not availableInhibits Fyn expression and phosphorylation; Activates Sirt1/Foxo3a and Nrf2 pathways; Ameliorates diabetic nephropathy.[3]
Saracatinib (AZD0530) Src family kinases (including Fyn)10Potent inhibitor of Src family kinases.[4]
Dasatinib Multi-kinase inhibitor (including Fyn)Data not available for Fyn specificallyInhibits Lyn and Fyn in mast cells; has been studied in the context of renal cell carcinoma.[5][6]
PP2 Src family kinases (including Fyn)5Potent inhibitor of Lck and Fyn.[4]
Compound Cell Line Assay IC50 / Effect Reference(s)
This compound H9c2 cellsMTT Assay (Cytotoxicity)129.9 µM
Saracatinib (AZD0530) Not specifiedKinase AssayIC50 of 2.7 nM for Src[5]
Dasatinib Renal cell carcinoma cellsCell ProliferationDose-dependent inhibition[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of Fyn inhibition in renal cells.

In Vitro Fyn Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on Fyn kinase activity.

Materials:

  • Recombinant Fyn kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • ATP

  • Substrate (e.g., Poly(Glu:Tyr) 4:1)

  • Test compounds (this compound and alternatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader for luminescence

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase buffer, recombinant Fyn kinase, and the test compound.

  • Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot for Phosphorylated Fyn

This protocol is used to determine the effect of inhibitors on Fyn phosphorylation in renal cells.

Materials:

  • Renal cells (e.g., human renal proximal tubule cells)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-Fyn (specific for the active form) and anti-total-Fyn

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • ECL detection reagents

  • Imaging system

Procedure:

  • Culture renal cells and treat with this compound or other inhibitors at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Fyn antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Fyn antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated Fyn to total Fyn.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the inhibitors on renal cells.

Materials:

  • Renal cells

  • 96-well plates

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed renal cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other inhibitors for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Fyn Inhibition Pathway and Experimental Design

The following diagrams, created using the DOT language, illustrate the key signaling pathway, the experimental workflow for validation, and the logical structure of a comparative study.

Fyn_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., High Glucose) Receptor Receptor Extracellular_Stimuli->Receptor Fyn Fyn Kinase Receptor->Fyn Activation Downstream_Effectors Downstream Effectors (e.g., Nephrin) Fyn->Downstream_Effectors Phosphorylation Antioxidant_Pathways Sirt1/Foxo3a & Nrf2 Activation Fyn->Antioxidant_Pathways Inhibition This compound This compound This compound->Fyn Inhibition This compound->Antioxidant_Pathways Leads to Activation Podocyte_Injury Podocyte Injury & Proteinuria Downstream_Effectors->Podocyte_Injury Cell_Protection Cellular Protection Antioxidant_Pathways->Cell_Protection

Caption: Fyn signaling pathway in renal cells and the inhibitory action of this compound.

Experimental_Workflow start Start kinase_assay In Vitro Fyn Kinase Assay (Determine IC50) start->kinase_assay cell_culture Culture Renal Cells start->cell_culture data_analysis Data Analysis & Comparison kinase_assay->data_analysis treatment Treat with this compound & Other Inhibitors cell_culture->treatment western_blot Western Blot for p-Fyn / Total Fyn treatment->western_blot mtt_assay MTT Assay for Cell Viability treatment->mtt_assay western_blot->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for validating Fyn inhibition in renal cells.

Logical_Relationship hypothesis Hypothesis: This compound inhibits Fyn in renal cells This compound This compound hypothesis->this compound alternatives Alternative Fyn Inhibitors (e.g., Saracatinib, Dasatinib) hypothesis->alternatives control Vehicle Control hypothesis->control in_vitro In Vitro Validation (Kinase Assay) This compound->in_vitro cell_based Cell-Based Validation (Western Blot, MTT) This compound->cell_based alternatives->in_vitro alternatives->cell_based control->in_vitro control->cell_based outcome Comparative Efficacy & Mechanism Validation in_vitro->outcome cell_based->outcome

Caption: Logical design of a study comparing this compound with other Fyn inhibitors.

References

A Comparative Guide to Reynoutrin and its Alternatives for Myocardial Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical evidence for Reynoutrin in treating myocardial fibrosis, benchmarked against established and alternative therapeutic agents. The information is compiled from peer-reviewed studies to facilitate informed decisions in research and development.

Myocardial fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a final common pathway in many cardiac diseases, leading to heart stiffness, dysfunction, and eventual failure. The quest for effective anti-fibrotic therapies is a critical area of cardiovascular research. This guide focuses on the flavonoid this compound and compares its efficacy and mechanism of action with Losartan, an angiotensin II receptor blocker, and Pirfenidone, a broader anti-fibrotic agent.

Comparative Efficacy of Anti-Fibrotic Agents

The following table summarizes the quantitative outcomes from preclinical studies on this compound, Losartan, and Pirfenidone in animal models of myocardial fibrosis.

Parameter This compound Losartan Pirfenidone
Animal Model Ischemic Heart Failure (Rat)[1][2][3][4][5]Exercise-Induced Fibrosis (Rat)[6][7][8], Diabetic Cardiomyopathy (Rat)[9][10]Transverse Aortic Constriction (Mouse)[11][12]
Dosage 25, 50, 100 mg/kg/day (gavage)50 mg/kg/day (oral)[6][7][8], 30 mg/kg/day (gavage)[9][10]200 mg/kg/day (gavage)
Treatment Duration 4 weeks16 weeks[6][7][8], 16 weeks[9][10]4 weeks
Collagen Deposition Significantly reducedSignificantly reducedMarkedly fewer fibrotic areas
TGF-β1 Expression Significantly downregulated[1][2][3]Significantly reducedSignificantly reduced[11]
MMP-2 Expression Significantly downregulated[1][2]Significantly increased mRNANot Reported
MMP-9 Expression Significantly downregulated[1][2]Not ReportedNot Reported
α-SMA Expression Not ReportedNot ReportedNot Reported

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are the detailed methodologies employed in the key studies cited in this guide.

This compound Study Protocol
  • Fibrosis Induction: Myocardial fibrosis was induced in male Sprague-Dawley rats by permanent ligation of the left anterior descending (LAD) coronary artery to create an ischemic heart failure model.[1][2][3]

  • Treatment Administration: this compound was administered daily by oral gavage at doses of 25, 50, and 100 mg/kg for 4 weeks, starting one day after the LAD ligation surgery.

  • Histological Analysis: Myocardial tissue was stained with Masson's trichrome to assess the extent of collagen deposition and fibrosis.

  • Protein Expression Analysis: Western blotting was used to quantify the protein levels of TGF-β1, MMP-2, and MMP-9 in the myocardial tissue.

Losartan Study Protocol (Exercise-Induced Fibrosis Model)
  • Fibrosis Induction: Male Wistar rats were subjected to a vigorous running protocol for 16 weeks to induce cardiac fibrosis.[6][7][8]

  • Treatment Administration: Losartan was administered orally at a dose of 50 mg/kg/day before each training session for 16 weeks.[6][7][8]

  • Histological and Biochemical Analysis: Ventricular collagen deposition was quantified through histological analysis and biochemical assays.

  • Gene and Protein Expression Analysis: mRNA and protein expression of TGF-β1 and MMP-2 were evaluated in all four cardiac chambers.[6]

Pirfenidone Study Protocol
  • Fibrosis Induction: Myocardial fibrosis was induced in mice through transverse aortic constriction (TAC) to create a pressure-overload model of heart failure.[11][12]

  • Treatment Administration: Pirfenidone was administered by oral gavage at a dose of 200 mg/kg/day for 4 weeks, starting one week after the TAC procedure.

  • Histological Analysis: Collagen deposition in myocardial tissue was assessed by histopathological examination.[11]

  • Cytokine and Protein Analysis: The concentrations of TGF-β1 and other inflammatory cytokines in heart homogenates were measured by ELISA, and levels of key proteins were determined by Western blotting.[11]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Reynoutrin_Signaling_Pathway This compound This compound S100A1 S100A1 This compound->S100A1 Upregulates NF_kappa_B NF-κB S100A1->NF_kappa_B Inhibits Transcriptional Activity TGF_beta1 TGF-β1 S100A1->TGF_beta1 Downregulates MMPs MMP-2, MMP-9 S100A1->MMPs Downregulates NF_kappa_B->TGF_beta1 Promotes Expression Myocardial_Fibrosis Myocardial Fibrosis TGF_beta1->Myocardial_Fibrosis Promotes MMPs->Myocardial_Fibrosis Promotes

Caption: Proposed signaling pathway of this compound in attenuating myocardial fibrosis.

Experimental_Workflow cluster_this compound This compound Study cluster_losartan Losartan Study cluster_pirfenidone Pirfenidone Study Induction_R Fibrosis Induction (LAD Ligation in Rats) Treatment_R This compound Administration (25, 50, 100 mg/kg/day) Induction_R->Treatment_R Duration_R 4 Weeks Treatment_R->Duration_R Analysis_R Histological & Protein Analysis Duration_R->Analysis_R Induction_L Fibrosis Induction (Intense Exercise in Rats) Treatment_L Losartan Administration (50 mg/kg/day) Induction_L->Treatment_L Duration_L 16 Weeks Treatment_L->Duration_L Analysis_L Histological, Biochemical, Gene & Protein Analysis Duration_L->Analysis_L Induction_P Fibrosis Induction (TAC in Mice) Treatment_P Pirfenidone Administration (200 mg/kg/day) Induction_P->Treatment_P Duration_P 4 Weeks Treatment_P->Duration_P Analysis_P Histological, Cytokine & Protein Analysis Duration_P->Analysis_P TGF_beta_Signaling_Pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Initiates Fibrosis Fibrosis Gene_Transcription->Fibrosis Leads to

References

A Comparative Guide to the Neuroprotective Effects of Reynoutrin and Quercetin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of reynoutrin (B192238) (quercetin-3-O-rutinoside) and other common quercetin (B1663063) conjugates. The information presented is based on available experimental data and aims to assist researchers in evaluating the therapeutic potential of these flavonoids in neurodegenerative diseases.

Overview of Neuroprotective Mechanisms

Quercetin and its conjugates, including this compound, are flavonoids widely recognized for their potential to protect neuronal cells from damage.[1] Their neuroprotective effects are attributed to a range of biological activities, primarily centered around their antioxidant and anti-inflammatory properties.[1][2] These compounds can modulate critical signaling pathways involved in neuronal survival, apoptosis (programmed cell death), and the inflammatory response, which are key factors in the progression of neurodegenerative disorders.[2][3]

This compound (Rutin) , a glycoside of quercetin, has demonstrated significant neuroprotective potential. Its mechanisms of action include the inhibition of oxidative stress, reduction of apoptosis, and suppression of neuroinflammation.[4][5][6]

Quercetin Conjugates , such as quercetin-3-O-glucuronide, are metabolites of quercetin formed in the body. These conjugates are crucial as they are the forms that predominantly circulate in the plasma and are believed to be responsible for the in vivo biological activities of quercetin.[7][8] Their neuroprotective actions are also linked to antioxidant and anti-inflammatory pathways.[7][8]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies to facilitate a comparison of the neuroprotective effects of this compound and other quercetin conjugates. It is important to note that experimental conditions can vary between studies, which may influence the results.

Table 1: Comparative Neuroprotective Effects on Cell Viability

CompoundCell LineNeurotoxinConcentration (µM)Increase in Cell Viability (%)Reference
This compound (Rutin) PC-126-OHDA100~21.5%[4]
Isoquercitrin PC-126-OHDA10~16.7%[4]
Quercetin SH-SY5YAmyloid-β10Not explicitly quantified, but showed protective effects[9]
Quercetin-3-O-glucuronide Not specifiedNot specifiedNot specifiedMore neuroprotective than the aglycone in cell culture[8]

Note: The percentage increase in cell viability for this compound and Isoquercitrin was calculated based on the data presented in the referenced study where the neurotoxin alone reduced viability to approximately 56.93%.

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference
This compound (Rutin) DPPH Radical ScavengingNot explicitly quantified, but showed potent activity[10]
Quercetin DPPH Radical ScavengingLower IC50 than its glycosides, indicating higher activity[11]
Quercetin-3-O-glucuronide DPPH Radical ScavengingHigher IC50 than quercetin[7]
Rutin (B1680289) Glycoside DPPH Radical ScavengingLower IC50 than rutin[12]
Rutin Glycoside ABTS Radical ScavengingLower IC50 than rutin[12]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionReference
This compound (Rutin) PC12H2O2Not specifiedDecreased inflammatory markers[13]
Quercetin RAW 264.7LPSNot specifiedInhibited NO production[14]
Quercetin-3-O-glucuronide Not specifiedNot specifiedNot specifiedPotent anti-inflammatory agent[7]

Key Signaling Pathways

The neuroprotective effects of this compound and quercetin conjugates are mediated through their interaction with several key intracellular signaling pathways.

This compound (Rutin) Signaling Pathways

This compound primarily exerts its neuroprotective effects by modulating pathways related to oxidative stress and inflammation. It can upregulate endogenous antioxidant enzymes and inhibit pro-inflammatory signaling cascades.

Reynoutrin_Signaling This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress (e.g., ROS) NeuronalSurvival Neuronal Survival OxidativeStress->NeuronalSurvival Induces Damage InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines Induces AntioxidantEnzymes->OxidativeStress Neutralizes ProInflammatoryCytokines->NeuronalSurvival Induces Damage

This compound's neuroprotective signaling pathways.
Quercetin Conjugates Signaling Pathways

Quercetin and its metabolites, like quercetin-3-O-glucuronide, have a broader range of known signaling interactions. These include the activation of the Nrf2-ARE pathway, a critical regulator of antioxidant defense, and the modulation of the PI3K/Akt pathway, which is central to cell survival and proliferation.

Quercetin_Conjugates_Signaling QuercetinConjugates Quercetin Conjugates (e.g., Quercetin-3-O-glucuronide) Nrf2 Nrf2 QuercetinConjugates->Nrf2 Activates PI3K PI3K/Akt Pathway QuercetinConjugates->PI3K Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, GCL) ARE->AntioxidantGenes Promotes Transcription Apoptosis Apoptosis PI3K->Apoptosis Inhibits NeuronalSurvival Neuronal Survival PI3K->NeuronalSurvival Promotes Apoptosis->NeuronalSurvival Prevents

Quercetin conjugates' neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement SeedCells Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates Treat Treat cells with this compound or Quercetin Conjugates SeedCells->Treat InduceToxicity Induce neurotoxicity (e.g., with Amyloid-β or H2O2) Treat->InduceToxicity Incubate1 Incubate for 24-48 hours InduceToxicity->Incubate1 AddMTT Add MTT solution to each well Incubate1->AddMTT Incubate2 Incubate for 2-4 hours (Formazan crystal formation) AddMTT->Incubate2 AddSolvent Add solubilization solution (e.g., DMSO) Incubate2->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure

Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC-12) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[9][15]

  • Treatment: Treat the cells with various concentrations of this compound or quercetin conjugates for a predetermined time (e.g., 2 hours).

  • Induction of Neurotoxicity: Following treatment, expose the cells to a neurotoxic agent (e.g., amyloid-β, 6-hydroxydopamine, H2O2) for 24 to 48 hours.[4][9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[16]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Prepare various concentrations of the test compounds (this compound, quercetin conjugates) and a positive control (e.g., ascorbic acid).[17][18]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH solution.[17][19]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[17][18]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.[17][18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

Anti-inflammatory Assay (Nitric Oxide Inhibition via Griess Reagent)

This assay quantifies the amount of nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and treat with the test compounds. After a pre-incubation period, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.[20]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[20][21]

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[20][21]

Conclusion

Both this compound and various quercetin conjugates demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory activities. The available data suggests that while quercetin aglycone may exhibit stronger direct antioxidant activity in in vitro assays, its glycosides like this compound and its in vivo metabolites such as quercetin-3-O-glucuronide are crucial for bioavailability and efficacy within a biological system.

For researchers and drug development professionals, this compound represents a promising natural compound for further investigation into its neuroprotective capabilities. Quercetin and its conjugates serve as important benchmarks and highlight the significance of metabolic transformation in the therapeutic effects of flavonoids. Future research should focus on direct, standardized comparative studies across a broader range of neurodegenerative models to fully elucidate the relative therapeutic potential of these compounds. Moreover, addressing the bioavailability of these flavonoids remains a critical aspect of translating their promising preclinical findings into clinical applications.

References

A Head-to-Head Analysis of Reynoutrin and Resveratrol as Natural Modulators of S100A1 Expression in Cardiac Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In the ongoing search for novel therapeutic strategies targeting cardiovascular diseases, the calcium-binding protein S100A1 has emerged as a pivotal regulator of cardiac function. Natural compounds that can modulate the expression of S100A1 are of significant interest to the research and drug development community. This guide provides a comparative analysis of two such natural compounds, Reynoutrin and Resveratrol (B1683913), based on available preclinical data. The findings are intended to inform researchers, scientists, and drug development professionals on the current landscape of natural S100A1 activators.

Comparative Efficacy of this compound and Resveratrol on S100A1 Expression

This compound and Resveratrol have both been investigated for their cardioprotective effects, with recent studies highlighting their ability to modulate the expression of S100A1. However, their effects appear to be context-dependent, as summarized in the table below.

CompoundPreclinical ModelPathological ConditionDosage and AdministrationEffect on S100A1 Protein ExpressionReference
This compound RatIschemic Heart Failure (IHF)50 mg/kg/day (oral gavage) for 4 weeksSignificantly Up-regulated [1][2][3][4]
Resveratrol RatDoxorubicin-Induced Cardiomyopathy20 mg/kg/day (oral) for 6 weeksSignificantly Up-regulated [5]
Resveratrol RatIsoproterenol-Induced Cardiac Remodeling20 mg/kg/day (oral) for 2 weeksSignificantly Down-regulated (from a disease-induced elevated state)

Key Findings:

  • This compound has been shown to consistently up-regulate the expression of S100A1 in a rat model of ischemic heart failure.[1][2][3][4] This up-regulation was associated with improved cardiac function, reduced inflammation, and attenuated myocardial fibrosis.[1][2][3][4]

  • Resveratrol exhibits a dual effect on S100A1 expression. In a model of doxorubicin-induced cardiomyopathy, where S100A1 levels are suppressed, resveratrol treatment led to a significant increase in S100A1 expression.[5] Conversely, in a model of isoproterenol-induced cardiac remodeling where S100A1 expression was initially elevated, resveratrol treatment resulted in a down-regulation of S100A1.

S100A1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the S100A1 signaling pathway in cardiomyocytes and a typical experimental workflow for evaluating natural compounds.

S100A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) cluster_nucleus Nucleus L-type Ca2+ channel L-type Ca2+ channel Ca2+ Ca2+ L-type Ca2+ channel->Ca2+ Influx S100A1_inactive S100A1 (inactive) Ca2+->S100A1_inactive Binds S100A1_active S100A1 (active) S100A1_inactive->S100A1_active Activation NF-kB NF-kB S100A1_active->NF-kB Inhibits Activation RyR2 Ryanodine Receptor 2 (RyR2) S100A1_active->RyR2 Modulates SERCA2a SERCA2a S100A1_active->SERCA2a Activates p65_nucleus p65 NF-kB->p65_nucleus Translocation p65 p65 IkB IkB RyR2->Ca2+ Release SR_Ca2+ SR Ca2+ Store SERCA2a->SR_Ca2+ Uptake Gene_Expression Gene Expression (e.g., MMPs, TGF-β1) p65_nucleus->Gene_Expression Regulates Experimental_Workflow cluster_model Preclinical Model Induction cluster_treatment Treatment Regimen cluster_analysis Analysis Animal_Model Induce Cardiac Injury in Rats (e.g., IHF, Doxorubicin) Treatment Administer Natural Compound (e.g., this compound, Resveratrol) Animal_Model->Treatment Control Administer Vehicle Control Animal_Model->Control Tissue_Harvest Harvest Myocardial Tissue Treatment->Tissue_Harvest Control->Tissue_Harvest Protein_Extraction Protein Extraction and Quantification Tissue_Harvest->Protein_Extraction Western_Blot Western Blot for S100A1 Protein_Extraction->Western_Blot Data_Analysis Densitometry and Statistical Analysis Western_Blot->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Reynoutrin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical compounds are as critical as the experiments themselves. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Reynoutrin, a flavonoid compound recognized for its antioxidant and radical-scavenging properties.[1][2] By adhering to these protocols, laboratories can uphold a safe working environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be adequately trained in waste management procedures. The use of Personal Protective Equipment (PPE) is mandatory.

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

This compound Profile and Disposal Data

PropertyValue
Chemical Name This compound, Quercetin-3-D-xyloside, Reinutrin
CAS Number 549-32-6
Molecular Formula C₂₀H₁₈O₁₁
Molecular Weight 434.35 g/mol [3]
Appearance Solid, Powder[1][4]
Solubility Soluble in DMSO[4][5]
Storage -20°C[1]
Known Hazards Specific hazards are not well-documented. As a bioactive molecule, it should be handled with care to avoid unnecessary exposure.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on its form—solid or liquid solution. The following protocols are based on general best practices for the disposal of investigational and non-hazardous pharmaceutical waste.

Disposal of Solid this compound Waste

Unused or expired this compound powder, as well as contaminated consumables such as weigh boats and filter paper, should be treated as solid chemical waste.

  • Segregation: Do not mix solid this compound waste with other types of waste.

  • Containment: Place the solid waste into a clearly labeled, sealed container. A robust plastic bag or a screw-cap bottle is recommended.

  • Labeling: The container must be clearly labeled as "Non-Hazardous Solid Chemical Waste" and must include the chemical name "this compound."

  • Disposal: Deposit the sealed container in the laboratory's designated bin for non-hazardous solid chemical waste. To prevent accidental mishandling, do not dispose of it in general office or breakroom trash.[6]

Disposal of this compound Solutions

Solutions containing this compound, such as those prepared in solvents like DMSO, require meticulous handling as chemical waste.

  • Waste Stream Segregation: Avoid mixing this compound solutions with other chemical waste streams unless their compatibility has been verified.

  • Aqueous Solutions: For dilute aqueous solutions of this compound, consult your institution's Environmental Health and Safety (EHS) department.[7][8] Some institutions may permit drain disposal with copious amounts of water, but this requires explicit approval.[6][8]

  • Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected as hazardous chemical waste.

    • Collection: Use a designated and properly labeled waste container for flammable or organic solvent waste.

    • Labeling: The label must clearly indicate "Hazardous Waste," the full chemical names of the solvent(s), and "this compound."

    • Pickup: Contact your institution's EHS department to schedule the pickup and disposal of the solvent waste.[9]

Disposal of Empty Containers

Properly managing empty containers is essential to prevent cross-contamination.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.

  • Collect Rinsate: The initial rinsate should be collected and disposed of as chemical waste, following the procedures for this compound solutions.[8]

  • Deface Label: Completely remove or deface the original product label to prevent misidentification.

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory recycling or trash, in accordance with institutional guidelines.[8]

Reynoutrin_Disposal_Workflow start This compound Waste for Disposal is_solid Is the waste solid or a solution? start->is_solid is_aqueous Is the solution aqueous or solvent-based? is_solid->is_aqueous Solution solid_waste Segregate and place in a labeled, sealed container for non-hazardous solid waste. is_solid->solid_waste Solid aqueous_waste Collect in a labeled container for aqueous chemical waste. is_aqueous->aqueous_waste Aqueous solvent_waste Collect in a labeled container for hazardous solvent waste. is_aqueous->solvent_waste Solvent-based ehs_approval EHS Approval for Drain Disposal? drain_disposal Dispose down the sanitary sewer with copious amounts of water. ehs_approval->drain_disposal Yes ehs_pickup Arrange for EHS pickup. ehs_approval->ehs_pickup No solid_disposal_bin Dispose in designated solid chemical waste bin. solid_waste->solid_disposal_bin aqueous_waste->ehs_approval solvent_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Reynoutrin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling Reynoutrin. The following table summarizes the mandatory PPE for various laboratory procedures involving this compound, based on general laboratory safety standards.[1][2][3][4][5]

EquipmentSpecificationUse Case
Eye Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles if a splash hazard exists.[1][4]Mandatory for all handling procedures, including weighing, solution preparation, and disposal.
Hand Protection Chemical-resistant nitrile gloves. Inspect for tears or holes before use. Consider double-gloving for added protection.[1][4][5]Mandatory for all handling procedures. Change gloves immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or higher-rated dust mask or respirator.[6]Required when handling this compound powder, especially during weighing and transfers, to prevent inhalation.
Protective Clothing A long-sleeved laboratory coat. A chemical-resistant apron may be worn over the lab coat for procedures with a high risk of splashing.[1][3]Mandatory to protect skin and personal clothing from contamination.

Operational Plan for Safe Handling and Disposal

A systematic workflow is crucial for minimizing the risk of exposure to this compound. The following procedural steps provide a direct guide for safe operations and disposal.

Step-by-Step Handling Procedure
  • Preparation and Weighing:

    • Conduct all work with solid this compound in a designated area with adequate ventilation, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[5][7]

    • Ensure the work area is clean and free of clutter before starting.

    • Use anti-static weighing paper or a weighing boat to prevent the dispersal of the powder.

    • Handle the compound gently to avoid creating airborne dust.[6]

  • Solution Preparation:

    • When dissolving this compound in solvents like DMSO, perform the task within a fume hood to minimize inhalation of vapors.[8][9]

    • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Post-Handling Procedures:

    • After handling, decontaminate the work area with an appropriate cleaning solution.

    • Thoroughly wash hands and any exposed skin with soap and water.[5][6]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[6]

Disposal Plan

The proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: For disposal of unused this compound, it is best to consult with your institution's Environmental Health and Safety (EHS) department to determine if it is considered hazardous waste according to local, state, and federal regulations.[10] If deemed non-hazardous, it may be disposed of in the regular trash, but this should be confirmed.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container. The disposal of this container should follow your institution's guidelines for chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can often be disposed of as regular lab glass or plastic.

Visualizing the Workflow

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

Reynoutrin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal start Start ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves, Mask) start->ppe Step 1 prep_area Prepare Clean Work Area (Fume Hood) ppe->prep_area Step 2 weigh Weigh this compound Powder prep_area->weigh Step 3 dissolve Prepare Solution (if applicable) weigh->dissolve Step 4 decontaminate Decontaminate Work Surface dissolve->decontaminate Step 5 wash_hands Wash Hands Thoroughly decontaminate->wash_hands Step 6 remove_ppe Remove and Dispose of PPE wash_hands->remove_ppe Step 7 waste Collect Contaminated Waste remove_ppe->waste Step 8 consult_ehs Consult EHS for Unused Product Disposal waste->consult_ehs Step 9 dispose Dispose of Waste According to Institutional Guidelines consult_ehs->dispose Step 10 end End dispose->end

Caption: Safe handling and disposal workflow for this compound.

References

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